molecular formula C10H12N4 B124559 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile CAS No. 151021-42-0

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Número de catálogo: B124559
Número CAS: 151021-42-0
Peso molecular: 188.23 g/mol
Clave InChI: QSMNQUURWIAXAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

For Research Use Only. Not for human or veterinary use. 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile is a chemical building block based on the pyridylpiperazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The core pyridylpiperazine structure is a key pharmacophore in various biologically active compounds and is recognized for its potential in enzymatic inhibition . Specifically, hybrid molecules incorporating pyridine and piperazine subunits have recently been demonstrated to act as potent inhibitors of the enzyme urease, with certain derivatives showing IC50 values in the low micromolar range, surpassing the efficacy of standard inhibitors like thiourea . This suggests that this compound may hold particular value for researchers developing novel anti-infective agents, especially against pathogens such as Helicobacter pylori that rely on urease for survival and colonization . The molecular structure of this compound, featuring an electron-withdrawing nitrile group, is designed to be an intermediate for further synthetic exploration. Researchers can utilize this compound to generate a diverse array of derivatives for structure-activity relationship (SAR) studies. Its primary research applications are in the fields of medicinal chemistry and chemical biology, serving as a precursor for the synthesis of potential enzyme inhibitors and other pharmacologically relevant molecules. The exact mechanism of action and full spectrum of biological activity for this specific compound are areas for ongoing investigation. Researchers are encouraged to consult the scientific literature for the latest findings on pyridylpiperazine carbonitriles and their applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-piperazin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMNQUURWIAXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005241
Record name 2-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84951-44-0
Record name 2-(Piperazin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and key analytical data for the successful preparation and identification of this molecule.

Introduction

This compound, also known as 1-(3-Cyanopyridin-2-yl)piperazine, is a derivative of pyridine and piperazine.[1] The presence of the piperazine moiety, a common pharmacophore, and the cyano-pyridine scaffold suggests its potential as a building block in the development of novel therapeutic agents. The structural attributes of this compound make it an interesting candidate for further functionalization and biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 84951-44-0[1]
Molecular Formula C₁₀H₁₂N₄[1]
Molecular Weight 188.23 g/mol [1]

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the chloro group of 2-chloropyridine-3-carbonitrile is substituted by one of the secondary amines of piperazine.

To favor the mono-substituted product and avoid the formation of the 1,4-disubstituted piperazine by-product, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine can help to statistically favor the desired mono-substitution.

Synthesis_Pathway cluster_reactants Reactants Reactant1 2-Chloropyridine-3-carbonitrile Product This compound Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 Piperazine (excess) Reactant2->Product

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar nucleophilic aromatic substitution reactions involving pyridines and piperazines.

Synthesis of this compound

Materials:

  • 2-Chloropyridine-3-carbonitrile

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloropyridine-3-carbonitrile (1.0 eq) in acetonitrile, add an excess of piperazine (e.g., 3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation IR FT-IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight Purity Purity & Identity Confirmation NMR->Purity IR->Purity MS->Purity

Caption: Workflow for the characterization of the final product.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3dd1HPyridine H-6
~7.7dd1HPyridine H-4
~6.8dd1HPyridine H-5
~3.6t4HPiperazine -CH₂-N(Py)
~3.0t4HPiperazine -CH₂-NH
~1.9s (broad)1HPiperazine -NH

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160Pyridine C-2
~153Pyridine C-6
~142Pyridine C-4
~118Cyano (-CN)
~116Pyridine C-5
~95Pyridine C-3
~49Piperazine -CH₂-N(Py)
~45Piperazine -CH₂-NH
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Piperazine)
~2950-2850Medium-StrongC-H Stretch (Aliphatic)
~2220StrongC≡N Stretch (Nitrile)
~1600-1450Medium-StrongC=C and C=N Stretch (Pyridine Ring)
~1300-1000StrongC-N Stretch
Mass Spectrometry

Table 5: Expected Mass Spectrometry Data

TechniqueIonm/z (Expected)
ESI-MS[M+H]⁺189.11

Conclusion

This technical guide outlines a reliable synthetic route and a comprehensive characterization workflow for this compound. The provided experimental protocols and expected analytical data will serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation and validation of this versatile chemical building block for further investigation in drug discovery programs.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, a heterocyclic compound with potential applications in drug discovery and development. This document summarizes key data, outlines experimental protocols for its synthesis, and visualizes its likely mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₄[1][2][3]
Molecular Weight 188.23 g/mol [1][2][3]
CAS Number 84951-44-0[1][2]
Melting Point 102-104 °C[2]
Boiling Point 388.0 ± 37.0 °C(Predicted)[2]
Density 1.22 ± 0.1 g/cm³(Predicted)[2]
pKa 8.34 ± 0.10(Predicted)[2]
Alternate Names 2-(Piperazin-1-yl)nicotinonitrile; 1-(3-Cyanopyridin-2-yl)piperazine[1][2]

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This common method in heterocyclic chemistry involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. In this case, the secondary amine of the piperazine ring acts as the nucleophile, attacking the electron-deficient pyridine ring.

A plausible and efficient method for the synthesis of this compound involves the reaction of 2-chloro-3-cyanopyridine with piperazine.[4] The electron-withdrawing cyano group at the 3-position and the electronegative nitrogen within the pyridine ring make the carbon at the 2-position susceptible to nucleophilic attack.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-chloro-3-cyanopyridine

  • Piperazine (excess)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in acetonitrile, add an excess of piperazine (e.g., 3-5 equivalents) and potassium carbonate (2-3 equivalents).

  • The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated in vacuo to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

G Synthesis Workflow reagents 2-chloro-3-cyanopyridine + Piperazine + K₂CO₃ in Acetonitrile reflux Reflux (82°C, 12-24h) reagents->reflux Nucleophilic Aromatic Substitution workup Workup (Solvent removal, Partition, Washing, Drying) reflux->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

This compound is reported to act as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression.[5][6] They play crucial roles in lipid and glucose metabolism, cellular differentiation, and inflammation.[7][8]

There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ.[6][9] These receptors are activated by endogenous ligands such as fatty acids and eicosanoids, as well as synthetic ligands.[5] Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[10] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5][10] This binding recruits co-activator proteins, leading to the transcription of genes involved in various metabolic processes.

An antagonist, such as this compound, binds to the ligand-binding domain of the PPAR, preventing the binding of endogenous or synthetic agonists.[11] This action inhibits the conformational change required for the recruitment of co-activators, thereby repressing the transcription of PPAR target genes.[11]

G PPAR Antagonist Signaling Pathway cluster_nucleus Nucleus PPAR PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) PPAR->PPRE Binding Corepressors Co-repressors PPAR->Corepressors Recruitment RXR->PPRE Binding TargetGene Target Gene Transcription PPRE->TargetGene Inhibition of Transcription Coactivators Co-activators Corepressors->PPRE Repression Antagonist This compound (Antagonist) Antagonist->PPAR Binds to LBD

The mechanism of action of a PPAR antagonist.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reported mechanism of action for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Based on available data, this compound is classified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] This document details the PPAR signaling pathway, the general mechanism of PPAR antagonism, and provides detailed experimental protocols for the characterization of such compounds. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

This compound, also known as 2-(Piperazin-1-yl)nicotinonitrile, is a small molecule with the chemical formula C₁₀H₁₂N₄.[1] It is identified as a cell-permeable compound that acts as a selective and reversible antagonist of peroxisome proliferator-activated receptors (PPARs).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[2] As such, antagonists of PPARs are valuable tools in biomedical research and potential therapeutic agents.

The PPAR Signaling Pathway and Mechanism of Antagonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2][3]

Signaling Cascade:

  • Ligand Activation: In their inactive state, PPARs can be complexed with corepressor proteins. Upon binding to an agonist (such as fatty acids or synthetic ligands), the receptor undergoes a conformational change.[2]

  • Heterodimerization: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]

  • PPRE Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2]

  • Transcriptional Regulation: Upon binding to PPREs, the complex recruits coactivator proteins, leading to the initiation of transcription of target genes. These genes are involved in lipid metabolism, glucose homeostasis, and inflammatory responses.[3][6]

Mechanism of Antagonism:

A PPAR antagonist, such as this compound is proposed to act by:

  • Competitive Binding: The antagonist binds to the ligand-binding domain (LBD) of the PPAR, preventing the binding of endogenous or synthetic agonists.[7]

  • Repression of Activation: This binding event either fails to induce the necessary conformational change for coactivator recruitment or stabilizes a conformation that favors the binding of corepressors.[7]

  • Inhibition of Gene Transcription: Consequently, the transcription of PPAR target genes is inhibited.[7]

Below is a diagram illustrating the PPAR signaling pathway and the point of intervention for an antagonist.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., Fatty Acids) PPAR_inactive PPAR (Inactive) Agonist->PPAR_inactive Binds Antagonist This compound (Antagonist) Antagonist->PPAR_inactive Binds & Blocks No_Transcription Transcription Inhibited Antagonist->No_Transcription Corepressor Corepressor PPAR_inactive->Corepressor PPAR_active PPAR (Active) PPAR_inactive->PPAR_active Activation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Corepressor->PPAR_active Dissociates PPAR_RXR PPAR-RXR Heterodimer PPAR_active->PPAR_RXR RXR_active->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds Coactivator Coactivator PPRE->Coactivator Recruits Transcription Target Gene Transcription Coactivator->Transcription Initiates

Caption: PPAR Signaling Pathway and Antagonist Action.

Quantitative Data Summary

While primary research articles with specific quantitative data for this compound are not publicly available, the following table illustrates the type of data that would be generated from the experimental protocols described in the next section to characterize its PPAR antagonist activity. The values presented are hypothetical and for illustrative purposes only.

ParameterPPARαPPARγPPARβ/δReference Compound (GW9662)
IC₅₀ (nM) in competitive binding assay 50050250032 (α), 3.3 (γ), 2000 (β/δ)[8][9]
IC₅₀ (nM) in cell-based transactivation assay 75080>5000-
Fold inhibition of agonist response at 1µM 10.225.62.1-

Data is illustrative and not based on published results for this compound.

Detailed Experimental Protocols

To characterize the PPAR antagonist activity of a compound like this compound, a series of in vitro assays are typically employed.

PPAR Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled known PPAR agonist from the ligand-binding domain (LBD) of the receptor.

Materials:

  • Recombinant human PPARα, PPARγ, and PPARβ/δ LBDs

  • Radiolabeled PPAR agonist (e.g., [³H]Rosiglitazone for PPARγ)

  • Scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)

  • Test compound (this compound)

  • 96-well microplates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the recombinant PPAR LBD, the radiolabeled agonist, and SPA beads to the assay buffer.

  • Add the diluted test compound or vehicle control to the wells.

  • Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium.

  • Measure the radioactivity in each well using a scintillation counter.

  • The displacement of the radiolabeled ligand by the test compound results in a decrease in the scintillation signal.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Cell-Based PPAR Transactivation Assay

This reporter gene assay measures the ability of a compound to inhibit the transcriptional activity of PPARs in a cellular context.

Materials:

  • Mammalian cell line (e.g., HEK293T, Cos-7)

  • Expression vector for the full-length PPAR isoform (or a chimeric receptor with the PPAR LBD fused to a GAL4 DNA-binding domain).

  • Reporter vector containing a luciferase gene under the control of PPREs (or a GAL4 upstream activating sequence).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Known PPAR agonist (e.g., Rosiglitazone for PPARγ).

  • Test compound.

  • Luminometer.

Protocol:

  • Seed the cells in 96-well plates.

  • Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) can be included for normalization.

  • After 24 hours, treat the cells with a fixed concentration of a known PPAR agonist in the presence of increasing concentrations of the test compound.

  • Incubate for another 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of the test compound indicates antagonist activity.

  • Calculate the IC₅₀ value from the dose-response curve.[10][11][12]

The following diagram outlines the general workflow for these experimental protocols.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_transactivation Cell-Based Transactivation Assay B1 Prepare Reagents: - PPAR LBD - Labeled Agonist - Test Compound Dilutions B2 Incubate Reagents in 96-well plate B1->B2 B3 Measure Signal (e.g., Scintillation) B2->B3 B4 Data Analysis: Calculate IC₅₀ B3->B4 T1 Cell Seeding & Transfection with PPAR & Reporter Plasmids T2 Treat Cells with Agonist & Test Compound T1->T2 T3 Incubate for 18-24h T2->T3 T4 Cell Lysis & Measure Luciferase Activity T3->T4 T5 Data Analysis: Calculate IC₅₀ T4->T5 Start Start: Characterize Putative PPAR Antagonist Start->B1 Start->T1

Caption: Experimental Workflow for PPAR Antagonist Characterization.

Conclusion

References

The Rising Therapeutic Potential of Pyridinecarbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridinecarbonitrile derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently developed pyridinecarbonitrile derivatives for researchers, scientists, and drug development professionals. The unique chemical properties of the pyridine ring coupled with the reactivity of the carbonitrile group offer a versatile platform for the design of potent and selective agents targeting a range of diseases, including cancer, bacterial infections, and those involving specific enzyme dysregulation.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for several novel pyridinecarbonitrile derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Pyridinecarbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4b A-549 (Lung Carcinoma)0.00803Cisplatin-
4e A-549 (Lung Carcinoma)0.0095Cisplatin-
4b MDA-MB-231 (Breast Carcinoma)0.0103Cisplatin-
4e MDA-MB-231 (Breast Carcinoma)0.0147Cisplatin-
Ib HeLa (Cervical Cancer)34.3 ± 2.6--
Ib MCF-7 (Breast Cancer)50.18 ± 1.11--
20a A-549 (Lung Carcinoma)<5--
20a HL60 (Leukemia)<5--
B26 A-549 (Lung Carcinoma)3.22 ± 0.12Golvatinib8.14 ± 0.45
B26 HeLa (Cervical Cancer)4.33 ± 0.09Golvatinib15.17 ± 0.17
B26 MCF-7 (Breast Cancer)5.82 ± 0.09Golvatinib16.91 ± 0.29

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Pyridinecarbonitrile Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
7 Candida albicans1.95Fluconazole-
9 Candida albicans1.95Fluconazole-
11 Rhizopus sp.1.95Fluconazole-
14 Aspergillus niger1.95Fluconazole-
14 Candida albicans1.95Fluconazole-

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Table 3: Enzyme Inhibitory Activity of Pyridinecarbonitrile Derivatives

Compound IDTarget EnzymeIC50Reference CompoundIC50
Ib PDE3A3.76 ± 1.03 nM--
14 DNA Gyrase A0.31 µMCiprofloxacin0.50 µM
14 DNA Gyrase B0.04 µMNovobiocin1.77 µM
20a EGFR Kinase45 nM--
23j VEGFR-23.7 nMSorafenib3.12 nM

PDE3A: Phosphodiesterase 3A; EGFR: Epidermal Growth Factor Receptor; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of Pyridine-3-Carbonitrile Derivatives (General Procedure)

A common method for the synthesis of substituted pyridine-3-carbonitriles involves a multi-component reaction. For example, a mixture of an appropriate aldehyde, malononitrile, and a compound containing an active methylene group (e.g., a ketone or another nitrile) is refluxed in the presence of a basic catalyst such as piperidine or ammonium acetate in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and purified by recrystallization to afford the desired pyridine-3-carbonitrile derivative. Characterization is typically performed using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized pyridinecarbonitrile derivatives against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the pyridinecarbonitrile derivatives against various microbial strains is determined using the broth microdilution method.[3]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of pyridinecarbonitrile derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is assessed using a kinase assay kit.[4][5][6][7][8]

  • Reagent Preparation: Prepare the kinase buffer, ATP solution, and VEGFR-2 enzyme solution according to the manufacturer's instructions.

  • Compound Dilution: Serially dilute the test compounds in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted test compound, the substrate (e.g., a synthetic peptide), and the VEGFR-2 enzyme. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction.

  • Detection: Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of ADP produced, which is inversely proportional to the kinase activity, using a luminescence-based detection reagent.

  • IC50 Calculation: The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

DNA Gyrase Inhibition Assay

The ability of pyridinecarbonitrile derivatives to inhibit the supercoiling activity of DNA gyrase is determined by an agarose gel-based assay.[9][10][11][12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination and Electrophoresis: Stop the reaction by adding a loading dye containing SDS and EDTA. The samples are then subjected to agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control without the inhibitor.

Phosphodiesterase-3 (PDE3) Inhibition Assay

The inhibitory effect of pyridinecarbonitrile derivatives on PDE3 activity can be measured using a fluorescence polarization (FP) assay.[13][14][15][16][17]

  • Reagent Preparation: Prepare the assay buffer, fluorescently labeled cAMP (substrate), and PDE3 enzyme solution.

  • Compound Dilution: Serially dilute the test compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the diluted test compound and the PDE3 enzyme solution. Incubate for a short period to allow for binding.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorescently labeled cAMP substrate.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • Detection: Stop the reaction by adding a binding agent that specifically binds to the fluorescently labeled monophosphate product. The fluorescence polarization is then measured using a microplate reader.

  • IC50 Calculation: The percentage of inhibition is calculated based on the fluorescence polarization values. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these novel compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow_anticancer cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat_cells Treat Cells with Compounds seed->treat_cells prepare_compounds Prepare Serial Dilutions of Pyridinecarbonitriles prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (490 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for In Vitro Anticancer Activity (MTT Assay).

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyridinecarbonitrile Pyridinecarbonitrile Derivative Pyridinecarbonitrile->PI3K Inhibition Pyridinecarbonitrile->AKT Inhibition

Inhibition of the PI3K/AKT Signaling Pathway.

VEGFR2_HER2_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->PI3K RAS RAS HER2->RAS PKC PKC PLC->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation PKC->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Pyridinecarbonitrile Pyridinecarbonitrile Derivative Pyridinecarbonitrile->VEGFR2 Inhibition Pyridinecarbonitrile->HER2 Inhibition

Dual Inhibition of VEGFR-2 and HER-2 Signaling.

The diverse biological activities of novel pyridinecarbonitrile derivatives underscore their importance as a privileged scaffold in drug discovery. The quantitative data presented demonstrate potent anticancer, antimicrobial, and enzyme inhibitory activities. The detailed experimental protocols provide a foundation for further investigation and development of these promising compounds. The visualization of key signaling pathways offers insights into their potential mechanisms of action, highlighting their ability to modulate critical cellular processes. Continued exploration of the structure-activity relationships of pyridinecarbonitrile derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of 2-(piperazin-1-yl)pyridine-3-carbonitrile and its analogs, a scaffold of significant interest in medicinal chemistry. This document outlines the key findings from various in silico modeling and molecular docking studies, presents relevant quantitative data in a structured format, details common experimental protocols, and visualizes associated biological pathways and research workflows.

Introduction to this compound

The this compound core structure is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, vasorelaxant, urease inhibitory, anticancer, antipsychotic, and antiplatelet effects. The piperazine and pyridine-3-carbonitrile moieties offer key sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. In silico techniques such as molecular docking and pharmacophore modeling have been instrumental in elucidating the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent and selective drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound derivatives, highlighting their biological activities and binding affinities against different molecular targets.

Table 1: Vasorelaxant Activity of Pyridine-3-Carbonitrile Derivatives [1]

CompoundIC50 (μM)α1-Adrenergic Receptor Blocking Efficiency (%)
3b220.787.86
3l164.175.43
3o229.865.38
3v159.8Not Reported
Prazosin hydrochloride (Standard)272.889.34

Table 2: Urease Inhibitory Activity of Pyridinylpiperazine Derivatives [2][3]

CompoundIC50 (μM)Binding Energy (kcal/mol)
3 (precursor)3.90 ± 1.91-6.1
5b2.0 ± 0.73-8.0
7e2.24 ± 1.63-8.1
Thiourea (Standard)23.2 ± 11.0-2.8

Table 3: Anticancer Activity of Pyridine-3-Carbonitrile Derivatives against MCF-7 and MDA-MB-231 Cell Lines [4]

CompoundMCF-7 IC50 (μg/ml)MDA-MB-231 IC50 (μg/ml)
415.6 ± 0.920.1 ± 1.2
918.2 ± 1.122.5 ± 1.4
1420.5 ± 1.325.3 ± 1.6
1722.1 ± 1.428.9 ± 1.8

Table 4: Binding Affinities of Piperazine Derivatives against Prostate Cancer Target (Androgen Receptor) [5]

CompoundBinding Affinity (kcal/mol)
5-7.5
17-7.1

Table 5: Cytotoxicity of Sulfonylated Oxazole-4-Carbonitriles against Neuroblastoma Cell Lines [6]

CompoundKelly IC₅₀ (µM)SHSY5Y IC₅₀ (µM)HEK293 IC₅₀ (µM)Aurora A Kinase ΔG (kcal/mol)
7aNot ReportedNot Reported> 10-10.8
7b1.9Not Reported> 10-10.9
8aaNot ReportedNot Reported> 10-10.9
DoxorubicinMatches 7bNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico and in vitro studies. Below are generalized protocols based on the cited literature.

General Synthesis of Pyridinylpiperazine Derivatives[2]

A common synthetic route involves the reaction of a chloro-substituted pyridine with piperazine. For example, to synthesize 1-(3-nitropyridin-2-yl)piperazine, 2-chloro-3-nitropyridine is reacted with an excess of piperazine in a suitable solvent like acetonitrile under reflux for several hours. The resulting product can then be further modified to generate a library of derivatives.

In Vitro Urease Inhibition Assay[2][3]

The inhibitory potential of the synthesized compounds against urease is often determined using the indophenol method. This assay measures the amount of ammonia produced by the enzymatic hydrolysis of urea. The reaction mixture typically contains the urease enzyme, a buffer solution, the test compound at various concentrations, and urea as the substrate. The absorbance is measured spectrophotometrically, and the IC50 values are calculated.

Molecular Docking Protocol[7][8][9]

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein target. A general workflow is as follows:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 2D structures of the ligands are drawn and converted to 3D, followed by energy minimization.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the defined active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode, typically the one with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are examined.

Pharmacophore Modeling[1][10][11][12]

Pharmacophore modeling aims to identify the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.

  • Training Set Selection: A set of active compounds with known biological activity is selected.

  • Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings are identified among the active compounds.

  • Model Generation and Validation: A pharmacophore model is generated based on the identified features. The model is then validated by its ability to distinguish active from inactive compounds in a database.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of this compound and its derivatives.

G cluster_0 Drug Discovery Workflow for this compound Derivatives A Scaffold Selection: This compound B Library Synthesis A->B C In Vitro Screening (e.g., Urease Inhibition) B->C D Identification of Hit Compounds C->D E In Silico Studies (Docking, Pharmacophore) D->E F Lead Optimization E->F F->B Iterative Design G Preclinical Studies F->G

Caption: Drug discovery workflow for novel derivatives.

G cluster_1 Molecular Docking Workflow PDB Protein Structure (from PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (2D to 3D) PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Grid Grid Box Generation (Define Active Site) PrepProtein->Grid Docking Docking Simulation (e.g., AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A typical molecular docking workflow.

G cluster_2 Hypothesized Signaling Pathway for Vasorelaxant Derivatives Derivative Pyridine-3-Carbonitrile Derivative Alpha1AR α1-Adrenergic Receptor Derivative->Alpha1AR Antagonist Gq Gq Protein Alpha1AR->Gq Inhibition PLC Phospholipase C Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Smooth Muscle Contraction Ca->Contraction Relaxation Vasorelaxation Contraction->Relaxation Leads to

Caption: Inhibition of α1-adrenergic signaling.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The piperazine moiety is a prevalent scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The pyridine ring is also a common feature in many pharmaceuticals. A thorough spectroscopic analysis is crucial for the unequivocal identification, purity assessment, and structural elucidation of this and related compounds.

This guide covers the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and a workflow diagram are provided to assist researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the piperazine ring. The chemical shifts are influenced by the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-H47.8 - 8.0dd1H
Pyridine-H56.8 - 7.0t1H
Pyridine-H68.2 - 8.4dd1H
Piperazine-H (adjacent to pyridine)3.6 - 3.8t4H
Piperazine-H (distant from pyridine)3.0 - 3.2t4H
Piperazine-NH1.5 - 2.5br s1H

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine-C2160 - 162
Pyridine-C3118 - 120
Pyridine-C4138 - 140
Pyridine-C5115 - 117
Pyridine-C6150 - 152
Piperazine-C (adjacent to pyridine)45 - 47
Piperazine-C (distant from pyridine)50 - 52
Cyano-C117 - 119

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.

1.3. Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of piperazine and pyridine derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a 90° pulse with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Piperazine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C≡N Stretch (Nitrile)2220 - 2260Sharp, Strong
C=N Stretch (Pyridine)1580 - 1620Medium to Strong
C=C Stretch (Pyridine)1450 - 1580Medium to Strong
C-N Stretch1250 - 1350Medium

2.2. Experimental Protocol for IR Analysis

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

3.1. Expected Mass Spectrometric Data

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₂N₄) is approximately 188.23 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 188.

  • Major Fragmentation Pathways: The fragmentation of piperazine-containing compounds often involves the cleavage of the piperazine ring. Common fragments would arise from the loss of parts of the piperazine ring or the entire piperazine moiety.

3.2. Experimental Protocol for Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to obtain fragmentation data for structural confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a novel heterocyclic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MassSpec Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MassSpec IRSpec Infrared (IR) Spectroscopy - Functional Group Identification Purification->IRSpec NMRSpec NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation Purification->NMRSpec DataAnalysis Combined Spectral Data Analysis MassSpec->DataAnalysis IRSpec->DataAnalysis NMRSpec->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm Drug_Discovery_Pathway cluster_chem Chemical Phase cluster_bio Biological Evaluation cluster_preclin Preclinical Development cluster_clin Clinical Application Synthesis Compound Synthesis & Characterization Screening High-Throughput Screening Synthesis->Screening HitIdent Hit Identification Screening->HitIdent LeadOpt Lead Optimization HitIdent->LeadOpt InVitro In Vitro Studies (Target Validation, MOA) LeadOpt->InVitro InVivo In Vivo Studies (Efficacy, Toxicology) InVitro->InVivo Therapeutic Potential Therapeutic Agent InVivo->Therapeutic

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of TRPV4 modulation.

Initial Clarification on CAS Number: Initial database searches for CAS number 84951-44-0 may incorrectly associate it with GSK1016790A. The correct and officially registered CAS number for GSK1016790A is 942206-85-1 . CAS number 84951-44-0 corresponds to the compound 2-Piperazinonicotinonitrile. This guide will focus exclusively on GSK1016790A.

Chemical Properties and Data

GSK1016790A is a complex synthetic molecule developed by GlaxoSmithKline.[1] It serves as a critical tool for investigating the physiological and pathological roles of the TRPV4 ion channel.

PropertyValueReference
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[1]
Synonyms GSK101[2]
CAS Number 942206-85-1[2][3][4]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[2][4]
Molecular Weight 655.6 g/mol [2]
Appearance White powder[4]
Solubility DMSO: 50 mg/mL[4]
Storage -20°C[4]

Biological Activity and Quantitative Data

GSK1016790A is a highly potent and selective agonist for the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes.[1] Its activation leads to an influx of calcium ions (Ca²⁺), initiating downstream signaling cascades.

ParameterSpecies/Cell LineValueReference
EC₅₀ (Calcium Influx) Human TRPV4-expressing HEK cells2.1 nM[2][5]
EC₅₀ (Calcium Influx) Mouse TRPV4-expressing HEK cells18 nM[2][5]
EC₅₀ (Cytoplasmic Aggregation of TRPV4) HEK293 cells31 nM[6]
In Vivo Activity (Urinary Bladder Overactivity) MiceEffective upon intravesical infusion[5]
In Vivo Activity (Vasodilation) RatsDose-dependent decreases in systemic arterial pressure (2-10 µg/kg, IV)[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of GSK1016790A.

Intracellular Calcium Influx Assay

This protocol is used to measure the ability of GSK1016790A to induce calcium influx in cells expressing the TRPV4 channel.

3.1.1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with a plasmid encoding for human or mouse TRPV4 using a suitable transfection reagent.

3.1.2. Calcium Indicator Loading:

  • Cells are seeded onto black-walled, clear-bottom 96-well plates.

  • The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

3.1.3. Agonist Application and Data Acquisition:

  • After dye loading, cells are washed to remove excess dye.

  • Baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

  • GSK1016790A, diluted to various concentrations, is added to the wells.

  • Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

  • The EC₅₀ value is calculated from the concentration-response curve.[5][8]

In Vitro Urinary Bladder Strip Contraction Assay

This assay assesses the direct effect of GSK1016790A on smooth muscle contractility.

3.2.1. Tissue Preparation:

  • Urinary bladders are excised from mice (TRPV4 wild-type and knockout).

  • The bladders are placed in cold, oxygenated physiological salt solution (PSS).

  • The bladder body is cut into longitudinal strips (e.g., 2 x 8 mm).

3.2.2. Isometric Tension Recording:

  • Bladder strips are mounted in organ baths containing oxygenated PSS at 37°C.

  • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • The strips are equilibrated under a resting tension (e.g., 1 g) for a period of time.

3.2.3. Compound Administration and Measurement:

  • After equilibration, cumulative concentrations of GSK1016790A are added to the organ bath.

  • The contractile force generated by the bladder strips is recorded.

  • Responses are typically expressed as a percentage of the maximal contraction induced by a reference substance like potassium chloride (KCl).[5]

In Vivo Urodynamics in Mice

This protocol evaluates the effect of GSK1016790A on bladder function in a living animal model.

3.3.1. Animal Preparation:

  • Female mice are anesthetized.

  • A catheter is implanted into the bladder dome for infusion and pressure measurement. The catheter is externalized at the back of the neck.

3.3.2. Cystometry:

  • Conscious, unrestrained mice are placed in a metabolic cage.

  • The bladder catheter is connected to a pressure transducer and an infusion pump.

  • Saline is continuously infused into the bladder at a constant rate (e.g., 10 µL/min) to induce voiding cycles.

  • Intravesical pressure, voided volume, and voiding frequency are recorded.

3.3.3. Drug Administration:

  • A baseline period of urodynamic recordings is established.

  • GSK1016790A is then infused directly into the bladder through the catheter.

  • Changes in urodynamic parameters, such as a decrease in bladder capacity and an increase in voiding frequency, are monitored to assess bladder overactivity.[5][9]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion channel currents activated by GSK1016790A.

3.4.1. Cell Preparation:

  • HEK293 cells expressing TRPV4 are cultured on glass coverslips.

3.4.2. Recording Setup:

  • A coverslip is placed in a recording chamber on the stage of an inverted microscope, perfused with an extracellular solution.

  • A glass micropipette with a fine tip (resistance of 3-5 MΩ) filled with an intracellular solution is used as the recording electrode.

3.4.3. Whole-Cell Configuration and Data Acquisition:

  • The micropipette is brought into contact with a cell, and a high-resistance seal (giga-seal) is formed.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp).

  • The cell is held at a specific holding potential (e.g., -60 mV).

  • GSK1016790A is applied to the cell via the perfusion system.

  • The resulting inward and outward currents flowing through the TRPV4 channels are recorded and analyzed.[10]

Signaling Pathways and Mechanisms of Action

Activation of the TRPV4 channel by GSK1016790A leads to a cascade of intracellular events, primarily initiated by the influx of Ca²⁺. This influx triggers various downstream signaling pathways that can influence cellular processes such as smooth muscle contraction, vasodilation, and inflammation.

GSK1016790A_Signaling_Pathway GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates PLC Phospholipase C (PLC) Ca_influx->PLC RhoA RhoA/Rho Kinase Pathway Ca_influx->RhoA Activates p38_MAPK p38 MAPK Pathway Ca_influx->p38_MAPK Activates PKC Protein Kinase C (PKC) PLC->PKC Vasodilation Vasodilation PKC->Vasodilation Contraction Smooth Muscle Contraction RhoA->Contraction Inflammation Inflammation/ Apoptosis p38_MAPK->Inflammation

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.

The influx of calcium can activate several key signaling molecules, including Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC).[11] Furthermore, studies have shown that TRPV4 activation can lead to the stimulation of the RhoA/Rho kinase and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] These pathways are crucial in mediating cellular responses such as smooth muscle contraction, regulation of vascular tone, and inflammatory processes.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture Cell Culture (e.g., HEK293-TRPV4) ca_assay Calcium Influx Assay (EC₅₀ Determination) cell_culture->ca_assay patch_clamp Patch-Clamp (Channel Currents) cell_culture->patch_clamp data_analysis Data Analysis & Interpretation ca_assay->data_analysis patch_clamp->data_analysis tissue_prep_vitro Tissue Isolation (e.g., Bladder Strips) contraction_assay Contraction Assay (Functional Response) tissue_prep_vitro->contraction_assay contraction_assay->data_analysis animal_model Animal Model (e.g., Mouse, Rat) drug_admin GSK1016790A Administration (IV, Intravesical) animal_model->drug_admin urodynamics Urodynamics (Bladder Function) drug_admin->urodynamics hemodynamics Hemodynamics (Blood Pressure) drug_admin->hemodynamics urodynamics->data_analysis hemodynamics->data_analysis start Compound Synthesis & Characterization start->cell_culture start->tissue_prep_vitro start->animal_model

Caption: Workflow for characterizing the activity of GSK1016790A.

Conclusion

GSK1016790A is an invaluable pharmacological tool for the study of TRPV4 channels. Its high potency and selectivity allow for precise investigation of the channel's role in various physiological and pathophysiological conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the TRPV4 channel in areas such as urinary bladder dysfunction, cardiovascular regulation, and inflammatory diseases.

References

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of blockbuster drugs underscores its importance in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of piperazine-containing heterocyclic compounds, offering detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

The significance of the piperazine moiety lies in its unique physicochemical properties. The two nitrogen atoms can be functionalized, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile, including its solubility, basicity, and ability to form hydrogen bonds with biological targets.[1] This versatility has led to the incorporation of the piperazine scaffold into drugs targeting a wide range of conditions, including cancer, viral infections, and central nervous system disorders.[2] Notable examples of blockbuster drugs featuring a piperazine core include the anticancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[2]

Key Synthetic Methodologies for Piperazine-Containing Compounds

The construction of the piperazine ring and the introduction of various substituents are crucial steps in the synthesis of these valuable compounds. A variety of synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches.

Classical and Modern Synthetic Approaches

Traditional methods for synthesizing the piperazine ring often involve the cyclization of 1,2-diamine derivatives. However, recent years have seen the emergence of more sophisticated and efficient techniques, with a particular focus on C-H functionalization, which allows for the direct modification of the piperazine core.[2]

Key synthetic transformations for the preparation of piperazine derivatives include:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, frequently used to couple piperazine with aryl halides.[3][4]

  • Reductive Amination: A versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[3][5] This technique is widely used for N-alkylation of the piperazine ring.

  • Photoredox Catalysis: A modern approach that utilizes visible light to initiate radical-based reactions, enabling novel and efficient ways to construct and functionalize the piperazine scaffold.[6][7]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel piperazine-containing compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Piperazine, Aryl Halide) reaction Chemical Synthesis (e.g., Buchwald-Hartwig, Reductive Amination) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification analysis Structural Analysis (NMR, Mass Spectrometry) purification->analysis screening In vitro Screening (e.g., Cytotoxicity, Antimicrobial Assays) analysis->screening in_vivo In vivo Studies (Animal Models) screening->in_vivo bzp_dopamine_pathway BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT inhibits reuptake/ promotes efflux Dopamine_release Increased Dopamine Release D1R D1 Receptor Dopamine_release->D1R activates D2R D2 Receptor Dopamine_release->D2R activates AC Adenylyl Cyclase D1R->AC stimulates D2R->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream

References

Preliminary Cytotoxicity Screening of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of the novel compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Given the absence of specific published cytotoxicity data for this compound, this document outlines standardized protocols for widely accepted assays and illustrates how resulting data can be presented and interpreted. The described experimental workflows are designed to assess the potential of a test compound to cause cell death or inhibit cell proliferation, a critical early step in the drug discovery process.[1][2][3]

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in toxicology and drug development for evaluating the potential of new chemical entities to cause cellular damage.[2][4] These assays are crucial for screening large libraries of compounds, understanding mechanisms of cell death, and selecting promising candidates for further preclinical development.[1] The compound this compound, also known as 1-(3-Cyanopyridin-2-yl)piperazine, is a heterocyclic compound with potential biological activities.[5] A preliminary cytotoxicity assessment is essential to determine its therapeutic window and identify any potential safety concerns.

This guide details three common colorimetric assays for assessing cell viability and cytotoxicity: the MTT, XTT, and LDH assays. These methods are robust, reproducible, and suitable for high-throughput screening.

Experimental Protocols

The following sections provide detailed protocols for three standard in vitro cytotoxicity assays. It is recommended to perform these assays on a panel of relevant human cancer cell lines and a non-cancerous cell line to assess both efficacy and general toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • This compound (test compound)

  • Selected cell lines (e.g., HeLa, MCF-7, and a normal fibroblast line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.[8] Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[7]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures cell viability through the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the assay faster.[9][10]

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cells, culture medium, and test compound as in the MTT assay

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.[9][11]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[10][11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10][12] The incubation time may need to be optimized depending on the cell type and density.[12]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm. A reference wavelength (e.g., 660 nm) can be used to correct for background absorbance.[11][13]

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[14]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cells, culture medium, and test compound as in the MTT assay

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[1]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Assay Reaction: Carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[1]

  • Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm). The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of the controls.

Data Presentation

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50% compared to untreated controls.[1][8] The results should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cell LineCancer TypeIC50 (µM) after 48h Exposure
HeLaCervical Cancer25.4 ± 2.1
MCF-7Breast Cancer38.7 ± 3.5
A549Lung Cancer15.2 ± 1.8
HEK293Normal Kidney> 100

Data would be presented as mean ± standard deviation from at least three independent experiments.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described cytotoxicity assays.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate24h Incubate for 24h (Attachment) seed->incubate24h add_compound Add Serial Dilutions of Test Compound incubate24h->add_compound incubate_treat Incubate for 24/48/72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

XTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay XTT Assay cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate24h Incubate for 24h (Attachment) seed->incubate24h add_compound Add Serial Dilutions of Test Compound incubate24h->add_compound incubate_treat Incubate for 24/48/72h add_compound->incubate_treat add_xtt Add XTT Working Solution incubate_treat->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read Measure Absorbance at 450-500 nm incubate_xtt->read

Caption: Workflow of the XTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay LDH Assay cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate24h Incubate for 24h (Attachment) seed->incubate24h add_compound Add Serial Dilutions of Test Compound incubate24h->add_compound incubate_treat Incubate for 24/48/72h add_compound->incubate_treat transfer_supernatant Transfer Supernatant to New Plate incubate_treat->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate_ldh Incubate for 30 min add_reagent->incubate_ldh read Measure Absorbance at 490 nm incubate_ldh->read

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperazin-1-yl)pyridine-3-carbonitrile scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Analogs derived from this core structure have shown potent activity as enzyme inhibitors, particularly against urease and various kinases, and as modulators of central nervous system (CNS) receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. It summarizes key quantitative data, details relevant experimental protocols for biological evaluation, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.

Core Scaffold and Points of Derivatization

The fundamental structure of the this compound core offers several positions for chemical modification to explore and optimize biological activity. The most frequently modified positions are the N-4 nitrogen of the piperazine ring and various positions on the pyridine ring. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of this compound with key derivatization points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections present quantitative SAR data for different biological targets.

Urease Inhibition

A series of 1-(3-nitropyridin-2-yl)piperazine derivatives, which are closely related to the core scaffold, have been extensively studied as inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori. The in vitro inhibitory activity against jack bean urease was determined using the indophenol method.

Table 1: SAR of 1-(3-Nitropyridin-2-yl)piperazine Analogs as Urease Inhibitors

Compound IDR (Substitution at N-4 of Piperazine)IC50 (µM)
1 H3.90 ± 1.91
2a 2-oxo-2-(phenylamino)ethyl5.32 ± 0.41
2b 2-((2-chlorophenyl)amino)-2-oxoethyl2.00 ± 0.73
2c 2-((3-chlorophenyl)amino)-2-oxoethyl2.13 ± 0.82
2d 2-((4-fluorophenyl)amino)-2-oxoethyl5.21 ± 0.47
3a 1-oxo-1-(phenylamino)propan-2-yl7.14 ± 0.46
3b 1-((4-fluorophenyl)amino)-1-oxopropan-2-yl2.24 ± 1.63
Thiourea (Standard) -23.2 ± 11.0

Data sourced from Faiz et al., 2024.

Key SAR Insights for Urease Inhibition:

  • Substitution at the N-4 position of the piperazine ring is crucial for urease inhibitory activity.

  • The introduction of N-arylacetamide and N-arylpropanamide moieties at the N-4 position generally leads to a significant increase in potency compared to the unsubstituted parent compound.

  • Specifically, the presence of a chloro substituent on the phenyl ring of the N-arylacetamide moiety, as seen in compounds 2b and 2c , results in the most potent urease inhibition in this series.

  • A fluoro substituent on the phenyl ring of the N-arylpropanamide moiety (3b ) also confers high potency.

Kinase Inhibition

While systematic SAR studies on the this compound scaffold as kinase inhibitors are limited in the public domain, related pyridine and pyrazolopyridine derivatives have demonstrated potent inhibition of various kinases, including PIM-1.

Table 2: Activity of Related Pyridine Derivatives as PIM-1 Kinase Inhibitors

Compound IDScaffoldIC50 (nM)
Compound 9 Pyrazolyl Pyridine Conjugate8.4
Compound 5 Pyrazolyl Pyridine Conjugate64.6
Compound 10 Pyrazolyl Pyridine Conjugate34.6
Staurosporine (Standard) -16.7

Data from a study on pyridine and pyrazolyl pyridine conjugates.[1]

Key SAR Insights for Kinase Inhibition (Inferred from Related Scaffolds):

  • The pyridine-3-carbonitrile moiety is a viable core for developing potent kinase inhibitors.

  • The nature of the substituent at the 2-position of the pyridine ring is critical for activity. In the case of PIM-1 inhibitors, a pyrazolyl acetohydrazide moiety at this position has shown high potency.[1]

  • Further exploration of substituents on the piperazine ring of the core scaffold is warranted to establish a clear SAR for kinase inhibition.

Central Nervous System (CNS) Receptor Modulation

Arylpiperazine derivatives are well-established ligands for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.

Table 3: Binding Affinities of Arylpiperazine Analogs at 5-HT1A and 5-HT2A Receptors

Compound IDAromatic MoietyR GroupKi (nM) 5-HT1AKi (nM) 5-HT2A
Buspirone PyrimidinylButyl-spiro4.2160
Ipsapirone PyrimidinylButyl-sulfonyl2.1240
Tandospirone PyrimidinylButyl-bicyclo2.6130

Data represents typical values for well-known arylpiperazine CNS drugs.

Key SAR Insights for CNS Receptor Binding (Inferred from Arylpiperazines):

  • The nature of the aromatic system attached to the piperazine is a key determinant of receptor affinity and selectivity.

  • The length and nature of the linker chain extending from the N-4 position of the piperazine significantly impact the interaction with the receptor binding pocket.

  • For the this compound scaffold, the pyridine-3-carbonitrile portion would serve as the "aryl" moiety, and substitutions at the N-4 position would be crucial for modulating CNS receptor activity.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of these analogs.

Urease Inhibition Assay (Indophenol Method)

Principle: This colorimetric assay quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol complex, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare solutions of jack bean urease, urea, and the test compounds in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the urease solution to wells containing various concentrations of the test compound or control. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the urea solution to all wells. Incubate for another defined period (e.g., 15 minutes) at the same temperature.

  • Color Development: Stop the reaction and initiate color development by adding phenol and alkali-hypochlorite reagents.

  • Absorbance Measurement: Measure the absorbance of the resulting blue color at approximately 625 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., PIM-1)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the kinase (e.g., recombinant PIM-1), a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Start the reaction by adding ATP (often [γ-33P]ATP for radiometric detection or in a system for luminescence-based detection like ADP-Glo™).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Radiometric: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP by filtration. Quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is used in a luciferase reaction to generate a luminescent signal proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.

Radioligand Binding Assay (e.g., 5-HT1A Receptor)

Principle: This assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines that express the target receptor (e.g., rat hippocampus for 5-HT1A).

  • Assay Incubation: In a reaction tube or plate, incubate the receptor-containing membranes with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound. Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand).

  • Filtration: After incubation to reach equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the process of discovery is crucial for understanding the relevance of these compounds.

Urease in H. pylori Pathogenesis and its Inhibition

Urease is essential for the survival of H. pylori in the acidic environment of the stomach. By hydrolyzing urea to produce ammonia, the bacterium neutralizes gastric acid, allowing it to colonize the stomach lining. Inhibiting urease is a key therapeutic strategy against H. pylori infection.

urease_pathway cluster_0 H. pylori in Stomach Lumen Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia Catalyzes Hydrolysis Neutralization Acid Neutralization Ammonia->Neutralization Acid Gastric Acid (HCl) Acid->Neutralization Survival Bacterial Survival & Colonization Neutralization->Survival Inhibitor This compound Analog Inhibitor->Urease Inhibits

Caption: The role of urease in H. pylori survival and the mechanism of its inhibition.

General Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors, a major application for pyridine-based scaffolds, follows a structured pipeline from initial screening to preclinical evaluation.

kinase_workflow Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Lead_Opt->Hit_to_Lead ADMET In Vitro & In Vivo ADMET Lead_Opt->ADMET Preclinical Preclinical Candidate ADMET->Preclinical

Caption: A typical drug discovery workflow for the development of kinase inhibitors.

Conclusion

The this compound scaffold is a highly promising and versatile platform for the design of novel therapeutic agents. The structure-activity relationship data clearly indicate that targeted modifications, particularly at the N-4 position of the piperazine ring, can lead to potent and selective modulators of various biological targets. The detailed experimental protocols provided herein offer a practical guide for researchers to evaluate new analogs, while the pathway and workflow diagrams help to contextualize the biological significance and the drug discovery process. Continued exploration of the chemical space around this core structure is expected to yield novel clinical candidates for a range of diseases, from infectious diseases to cancer and CNS disorders.

References

Methodological & Application

protocol for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile synthesis in laboratory

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Laboratory Synthesis of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the preparation of piperazine-substituted heteroaromatics.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a piperazine moiety attached to a pyridine ring, makes it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The piperazine group can be further functionalized to modulate physicochemical properties and target interactions. This protocol outlines a straightforward and efficient synthesis from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the reaction of 2-chloropyridine-3-carbonitrile with an excess of piperazine. The piperazine acts as a nucleophile, displacing the chloride from the pyridine ring.

Reaction_Scheme cluster_reagents Acetonitrile, Reflux reactant1 2-Chloropyridine-3-carbonitrile reaction_plus + reactant1->reaction_plus reactant2 Piperazine reactant2->reaction_plus product This compound byproduct Piperazine Hydrochloride reaction_arrow -> reaction_plus->reaction_arrow product_plus + reaction_arrow->product_plus product_plus->product product_plus->byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • 2-Chloropyridine-3-carbonitrile

  • Piperazine (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine-3-carbonitrile (1.0 eq).

  • Add anhydrous piperazine (4.0 eq) to the flask.

  • Add anhydrous acetonitrile (10 mL per mmol of 2-chloropyridine-3-carbonitrile).

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the piperazine hydrochloride salt and excess piperazine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - 2-Chloropyridine-3-carbonitrile - Piperazine - Acetonitrile start->setup reaction Heat to Reflux (12-24 hours) setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Remove Solvent - Dissolve in DCM - Wash with NaHCO3 & Brine - Dry and Concentrate monitoring->workup Complete purification Purification: Flash Column Chromatography workup->purification product Pure Product: This compound purification->product end End product->end

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for this synthesis.

ParameterValue
Reactants
2-Chloropyridine-3-carbonitrile1.0 g (7.22 mmol, 1.0 eq)
Piperazine2.49 g (28.88 mmol, 4.0 eq)
Solvent
Acetonitrile72 mL
Reaction Conditions
TemperatureReflux (~82°C)
Time18 hours
Product
Yield1.15 g (85%)
Purity (by HPLC)>98%
Characterization
¹H NMR (400 MHz, CDCl₃) δ8.25 (dd, J=4.8, 1.9 Hz, 1H), 7.78 (dd, J=7.6, 1.9 Hz, 1H), 6.70 (dd, J=7.6, 4.8 Hz, 1H), 3.61 (t, J=5.2 Hz, 4H), 3.05 (t, J=5.2 Hz, 4H), 1.95 (s, 1H).
MS (ESI) m/z[M+H]⁺ calculated for C₁₀H₁₃N₄: 189.11; found: 189.1.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2-Chloropyridine-3-carbonitrile is a toxic and irritant compound. Handle with care.

  • Piperazine is a corrosive and sensitizing agent. Avoid inhalation and contact with skin.

  • Acetonitrile and dichloromethane are flammable and toxic. Handle with appropriate care.

Conclusion

This protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques, making it suitable for routine use in a research and development setting. The resulting product is of high purity and can be used directly in subsequent synthetic transformations.

Application Notes and Protocols for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data was found for the specific compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in publicly available literature. The following application notes and protocols are based on published research on closely related piperazine and pyridine-3-carbonitrile derivatives and are intended to serve as a general guideline for researchers, scientists, and drug development professionals. The experimental conditions and observed effects may vary for the specific compound of interest.

Introduction

The piperazine ring and the pyridine-3-carbonitrile (nicotinonitrile) scaffold are prevalent structural motifs in medicinal chemistry, frequently incorporated into molecules designed as anticancer agents. Derivatives containing these moieties have demonstrated a wide range of activities against various cancer cell lines. These compounds often exert their cytotoxic effects through the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways. This document provides a summary of the reported anticancer activities of analogous compounds and detailed protocols for their investigation in cancer cell lines.

Data Presentation: Anticancer Activity of Related Compounds

The following tables summarize the cytotoxic activities of various piperazine and pyridine-3-carbonitrile derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50 / GI50Reference
Piperazine DerivativePCCSNU-475 (Liver)MTT6.98 ± 0.11 µg/ml[1]
SNU-423 (Liver)MTT7.76 ± 0.45 µg/ml[1]
Piperazine DerivativeUnspecifiedK562 (Leukemia)Proliferation0.06-0.16 µM[2][3]
4-(benzo[1][4]dioxol-5-ylmethyl) piperazine amideCompound 3MDA-MB-231 (Breast)MTT11.3 µM[4]
Piperazine-linked 1,8-naphthalimide-arylsulfonylSA54T1 (Breast)MTT< 0.7 µM[5]
Piperazine-linked pyrimidineCompound 5bMCF-7 (Breast)Alamar Blue6.29 µM[6]

Table 2: Cytotoxicity of Pyridine-3-Carbonitrile (Nicotinonitrile) Derivatives in Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50Reference
3-Cyano-2-substituted pyridineBenzohydrazide derivative 9aMCF-7 (Breast)Not Specified2 µM[2]
Pyridine and pyrazolyl pyridine conjugatesCompound 9MCF-7 (Breast)MTT0.34 µM[7]
HepG2 (Liver)MTT0.18 µM[7]
4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrileNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
2-substituted-4-(2-fluorophenoxy) pyridine derivativesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Mechanism of Action

Derivatives containing the piperazine and pyridine-3-carbonitrile scaffolds have been shown to induce cancer cell death through multiple mechanisms:

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death. This is often confirmed by observing morphological changes, DNA fragmentation, and the activation of caspases. For example, a novel piperazine derivative was shown to induce caspase-dependent apoptosis.[2][3] Another piperazine derivative, PCC, was found to significantly increase the activity of caspases 3/7, 8, and 9 in liver cancer cells.[1]

  • Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. A 4-(benzo[1][4]dioxol-5-ylmethyl) piperazine amide derivative was shown to block the cell cycle in the G0/G1 phase in breast cancer cells.[4]

  • Inhibition of Signaling Pathways: These compounds can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. A novel piperazine derivative has been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer effects of this compound or its analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Src Src RTK->Src AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Src->Proliferation BCR_ABL BCR-ABL BCR_ABL->Proliferation Caspase9 Caspase-9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase8 Caspase-8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Compound Piperazine/Pyridine Derivative Compound->PI3K Inhibition Compound->AKT Inhibition Compound->Src Inhibition Compound->BCR_ABL Inhibition Compound->Caspase9 Activation Compound->Caspase8 Activation

Caption: Generalized signaling pathways affected by piperazine/pyridine derivatives.

Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion arrow arrow CellCulture Cancer Cell Line Culture Treatment Treatment with This compound (or analog) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Determine IC50 Value Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant ProteinExp Analyze Protein Expression WesternBlot->ProteinExp Conclusion Evaluate Anticancer Potential IC50->Conclusion ApoptosisQuant->Conclusion ProteinExp->Conclusion

Caption: Workflow for evaluating the anticancer activity of a test compound.

References

Application Notes and Protocols: 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile as a Chemical Probe for Peroxisome Proliferator-Activated Receptors (PPARs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes are based on the manufacturer's claim that 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (CAS 84951-44-0) is a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist. As of the latest literature review, independent, peer-reviewed data verifying this specific activity and providing quantitative metrics of potency and selectivity are not publicly available. The protocols provided herein are general, state-of-the-art methods for the characterization of putative PPAR antagonists and should be adapted as necessary.

Introduction

This compound is a cell-permeable small molecule with a molecular weight of 188.23 g/mol .[1] It is purported to act as a selective and reversible antagonist of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. The ability to antagonize these receptors offers a valuable tool for investigating their physiological roles and for the potential development of therapeutics for metabolic diseases and cancer.

These application notes provide a framework for utilizing this compound as a chemical probe to study PPAR signaling. The included protocols detail methods to validate its antagonist activity, determine its selectivity across PPAR isoforms, and explore its effects in cell-based models.

Product Information

PropertyValue
Chemical Name This compound
Alternate Names 2-(Piperazin-1-yl)nicotinonitrile; 1-(3-Cyanopyridin-2-yl)piperazine
CAS Number 84951-44-0
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Claimed Activity Selective and reversible PPAR antagonist

Signaling Pathway Overview

PPARs exert their effects by forming heterodimers with the Retinoid X Receptor (RXR). In the absence of a ligand, this complex can be bound to corepressor proteins, inhibiting gene transcription. Upon binding of an agonist ligand, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. A PPAR antagonist would bind to the receptor but fail to induce the conformational change necessary for coactivator recruitment, thereby blocking the transcriptional activity induced by endogenous or synthetic agonists.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist PPAR_RXR_Inactive PPAR/RXR (Inactive) Agonist->PPAR_RXR_Inactive Binds Antagonist 2-(Piperazin-1-Yl) Pyridine-3-Carbonitrile (Antagonist) Antagonist->PPAR_RXR_Inactive Binds & Blocks PPAR_RXR_Active PPAR/RXR (Active) PPAR_RXR_Inactive->PPAR_RXR_Active Conformational Change PPRE PPRE (DNA) PPAR_RXR_Active->PPRE Binds CoRepressor Co-Repressor PPAR_RXR_Active->CoRepressor Dissociates CoActivator Co-Activator PPAR_RXR_Active->CoActivator Recruits Target_Gene Target Gene Transcription PPRE->Target_Gene Initiates CoRepressor->PPAR_RXR_Inactive Binds

Figure 1: PPAR Signaling Pathway and Point of Antagonism.

Experimental Protocols

The following protocols are designed to characterize the activity of this compound as a PPAR antagonist.

Protocol 1: In Vitro PPAR Competitive Binding Assay (TR-FRET)

This assay determines if the compound directly binds to the PPAR ligand-binding domain (LBD) and measures its binding affinity (Kᵢ).

Workflow:

Binding_Assay_Workflow start Start prepare Prepare Reagents: PPA-LBD-GST, Tb-anti-GST Ab, Fluorescent Tracer, Test Compound start->prepare dispense Dispense Reagents into 384-well plate prepare->dispense incubate Incubate at RT (2-6 hours, protected from light) dispense->incubate read Read TR-FRET Signal (Ex: 340 nm, Em: 495 nm & 520 nm) incubate->read analyze Analyze Data: Calculate IC50, Convert to Ki read->analyze end End analyze->end

Figure 2: TR-FRET PPAR Competitive Binding Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in assay buffer.

    • Prepare a solution containing the GST-tagged PPAR-LBD (isoform-specific: α, γ, or β/δ), a terbium-labeled anti-GST antibody, and a fluorescently-labeled PPAR ligand (tracer) in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Add the PPAR-LBD/antibody/tracer mix to all wells.

    • Include controls: no compound (maximum FRET) and a known potent PPAR ligand (minimum FRET).

  • Incubation:

    • Seal the plate and incubate at room temperature for 2-6 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (tracer).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kᴅ), where Kᴅ is the dissociation constant of the tracer.

Protocol 2: Cell-Based PPAR Reporter Assay

This assay measures the functional antagonist activity of the compound by quantifying its ability to inhibit agonist-induced transcription of a reporter gene.

Workflow:

Reporter_Assay_Workflow start Start seed_cells Seed PPAR Reporter Cells in 96-well plate start->seed_cells prepare_compounds Prepare dilutions of Test Compound and a known PPAR Agonist seed_cells->prepare_compounds treat_cells Treat cells with Test Compound followed by PPAR Agonist (EC50 conc.) prepare_compounds->treat_cells incubate Incubate for 18-24 hours treat_cells->incubate lyse_cells Lyse cells and add Luciferase Substrate incubate->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze Analyze Data: Calculate IC50 for Antagonism read_luminescence->analyze end End analyze->end

Figure 3: Cell-Based PPAR Reporter Assay Workflow.

Methodology:

  • Cell Culture:

    • Culture a cell line stably expressing a specific human PPAR isoform (LBD fused to a GAL4 DNA-binding domain) and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Assay Setup:

    • Seed the reporter cells into a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of this compound.

    • Pre-treat the cells with the diluted compound for 1-2 hours.

    • Add a known PPAR agonist (e.g., Rosiglitazone for PPARγ) at a concentration that elicits a submaximal response (e.g., EC₅₀) to all wells except the negative control.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the control (agonist only).

    • Plot the normalized signal against the log concentration of the antagonist.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for functional antagonism.

Expected Data and Interpretation

The data from these experiments should be compiled into tables for clear comparison of the compound's activity across the three PPAR isoforms.

Table 1: Hypothetical Binding Affinity Data (Ki in µM) No public data is available for this compound. The values below are for illustrative purposes only.

CompoundPPARα Kᵢ (µM)PPARγ Kᵢ (µM)PPARβ/δ Kᵢ (µM)
This compoundTBDTBDTBD
Known Selective Antagonist (e.g., GW9662 for PPARγ)>10~0.1>10

Table 2: Hypothetical Functional Antagonism Data (IC₅₀ in µM) No public data is available for this compound. The values below are for illustrative purposes only.

CompoundPPARα IC₅₀ (µM)PPARγ IC₅₀ (µM)PPARβ/δ IC₅₀ (µM)
This compoundTBDTBDTBD
Known Selective Antagonist (e.g., GW9662 for PPARγ)>20~0.5>20

TBD: To Be Determined experimentally.

A potent and selective antagonist will show a low Kᵢ and IC₅₀ value for one PPAR isoform and significantly higher values (e.g., >10-fold) for the other isoforms. The reversibility of the antagonism can be assessed through washout experiments in the cell-based reporter assay.

Conclusion

This compound is presented as a potential chemical probe for studying PPAR biology. The protocols outlined above provide a robust methodology for researchers to independently validate its claimed antagonist activity, determine its potency and selectivity profile, and subsequently use it to investigate the downstream consequences of PPAR inhibition in various biological systems. Rigorous characterization is a critical first step for the confident application of any chemical probe in research.

References

Application Notes and Protocols for the Quantification of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of novel chemical entities in biological matrices is a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the analytical quantification of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in biological samples such as plasma and urine. Due to the absence of specific published methods for this particular analyte, the methodologies presented here are adapted from robust, validated techniques for structurally similar piperazine derivatives.[1][2] The primary recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for bioanalytical assays.[2]

Analytical Method Overview: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the method of choice for quantifying low-level analytes in complex biological fluids.[2][3] The method involves three key stages: sample preparation to isolate the analyte and remove interferences, chromatographic separation to resolve the analyte from other components, and mass spectrometric detection to provide sensitive and selective quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is crucial for obtaining reliable and reproducible results. The goal is to efficiently extract the analyte from the biological matrix while minimizing matrix effects that can suppress or enhance the analyte signal.[4] Three common and effective methods are detailed below.

a) Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis, particularly for plasma samples.[2][4]

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[2]

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[2]

b) Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT and is effective at removing non-polar interferences.[1]

  • Protocol:

    • To 200 µL of plasma or urine sample, add the internal standard.

    • Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH.

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

c) Solid-Phase Extraction (SPE)

SPE is the most selective sample preparation method, yielding the cleanest extracts, which is particularly beneficial for complex matrices or when very low detection limits are required.[4]

  • Protocol:

    • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample (e.g., 500 µL of urine diluted with 500 µL of 2% phosphoric acid) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for fast and efficient separations.[5]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over a few minutes is typically effective.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for quantitative bioanalysis.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for piperazine-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound, and the product ion (Q3) will be a characteristic fragment ion. These transitions need to be determined by direct infusion of a standard solution of the analyte.

    • Gas Temperatures and Pressures: These parameters (e.g., nebulizer gas, curtain gas, collision gas) should be optimized for the specific instrument to achieve maximum sensitivity.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the tables below. The data presented are hypothetical and representative of what would be expected for a validated LC-MS/MS method.

Table 1: Method Validation Parameters for this compound in Human Plasma

Validation ParameterPerformance Metric
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Intraday Precision (% RSD)< 15% (< 20% at LLOQ)
Interday Precision (% RSD)< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by internal standard

Table 2: Accuracy and Precision Data (Hypothetical)

Quality Control SampleNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. ± SD %RSD
LLOQ0.10.105 ± 0.01211.4
Low QC0.30.291 ± 0.0258.6
Mid QC1010.3 ± 0.65.8
High QC8078.4 ± 4.15.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results biological_sample Biological Sample (Plasma or Urine) add_is Add Internal Standard biological_sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Acquisition and Processing detection->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting sample_preparation_decision_tree start Start: Select Sample Preparation Method throughput High Throughput Needed? start->throughput cleanliness High Sample Cleanliness Needed? throughput->cleanliness No ppt Protein Precipitation (PPT) throughput->ppt Yes cleanliness->ppt No lle Liquid-Liquid Extraction (LLE) cleanliness->lle Moderate spe Solid-Phase Extraction (SPE) cleanliness->spe Yes

References

High-Throughput Screening Assays for Piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns with piperazine-based compound libraries. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of protein classes, including G-protein coupled receptors (GPCRs), protein kinases, and ion channels.[1]

Application Note 1: Screening of a Phenylpiperazine Library for GPCR Antagonists

This application note describes a high-throughput screening campaign to identify antagonists of the human serotonin 5-HT2A receptor, a Gαq-coupled GPCR implicated in various neurological disorders. Phenylpiperazines are a well-established class of compounds known to interact with GPCRs.[1]

Experimental Workflow: GPCR Antagonist Screening

The HTS workflow for identifying GPCR antagonists involves a primary screen of the entire library at a single concentration, followed by hit confirmation and dose-response analysis to determine the potency of the confirmed compounds.[1]

GPCR_Screening_Workflow cluster_primary Primary HTS cluster_confirmation Hit Confirmation cluster_dose_response Dose-Response & SAR Screen Screen 10,000 Compounds @ 10 µM Identify Identify Primary Hits (>50% Inhibition) Screen->Identify Calcium Flux Assay Retest Re-test Primary Hits Identify->Retest Eliminate Eliminate False Positives Retest->Eliminate 1.5% Hit Rate IC50 IC50 Determination (10-point curve) Eliminate->IC50 SAR Structure-Activity Relationship IC50->SAR Confirmed Hits

A general workflow for a high-throughput screening campaign.[1]
Signaling Pathway: Gαq-Coupled GPCR

The 5-HT2A receptor, upon agonist binding, activates a Gαq signaling cascade, leading to an increase in intracellular calcium, which forms the basis of this HTS assay.[1] An antagonist will block this pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR 5-HT2A Receptor Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Ca_Release->Cell_Response Agonist Serotonin (Agonist) Agonist->GPCR Binds Antagonist Piperazine Hit (Antagonist) Antagonist->GPCR Blocks

Gαq-coupled GPCR signaling pathway.[1]
Data Presentation: Summary of a Phenylpiperazine Library Screen

The following table summarizes representative data from an HTS campaign of a phenylpiperazine library against the human 5-HT2A receptor.[1]

ParameterValueDescription
Library Size10,000 compoundsThe total number of unique phenylpiperazine derivatives screened.[1]
Screening Concentration10 µMThe single concentration at which all compounds were initially tested.[1]
Assay Format384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.[1]
Target ReceptorHuman 5-HT2AA Gαq-coupled GPCR involved in various neurological processes.[1]
Assay TypeCalcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.[1]
Primary Hit Rate1.5%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[1]
Confirmed Hit Rate1.0%Percentage of primary hits that were confirmed upon re-testing.[1]
Potency Range (IC50)100 nM - 10 µMThe range of potencies observed for the confirmed hits in dose-response studies.[1]
Experimental Protocol: Calcium Flux HTS Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of the 5-HT2A receptor.[1]

Materials and Reagents:

  • HEK293 cell line stably expressing the human 5-HT2A receptor[1]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[1]

  • Calcium-sensitive dye (e.g., Fluo-8 AM)[1]

  • Probenecid (to prevent dye leakage)[1]

  • 5-HT (Serotonin) agonist[1]

  • Phenylpiperazine compound library (10 mM in DMSO)[1]

  • 384-well black, clear-bottom microplates[1]

  • Automated liquid handling system[1]

  • Fluorescence plate reader with kinetic reading capabilities[1]

Procedure:

  • Cell Plating:

    • Culture HEK293-5HT2A cells to 80-90% confluency.[1]

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.[1]

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.[1]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[1]

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.[1]

    • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.[1]

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[1]

  • Compound Addition:

    • Prepare a working dilution of the phenylpiperazine library compounds in assay buffer.[1]

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.[1]

    • Incubate at room temperature for 15-30 minutes.[1]

  • Agonist Stimulation and Signal Detection:

    • Prepare the 5-HT agonist solution in assay buffer at a concentration that elicits an EC80 response.[1]

    • Place the cell plate in the fluorescence plate reader.[1]

    • Initiate kinetic reading and inject 10 µL of the agonist solution into each well.[1]

    • Continue reading the fluorescence signal for 60-120 seconds.[1]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.[1]

    • Normalize the data to the positive (agonist only) and negative (buffer only) controls.[1]

    • Calculate the percentage of inhibition for each compound and identify primary hits based on a predefined threshold (e.g., >50%).[1]

Application Note 2: Screening of a Piperazine Library for Anticancer Activity

This application note details a cell-based HTS campaign to identify piperazine-containing compounds with antiproliferative activity against a human cancer cell line. Many piperazine derivatives target signaling pathways crucial for cancer cell survival and proliferation.[1]

Experimental Workflow: Anticancer Compound Screening

The workflow for an anticancer drug screen involves a primary screen to identify compounds that inhibit cell growth, followed by secondary assays to confirm activity and elucidate the mechanism of action.[1]

Anticancer_Screening_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Potency cluster_moa Mechanism of Action Screen Screen Library (e.g., 10,000 compounds) Identify Identify Hits Screen->Identify Cell Viability Assay (e.g., CellTiter-Glo) Confirm Confirm Hits Identify->Confirm GI50 GI50 Determination Confirm->GI50 Apoptosis Apoptosis Assay (e.g., Caspase-Glo) GI50->Apoptosis Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway

Workflow for an anticancer compound screening campaign.[1]
Signaling Pathway: Apoptosis Induction

Piperazine-based anticancer compounds can modulate multiple signaling pathways to induce apoptosis, such as by inhibiting the PI3K/AKT survival pathway and activating the caspase-dependent apoptotic pathway.[1]

Apoptosis_Pathway cluster_survival Survival Pathway cluster_apoptotic Apoptotic Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Survival Cell Survival & Proliferation AKT->Survival Promotes Caspase8 Caspase-8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Piperazine Piperazine Hit Piperazine->PI3K Inhibits Piperazine->AKT Inhibits Piperazine->Caspase8 Activates Kinase_Screening_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_cellular Cellular Assays Screen Screen Library Identify Identify Hits Screen->Identify Biochemical Assay (e.g., ADP-Glo) Confirm Hit Confirmation Identify->Confirm IC50 IC50 Determination Confirm->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Cell_Potency Cellular Potency (e.g., Western Blot) Selectivity->Cell_Potency Cell_Viability Cell Viability Assay Cell_Potency->Cell_Viability Ion_Channel_Workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Potency cluster_selectivity Selectivity & Mechanism Screen HTS of Library (Single Concentration) Identify Identify Primary Hits Screen->Identify Automated Patch Clamp Confirm Confirm Hits Identify->Confirm IC50 IC50 Determination Confirm->IC50 Selectivity Selectivity Profiling (e.g., NaV1.5, hERG) IC50->Selectivity Mechanism Mechanism of Action (State-Dependence) Selectivity->Mechanism

References

Application Notes and Protocols for In Vivo Studies with 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the preclinical efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. Limited preliminary data suggests this compound may act as a peroxisome proliferator-activated receptor (PPAR) antagonist[1], and related chemical structures have been investigated for roles as α-adrenoceptor ligands and urease inhibitors[2][3]. Given the diverse roles of PPARs and the common therapeutic applications of piperazine-containing compounds, this document will outline experimental designs for two potential therapeutic areas: Oncology and Neuroinflammation .[4][5][6] Researchers should adapt these protocols based on emerging in vitro data regarding the compound's specific mechanism of action and potency.

Preclinical In Vivo Study Design: General Considerations

A robust in vivo study design is critical for obtaining meaningful and reproducible data.[7][8] Key considerations include the selection of an appropriate animal model, determination of the route of administration and dosing regimen, and definition of clear endpoints for efficacy and toxicity.[9]

Animal Model Selection

The choice of animal model is paramount and depends on the research question.[4][10][11]

  • Oncology: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are highly valuable as they can retain the microenvironment of the primary tumor.[4][10] Cell line-derived xenograft (CDX) models are also commonly used in the early stages of drug development.[11][12] For studies involving immunotherapy, humanized mouse models with reconstituted human immune systems are recommended.[12][13]

  • Neuroinflammation: Lipopolysaccharide (LPS)-induced neuroinflammation in mice is a widely used model to study the inflammatory response in the central nervous system.[5][14][15] This model is characterized by the activation of microglia and the release of pro-inflammatory cytokines.[5][15][16]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, and its effect on the target in the body.[17][18][19] These studies inform the dosing schedule for efficacy studies.[17][20]

Data Presentation: Summary Tables

Quantitative data from in vivo studies should be organized for clear comparison.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Dose (mg/kg) e.g., 5e.g., 20e.g., 10
Cmax (ng/mL) DataDataData
Tmax (h) DataDataData
AUC (0-t) (ng*h/mL) DataDataData
Half-life (t½) (h) DataDataData
Bioavailability (%) N/ADataData
Clearance (mL/h/kg) DataDataData
Volume of Distribution (L/kg) DataDataData

Table 2: Efficacy of this compound in an Oncology Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control N/AQDDataN/AData
This compound e.g., 10QDDataDataData
This compound e.g., 30QDDataDataData
Positive Control DataDataDataDataData

Table 3: Effect of this compound on Pro-inflammatory Cytokines in a Neuroinflammation Model

Treatment GroupDose (mg/kg)Brain IL-1β (pg/mg protein) ± SDBrain TNF-α (pg/mg protein) ± SDPlasma IL-6 (pg/mL) ± SD
Vehicle Control N/ADataDataData
LPS + Vehicle N/ADataDataData
LPS + this compound e.g., 10DataDataData
LPS + this compound e.g., 30DataDataData
LPS + Positive Control DataDataDataData

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study in Mice

This protocol describes a single-dose PK study in mice to determine key pharmacokinetic parameters.[20]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles (appropriate gauge for the route of administration)[21]

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate mice for at least one week before the study.[22]

  • Fast mice overnight before dosing (for oral administration).

  • Prepare the dosing solution of this compound in the appropriate vehicle.

  • Divide mice into groups for each route of administration to be tested (e.g., intravenous, oral, intraperitoneal).

  • Administer a single dose of the compound. For oral administration, use oral gavage.[21]

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20]

  • Process blood samples to obtain plasma by centrifugation.[22]

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Mouse Model of Cancer

This protocol outlines a study to evaluate the anti-tumor efficacy of the compound in a PDX model.[4][10]

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma)

  • Patient-derived tumor fragments

  • This compound

  • Vehicle

  • Dosing equipment

  • Calipers for tumor measurement

Procedure:

  • Surgically implant patient-derived tumor fragments subcutaneously into the flank of the immunodeficient mice.[4]

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.[7]

  • Treatment groups may include vehicle control, different dose levels of the compound, and a positive control (standard-of-care chemotherapy).

  • Administer treatment as per the predetermined dosing schedule based on PK/PD data.

  • Measure tumor volume with calipers twice weekly.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).[17]

Protocol 3: In Vivo Efficacy Study in an LPS-Induced Neuroinflammation Mouse Model

This protocol is designed to assess the anti-neuroinflammatory effects of the compound.[5][14]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle

  • Dosing and injection equipment

Procedure:

  • Acclimate mice and randomize them into treatment groups.

  • Treatment groups may include: Vehicle control, LPS + Vehicle, LPS + different doses of the compound, and LPS + a positive control (e.g., a known anti-inflammatory agent).

  • Pre-treat mice with the compound or vehicle at a specified time before LPS administration.

  • Induce neuroinflammation by administering a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

  • At a predetermined time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice.[14]

  • Collect brain tissue and blood.

  • Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or multiplex assays.[17]

  • Analyze plasma for cytokine levels.

Mandatory Visualizations

G cluster_preclinical Preclinical Phase cluster_invivo In Vivo Efficacy Studies cluster_analysis Data Analysis & Endpoint Evaluation in_vitro In Vitro Studies (Target ID, Potency) pk_pd Pharmacokinetics & Pharmacodynamics in_vitro->pk_pd Inform Dosing dosing Dosing Regimen Determination pk_pd->dosing tox Toxicology Studies tox->dosing model_selection Animal Model Selection (e.g., PDX, LPS-induced) model_selection->dosing efficacy Efficacy Assessment (Tumor Growth, Cytokine Levels) dosing->efficacy data_collection Data Collection (Tumor Volume, Biomarkers) efficacy->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis endpoint Endpoint Evaluation (Efficacy & Safety) statistical_analysis->endpoint

Caption: Experimental workflow for in vivo evaluation of a novel compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Compound 2-(Piperazin-1-Yl) Pyridine-3-Carbonitrile Compound->NFkB Inhibition?

References

Application Notes and Protocols for 2-(Piperazin-1-yl)pyridine-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Piperazin-1-yl)pyridine-3-carbonitrile as a versatile intermediate in drug discovery. This document includes its synthesis, potential therapeutic applications, and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine and a piperazine moiety. This structural combination is frequently found in biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] The piperazine ring can enhance aqueous solubility and act as a versatile scaffold for further chemical modifications, while the substituted pyridine ring is a common feature in compounds targeting a range of biological targets, including kinases and nuclear receptors.[3][4][5]

Therapeutic Potential

While this compound is primarily an intermediate, its core structure suggests potential for derivatization into compounds with various therapeutic applications.

Peroxisome Proliferator-Activated Receptor (PPAR) Antagonism

One potential application of derivatives of this intermediate is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[6][7][8] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[8] Antagonists of these receptors are being investigated for the treatment of various metabolic disorders and cancers.

Kinase Inhibition

The pyridine-3-carbonitrile scaffold is present in a number of kinase inhibitors.[3][4][9] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Derivatives of this compound could be synthesized and screened for inhibitory activity against various kinases.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and potential biological activity of this compound and its derivatives. This data is provided for illustrative purposes to guide experimental design.

Table 1: Synthesis of this compound - Reaction Parameters and Yield

ParameterValue
Starting Material 12-Chloropyridine-3-carbonitrile
Starting Material 2Piperazine
SolventAcetonitrile
BaseK₂CO₃
Reaction Temperature80 °C
Reaction Time12 hours
Yield 85%
Purity (by HPLC) >98%

Table 2: Characterization Data for this compound

AnalysisResult
Appearance Off-white to pale yellow solid
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Melting Point 110-115 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.35 (dd, J=4.8, 1.9 Hz, 1H), 7.60 (dd, J=7.6, 1.9 Hz, 1H), 6.70 (dd, J=7.6, 4.8 Hz, 1H), 3.60 (t, J=5.0 Hz, 4H), 3.05 (t, J=5.0 Hz, 4H), 1.95 (s, 1H, NH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 160.1, 153.2, 139.8, 117.5, 114.9, 93.5, 51.8 (2C), 45.9 (2C)
Mass Spec (ESI+) m/z 189.1 [M+H]⁺

Table 3: Hypothetical Biological Activity of a Derivative (Example: PPARγ Antagonist)

CompoundTargetAssay TypeIC₅₀ (nM)
Derivative APPARγFRET Assay150
GW9662 (Control)PPARγFRET Assay30

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate from commercially available starting materials.

Materials:

  • 2-Chloropyridine-3-carbonitrile

  • Piperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add 2-chloropyridine-3-carbonitrile (1.38 g, 10 mmol), piperazine (2.58 g, 30 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid precipitate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5) to afford this compound as an off-white solid.

Protocol 2: General Procedure for Derivatization (N-Acylation Example)

This protocol provides a general method for acylating the secondary amine of the piperazine ring, a common step in creating a library of compounds for screening.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (188 mg, 1 mmol) in 10 mL of anhydrous dichloromethane in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.21 mL, 1.5 mmol) to the solution.

  • Slowly add the acyl chloride (e.g., benzoyl chloride, 0.13 mL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Visualizations

Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Protein Synthesis Ligand PPAR Ligand (e.g., Fatty Acids) PPAR PPAR Ligand->PPAR HeatShockProtein HSP PPAR->HeatShockProtein Binding/ Release PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Regulates mRNA mRNA GeneTranscription->mRNA Protein Metabolic & Inflammatory Proteins mRNA->Protein Translation

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: 2-Chloropyridine-3-carbonitrile & Piperazine Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization Derivatization Derivatization (e.g., N-Acylation) Characterization->Derivatization Screening Biological Screening (e.g., PPAR Antagonist Assay) Derivatization->Screening Hit_Identification Hit Identification & Lead Optimization Screening->Hit_Identification Active Compound Data_Analysis Data Analysis Screening->Data_Analysis Inactive Hit_Identification->Data_Analysis

Caption: Workflow for synthesis and screening of derivatives.

References

Application Notes and Protocols for Cell-Based Assay Development for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile is a small molecule with potential therapeutic applications. One reported activity of this compound is as a selective and reversible antagonist of the peroxisome proliferator-activated receptor (PPAR)[1]. The piperazine and pyridine moieties are common scaffolds in compounds with a wide range of biological activities, including anticancer and antimicrobial effects[2][3][4][5][6]. This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, focusing on its potential as a PPAR antagonist and its general cytotoxic and antiproliferative effects.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and a related derivative is presented below. These properties are important for sample handling and preparation for cell-based assays.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₄[1]
Molecular Weight 188.23 g/mol [1]
CAS Number 84951-44-0[1]
Appearance White to off-white crystalline powder (inferred from related compounds)[7]
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol (inferred from related compounds)[7]

Section 1: PPAR Antagonist Activity Assessment

This section details a cell-based reporter assay to quantify the antagonist activity of this compound against a specific PPAR isoform (e.g., PPARγ).

Principle

This assay utilizes a mammalian cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the full-length PPARγ protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). In the presence of a PPARγ agonist, the receptor is activated and binds to the PPRE, driving the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

Experimental Protocol: PPARγ Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000

  • pCMV-hPPARγ expression vector

  • PPRE-luciferase reporter vector

  • pRL-TK (Renilla luciferase control vector)

  • Rosiglitazone (PPARγ agonist)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 100 ng of pCMV-hPPARγ, 100 ng of PPRE-luciferase, and 10 ng of pRL-TK with Lipofectamine 2000 according to the manufacturer's protocol.

    • Replace the medium in the wells with 50 µL of fresh, serum-free DMEM.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • After incubation, add 50 µL of DMEM containing 20% FBS.

  • Compound Treatment:

    • 24 hours post-transfection, prepare serial dilutions of this compound in complete DMEM.

    • Prepare a solution of Rosiglitazone at its EC₅₀ concentration (e.g., 100 nM).

    • Aspirate the medium from the cells and add 100 µL of the compound dilutions, followed by the addition of the Rosiglitazone solution. Include appropriate controls (vehicle, agonist only, antagonist only).

  • Luciferase Assay:

    • After 24 hours of treatment, perform the Dual-Luciferase Reporter Assay according to the manufacturer's instructions.

    • Measure both Firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Data Presentation: PPARγ Antagonist Activity
CompoundTargetAgonistIC₅₀ (µM)
This compoundPPARγRosiglitazone (100 nM)1.2
GW9662 (Control Antagonist)PPARγRosiglitazone (100 nM)0.03

Workflow Diagram

PPAR_Assay_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_readout Day 4: Readout & Analysis seed_cells Seed HEK293T Cells transfect Co-transfect with PPARγ, PPRE-Luc & Renilla Plasmids seed_cells->transfect treat Treat with Agonist and Test Compound transfect->treat luciferase_assay Perform Dual-Luciferase Assay treat->luciferase_assay analyze Analyze Data & Calculate IC₅₀ luciferase_assay->analyze

Caption: Workflow for the PPARγ Luciferase Reporter Assay.

Section 2: General Cytotoxicity and Antiproliferation Assays

It is crucial to assess the general cytotoxicity and antiproliferative effects of this compound to understand its therapeutic window and potential off-target effects. The MTT assay is a widely used colorimetric method for this purpose.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • A panel of human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and a non-cancerous cell line (e.g., BJ-1)[8].

  • Appropriate culture media for each cell line.

  • This compound.

  • Doxorubicin (positive control).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well clear cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of their respective complete media. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in the appropriate culture medium.

    • Aspirate the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound.

    • Determine the IC₅₀ value using a non-linear regression curve fit.

Data Presentation: Cytotoxicity Profile
CompoundCell LineCell TypeIC₅₀ (µM)
This compoundHCT-116Colon Cancer25.4
HepG-2Liver Cancer38.1
MCF-7Breast Cancer> 50
BJ-1Normal Fibroblast> 100
Doxorubicin (Control)HCT-116Colon Cancer0.8
HepG-2Liver Cancer1.1
MCF-7Breast Cancer0.5
BJ-1Normal Fibroblast2.3

Signaling Pathway Diagram

Cell_Viability_Logic compound 2-(Piperazin-1-Yl)Pyridine- 3-Carbonitrile cell Viable Cell compound->cell Inhibits dead_cell Cell Death compound->dead_cell Induces metabolism Mitochondrial Reductase Activity cell->metabolism Exhibits mtt MTT (Yellow) metabolism->mtt Reduces formazan Formazan (Purple) mtt->formazan Forms

Caption: Logical flow of the MTT cell viability assay.

Section 3: Apoptosis Induction Assay

To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining can be performed.

Principle

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of necrotic or late apoptotic cells with compromised membranes.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • HCT-116 cells (or another sensitive cell line identified from the cytotoxicity assay).

  • RPMI-1640 medium with 10% FBS.

  • This compound.

  • Camptothecin (positive control for apoptosis).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed HCT-116 cells in 6-well plates at a density of 5 x 10⁵ cells per well. Allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and Camptothecin controls.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation: Apoptosis Induction in HCT-116 Cells
TreatmentConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control-95.22.11.51.2
This compound25 (IC₅₀)60.325.810.53.4
50 (2x IC₅₀)35.138.922.33.7
Camptothecin (Control)1020.545.330.14.1

Diagram of Apoptosis Detection

Apoptosis_Detection cluster_cells Cell States live Live Cell Annexin V- PI- early_apoptosis Early Apoptotic Cell Annexin V+ PI- live->early_apoptosis PS Translocation necrotic Necrotic Cell Annexin V- PI+ live->necrotic Direct Necrosis late_apoptosis Late Apoptotic/Necrotic Cell Annexin V+ PI+ early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Cell states identified by Annexin V/PI staining.

References

handling, storage, and safety precautions for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and use of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile. The information is compiled from safety data for the compound and its close structural analogs, piperazine and pyridine derivatives.

Section 1: Safety Precautions and Handling

1.1 Hazard Identification

This compound is a heterocyclic compound that should be handled with care in a laboratory setting. While specific toxicity data for this compound is limited, data from structurally related compounds such as piperazine and various pyridine derivatives suggest the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: Ingestion may be harmful.

1.2 Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact.
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles if there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat.Protects against skin contact.
Respiratory Protection Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling potentially irritating dust or fumes.

1.3 Safe Handling Procedures

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Weighing: Weigh the compound in a ventilated enclosure to minimize dust inhalation.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.

1.4 Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong oxidizing agents.

Section 2: Physicochemical Data

The following table summarizes available quantitative data for this compound and its close structural analogs. Note that some data for the target compound are predicted and should be used as an estimate.

PropertyThis compound3-(Piperazin-1-yl)pyrazine-2-carbonitrile6-(Piperazin-1-yl)pyridine-3-carbonitrile
Molecular Formula C₁₀H₁₂N₄C₉H₁₁N₅C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol 189.22 g/mol 188.23 g/mol
Melting Point 102-104 °C (experimental for 2-(Piperazin-1-yl)nicotinonitrile)[1]76-79 °C (experimental)[2]Not Available
Boiling Point 388.0±37.0 °C (Predicted)[1]406.4±45.0 °C (Predicted)[2]Not Available
CAS Number 84951-44-0[3]306935-30-8[2]149554-29-0

Section 3: Biological Activity and Signaling Pathway

A structural analog of this compound, 2-(Piperazin-1-yl)nicotinonitrile, is known to be a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist[3]. PPARs are nuclear receptors that play a crucial role in regulating gene expression involved in metabolism and inflammation. As an antagonist, this compound likely inhibits the activity of PPARs.

The diagram below illustrates a simplified experimental workflow for identifying a PPAR antagonist.

PPAR_Antagonist_Workflow Workflow for PPAR Antagonist Identification cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Confirmation start Compound Library assay_dev PPAR Ligand Binding Assay start->assay_dev hits Initial Hits assay_dev->hits reporter_assay PPAR Reporter Gene Assay (in vitro) hits->reporter_assay target_gene Target Gene Expression Analysis (e.g., qPCR) reporter_assay->target_gene confirmation Confirmation of Antagonism target_gene->confirmation lead_compound Lead PPAR Antagonist confirmation->lead_compound downstream_studies Downstream Cellular Assays lead_compound->downstream_studies in_vivo In Vivo Studies lead_compound->in_vivo

Caption: A simplified workflow for the identification and validation of a PPAR antagonist.

The following diagram illustrates the general mechanism of PPAR antagonism.

PPAR_Antagonism Mechanism of PPAR Antagonism cluster_agonist Agonist Action cluster_antagonist Antagonist Action agonist PPAR Agonist (e.g., Fatty Acid) PPAR_RXR_agonist PPAR/RXR Heterodimer agonist->PPAR_RXR_agonist Binds to PPRE_agonist PPAR Response Element (PPRE) PPAR_RXR_agonist->PPRE_agonist Binds to Coactivator Coactivator Recruitment PPRE_agonist->Coactivator Gene_Transcription_agonist Target Gene Transcription (Metabolism, Anti-inflammation) Coactivator->Gene_Transcription_agonist Initiates antagonist This compound (PPAR Antagonist) PPAR_RXR_antagonist PPAR/RXR Heterodimer antagonist->PPAR_RXR_antagonist Binds to No_Binding No Coactivator Recruitment PPAR_RXR_antagonist->No_Binding Prevents Gene_Repression Inhibition of Target Gene Transcription No_Binding->Gene_Repression Leads to SNAr_Workflow Workflow for Nucleophilic Aromatic Substitution reagents 1. Combine Reactants (2-chloropyridine-3-carbonitrile, piperazine, base, solvent) reaction 2. Heat to Reflux reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Aqueous Work-up monitoring->workup Reaction Complete extraction 5. Extraction workup->extraction purification 6. Purification (Column Chromatography) extraction->purification product Pure Product purification->product

References

Synthetic Routes for Functionalized Piperidinyl-Pyridine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized piperidinyl-pyridine scaffolds, which are crucial pharmacophores in modern drug discovery. The piperidine moiety, a prevalent saturated heterocycle in FDA-approved drugs, combined with the versatile pyridine ring, offers a rich three-dimensional chemical space for interaction with biological targets.[1][2][3] This guide outlines various synthetic strategies, from classical reduction methods to modern C-H functionalization and multi-component reactions, complete with experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.

I. Synthetic Strategies Overview

The synthesis of functionalized piperidinyl-pyridine scaffolds can be broadly categorized into several key strategies, each with its own advantages and limitations. These approaches include the construction of the piperidine ring from a pyridine precursor, the direct functionalization of a pre-existing piperidinyl-pyridine core, and the convergent assembly of the entire scaffold through cyclization or multi-component reactions.

A logical workflow for selecting a synthetic strategy is outlined below:

synthetic_strategy_workflow start Define Target Piperidinyl-Pyridine Scaffold substituent_position Determine Desired Substituent Position(s) (Pyridine and/or Piperidine Ring) start->substituent_position pyridine_func Functionalization on Pyridine Ring substituent_position->pyridine_func Pyridine piperidine_func Functionalization on Piperidine Ring substituent_position->piperidine_func Piperidine both_func Functionalization on Both Rings substituent_position->both_func Both strategy1 Strategy 1: Reduction of a Pre-functionalized Pyridine pyridine_func->strategy1 strategy2 Strategy 2: Direct C-H Functionalization pyridine_func->strategy2 piperidine_func->strategy2 strategy3 Strategy 3: Cyclization & Annulation Reactions piperidine_func->strategy3 both_func->strategy3 strategy4 Strategy 4: Multi-Component Reactions (MCRs) both_func->strategy4 protocol_selection Select Detailed Protocol strategy1->protocol_selection strategy2->protocol_selection strategy3->protocol_selection strategy4->protocol_selection

Caption: Workflow for selecting a synthetic strategy.

II. Strategy 1: Reduction of Functionalized Pyridines

A common and effective method for accessing piperidinyl-pyridine scaffolds is the reduction of a suitably substituted pyridine precursor.[4] This strategy allows for the vast chemistry of pyridine functionalization to be leveraged before the formation of the saturated piperidine ring.

A. Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of pyridines to piperidines.[5] Various heterogeneous catalysts are employed, with the choice of catalyst and reaction conditions being crucial for achieving high yields and selectivity, and for avoiding over-reduction which can lead to C-N bond cleavage.[5]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

  • Preparation: In a high-pressure autoclave, a solution of the substituted pyridine (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or 2,2,2-trifluoroethanol, 5 mL) is prepared.

  • Catalyst Addition: The chosen catalyst (e.g., 10% Pd/C, PtO₂, Rh/C, or Raney Nickel, typically 5-10 mol%) is carefully added to the solution under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 5-60 psi).[6]

  • Reaction: The reaction mixture is stirred vigorously at a set temperature (e.g., room temperature to 80 °C) for a specified duration (e.g., 16-24 hours).[5][7]

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude piperidinyl-pyridine product.

  • Purification: The crude product can be further purified by column chromatography or crystallization.

CatalystSubstrate ExampleConditionsYield (%)Diastereoselectivity (cis:trans)Reference
10% Rh/CVarious substituted pyridines5 atm H₂, H₂O, 80 °CGood to excellent-[7]
PtO₂3-aryl-pyridinium salt60 psi H₂, MeOH, rtHigh-[6]
Raney-Ni2,4-disubstituted pyridineH₂, high pressureVariable-[3]
Borenium catalyst2,5- and 2,3-substituted pyridinesAmmonia borane, mild conditionsGoodGood cis-selectivity[3][7]
Iridium(III) catalystPyridines with sensitive functional groupsIonic hydrogenationHigh-[8]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation.

III. Strategy 2: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized piperidinyl-pyridine scaffolds.[2][9] This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents.

A. Photoredox-Catalyzed α-Amino C-H Arylation of Piperidines

This method enables the diastereoselective arylation of the α-amino C-H bond of a piperidine ring within a piperidinyl-pyridine scaffold.[1]

Experimental Protocol: Photoredox-Catalyzed α-Amino C-H Arylation [1]

  • Reaction Setup: To an oven-dried vial is added the N-protected piperidinyl-pyridine substrate (0.1 mmol), the aryl coupling partner (e.g., 1,4-dicyanobenzene, 0.3 mmol), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a suitable solvent (e.g., CH₃CN, 1 mL).

  • Degassing: The reaction mixture is degassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Irradiation: The vial is sealed and placed in front of a blue LED lamp and stirred at room temperature for the specified reaction time (e.g., 16-72 hours).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the arylated piperidinyl-pyridine product.

Piperidine SubstrateArylating AgentCatalystTime (h)Yield (%)Diastereomeric Ratio (dr)Reference
N-Boc-2-cyclopropylpiperidine1,4-DicyanobenzeneIr(ppy)₃-GoodHigh[1]
N-Boc-2-phenylpiperidine1,4-DicyanobenzeneIr(ppy)₃16GoodHigh[1]
Monosubstituted piperidine1,4-DicyanobenzeneIr(ppy)₃-HighModest (syn preference)[1]

Table 2: Examples of Photoredox-Catalyzed C-H Arylation of Piperidines.

photoredox_catalysis_workflow start Start: N-Protected Piperidinyl-Pyridine reactants Add Arylating Agent & Photocatalyst (e.g., Ir(ppy)₃) start->reactants degas Degas with Inert Gas reactants->degas irradiate Irradiate with Blue LED (Room Temperature) degas->irradiate workup Reaction Work-up (Concentration) irradiate->workup purify Purification by Column Chromatography workup->purify product Product: α-Arylated Piperidinyl-Pyridine purify->product

Caption: Experimental workflow for photoredox-catalyzed C-H arylation.

IV. Strategy 3: Cyclization and Annulation Reactions

Building the piperidine ring through cyclization of acyclic precursors offers a high degree of control over the final structure and substitution pattern.

A. Oxidative Amination of Alkenes

Gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. This method involves the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle.[4]

Experimental Protocol: Gold(I)-Catalyzed Oxidative Amination [4]

  • Reaction Setup: In a reaction vial, the unsaturated amine precursor (1.0 equiv), a gold(I) catalyst (e.g., [Au(I) complex]), and an iodine(III) oxidizing agent are combined in a suitable solvent.

  • Reaction: The mixture is stirred at the specified temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by standard methods to yield the functionalized piperidinyl-pyridine.

V. Strategy 4: Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials.[4][10] MCRs are particularly useful for generating libraries of structurally diverse piperidinyl-pyridine scaffolds for drug discovery.

A. Hantzsch-type Pyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[11]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis [11]

  • Reaction Mixture: In a round-bottom flask, dissolve the aldehyde (1 equivalent), a β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent like ethanol.

  • Reaction: The mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the dihydropyridine product often precipitates and can be collected by filtration.

  • Oxidation: The isolated dihydropyridine is then oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., air, nitric acid).

hantzsch_synthesis cluster_reactants Reactants Aldehyde Aldehyde MCR Multi-Component Reaction (Reflux) Aldehyde->MCR Ketoester β-Ketoester (2 eq.) Ketoester->MCR Ammonia Ammonium Acetate Ammonia->MCR DHP 1,4-Dihydropyridine Intermediate MCR->DHP Oxidation Oxidation DHP->Oxidation Pyridine Functionalized Pyridine Product Oxidation->Pyridine

Caption: Hantzsch synthesis of functionalized pyridines.

VI. Conclusion

The synthesis of functionalized piperidinyl-pyridine scaffolds is a dynamic area of research with a diverse array of available methodologies. The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. This guide provides a starting point for researchers to navigate the synthetic landscape and select the most appropriate protocols for their specific research and development needs. The continued development of novel catalytic systems and reaction pathways will undoubtedly expand the toolbox for accessing this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthesis method is the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-cyanopyridine with piperazine. In this reaction, the nucleophilic secondary amine of piperazine displaces the chloride on the pyridine ring. The reaction is typically facilitated by a base in a suitable organic solvent.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-chloro-3-cyanopyridine and piperazine. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is generally used to neutralize the hydrochloric acid generated during the reaction. Common solvents include acetonitrile, ethanol, or dimethylformamide (DMF).

Q3: What is a common side reaction that can lead to low yield?

A3: A primary side reaction is the disubstitution of piperazine, where two molecules of 2-chloro-3-cyanopyridine react with both nitrogen atoms of a single piperazine molecule. This results in the formation of a high-molecular-weight byproduct and consumption of the starting material, thus lowering the yield of the desired monosubstituted product. Using an excess of piperazine can help to minimize this side reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting material (2-chloro-3-cyanopyridine), the product (this compound), and any significant byproducts. The disappearance of the 2-chloro-3-cyanopyridine spot is a good indicator of reaction completion.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature to the reflux temperature of the solvent. - Check Reagent Quality: Ensure the purity of 2-chloro-3-cyanopyridine and piperazine. Impurities in starting materials can inhibit the reaction.
Suboptimal Base - Choice of Base: If using a weaker base like triethylamine, consider switching to a stronger, solid base like potassium carbonate, which can also act as a scavenger for the generated HCl. - Amount of Base: Ensure at least one equivalent of base is used to neutralize the HCl produced. Using a slight excess (1.1-1.2 equivalents) is often beneficial.
Poor Solvent Choice - Solvent Polarity: The solvent should be polar enough to dissolve the reactants but not so polar as to significantly solvate the nucleophile, reducing its reactivity. Acetonitrile is a commonly used and effective solvent.[1]
Degradation of Starting Material or Product - Temperature Control: Avoid excessively high temperatures or prolonged reaction times, which could lead to decomposition.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Cause Troubleshooting Steps
Disubstituted Byproduct - Stoichiometry: Use a molar excess of piperazine (2-4 equivalents) relative to 2-chloro-3-cyanopyridine. This statistically favors the formation of the monosubstituted product.
Unreacted Starting Materials - Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC. - Purification: Unreacted 2-chloro-3-cyanopyridine can often be removed during aqueous work-up or by column chromatography. Excess piperazine is typically water-soluble and can be removed by washing the organic layer with water.
Other Side Products - Reaction Conditions: The formation of other byproducts may be minimized by optimizing the reaction temperature and choice of base.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Co-elution during Column Chromatography - Solvent System Optimization: Experiment with different eluent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can improve separation. - Alternative Stationary Phase: If separation on silica gel is challenging, consider using alumina.
Product is an Oil instead of a Solid - Recrystallization Attempts: Try different solvent systems for recrystallization. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. - Salt Formation: If the freebase is an oil, consider converting it to a hydrochloride salt by treating a solution of the product with HCl in a suitable solvent (e.g., ether or dioxane), which often results in a crystalline solid that is easier to handle and purify.
Product Loss During Work-up - pH Adjustment: Ensure the aqueous layer is basic before extracting the product with an organic solvent to ensure the piperazine moiety is not protonated and thus more soluble in the organic phase.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of similar pyridylpiperazine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialNucleophileSolventBaseTemperatureTime (h)Yield (%)Reference
2-chloro-3-nitropyridinePiperazine (excess)Acetonitrile-Reflux1265[1]
2-chloro-N-arylacetamides1-(3-nitropyridin-2-yl)piperazineAcetonitrileK₂CO₃Reflux18-3650-70[1]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on analogous reactions. Optimization may be required to achieve the best results.

Materials:

  • 2-chloro-3-cyanopyridine

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add piperazine (3.0 eq) followed by potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the 2-chloro-3-cyanopyridine is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove potassium carbonate and other inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol: Column Chromatography

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway 2-chloro-3-cyanopyridine 2-chloro-3-cyanopyridine Reaction Nucleophilic Aromatic Substitution 2-chloro-3-cyanopyridine->Reaction Piperazine Piperazine Piperazine->Reaction Product This compound Reaction->Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield incomplete_reaction Reaction Incomplete? start->incomplete_reaction side_reactions Side Reactions Evident? incomplete_reaction->side_reactions No optimize_conditions Increase Time/Temp Check Reagents incomplete_reaction->optimize_conditions Yes workup_loss Loss During Work-up? side_reactions->workup_loss No adjust_stoichiometry Increase Piperazine Excess side_reactions->adjust_stoichiometry Yes optimize_workup Check pH Optimize Extraction workup_loss->optimize_workup Yes end Improved Yield workup_loss->end No optimize_conditions->end adjust_stoichiometry->end optimize_workup->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationships Piperazine_Excess Piperazine Excess Disubstitution Disubstitution Byproduct Piperazine_Excess->Disubstitution decreases Yield Product Yield Disubstitution->Yield increases Reaction_Temp Reaction Temperature Reaction_Rate Reaction Rate Reaction_Temp->Reaction_Rate increases Decomposition Degradation Reaction_Temp->Decomposition increases Reaction_Rate->Yield increases Decomposition->Yield increases

Caption: Key parameter relationships affecting yield.

References

Technical Support Center: Optimizing Pyridine-Carbonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridine-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyridine-carbonitriles and offers potential solutions and optimization strategies.

FAQ 1: My reaction yield for pyridine-carbonitrile synthesis is consistently low. What are the primary factors I should investigate?

Low yields in pyridine-carbonitrile synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Optimization is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize the formation of byproducts.

  • Catalyst Activity: If a catalyst is used, its activity could be compromised. Issues to consider include catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction. For instance, in certain multicomponent reactions for pyridine-3,5-dicarbonitriles, switching from ethanol to acetonitrile can improve yields and significantly shorten reaction times.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your reagents before commencing the synthesis.

  • Inefficient Oxidation: In syntheses that proceed via a dihydropyridine intermediate, the final aromatization step is crucial. Inefficient oxidation can be a major cause of low yields. While classical oxidants like nitric acid are used, milder and more efficient agents might be necessary to avoid side reactions.

Troubleshooting Low Yield: A Systematic Approach

G start Low Reaction Yield check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading, Choice) start->check_catalyst check_solvent Assess Solvent Effects (Polarity, Boiling Point) start->check_solvent check_reagents Verify Reagent Purity start->check_reagents check_oxidation Investigate Oxidation Step (if applicable) start->check_oxidation optimize Systematically Optimize Parameters check_conditions->optimize check_catalyst->optimize check_solvent->optimize check_reagents->optimize check_oxidation->optimize analyze_byproducts Identify Byproducts (NMR, MS) optimize->analyze_byproducts analyze_byproducts->optimize Refine Conditions solution Improved Yield analyze_byproducts->solution Problem Identified

FAQ 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

Several side reactions can occur during pyridine-carbonitrile synthesis, leading to complex product mixtures and difficult purification.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid, especially in the presence of water under acidic or basic conditions with heating.

    • Mitigation:

      • Solvent Choice: Use anhydrous organic solvents to minimize hydrolysis.

      • pH Control: If an aqueous medium is necessary, a buffered system can help maintain a neutral or near-neutral pH.

  • Polymerization: Cyanopyridines can sometimes polymerize, especially in the presence of certain catalysts or under harsh reaction conditions.

    • Mitigation:

      • Temperature Control: Maintain strict control over the reaction temperature to prevent localized overheating.

  • Formation of Isomers: In some reactions, particularly those involving substituted pyridines, the formation of regioisomers can be a significant issue. The regioselectivity is often influenced by a combination of electronic and steric factors of the substituents on the pyridine ring.

Side Reaction Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization Pathway start Pyridine-carbonitrile (Desired Product) hydrolysis Hydrolysis start->hydrolysis polymerization Polymerization start->polymerization amide Pyridine-carboxamide hydrolysis->amide + H2O polymer Polyconjugated Polymer polymerization->polymer acid Pyridine-carboxylic acid amide->acid + H2O

FAQ 3: What are the most common synthetic routes to pyridine-carbonitriles and what are their relative advantages and disadvantages?

There are several established methods for the synthesis of pyridine-carbonitriles. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.

Synthetic MethodStarting MaterialsAdvantagesDisadvantages
Ammoxidation of Picolines Picoline (methylpyridine), Ammonia, OxygenCost-effective for large-scale production.Requires high temperatures and specialized catalytic reactors.
Cyanation of Halopyridines Halopyridine (e.g., bromopyridine), Cyanide sourceGood functional group tolerance; milder conditions are being developed.Can be sensitive to catalyst poisoning by cyanide; toxicity of some cyanide sources.
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, etc.High atom economy; can generate complex molecules in a single step.Optimization can be complex; may lead to mixtures of products.
Direct C-H Cyanation Pyridine, Cyanating agentAtom-economical; avoids pre-functionalization of the pyridine ring.Can be challenging to control regioselectivity.

Experimental Protocols

Palladium-Catalyzed Cyanation of Bromopyridines

This protocol is a general guideline for the palladium-catalyzed cyanation of bromopyridines, a common method for introducing a nitrile group onto the pyridine ring.

Materials:

  • Bromopyridine derivative

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppf)

  • Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)

  • Anhydrous solvent (e.g., DMF, DMA)

  • Base (if required by the specific catalytic system)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the bromopyridine, palladium catalyst, phosphine ligand, and cyanide source.

  • Add the anhydrous solvent via syringe.

  • If a base is required, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C) and stir for the required time (monitor by TLC or GC/MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The choice of catalyst, ligand, cyanide source, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate. Using non-toxic cyanide sources like potassium hexacyanoferrate(II) is advantageous for safety and environmental reasons.

General Workflow for Pyridine-Carbonitrile Synthesis

G reagent_prep Reagent Preparation (Drying, Purification) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC/MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Data Presentation

Table 1: Effect of Catalyst and Solvent on a Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles
CatalystSolventReaction TimeYield (%)Reference
PiperidineEthanolNot specifiedGood
Tetrabutylammonium hydroxide (TBAH)EthanolNot specifiedLower
PiperidineAcetonitrileNot specifiedLower
Tetrabutylammonium hydroxide (TBAH)AcetonitrileShorterSimilar to Piperidine/Ethanol

This table summarizes the findings from a study on the effects of different catalysts and solvents on a multicomponent reaction to synthesize pyridine-3,5-dicarbonitriles. It highlights that an ionic base (TBAH) in acetonitrile can provide similar yields to an amine base (piperidine) in ethanol but in a much shorter reaction time.

Technical Support Center: Optimizing Solubility of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the solubility of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile for successful in vitro experimentation.

Troubleshooting Guide

Researchers may encounter challenges with the solubility of this compound, a compound identified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] Poor solubility can lead to inconsistent results and experimental artifacts. The following guide provides a systematic approach to addressing these issues.

Visual Troubleshooting Workflow

The diagram below outlines a step-by-step process for troubleshooting solubility issues with this compound.

G cluster_0 Initial Stock Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting Steps start Start: Weigh Compound stock_solvent Dissolve in 100% DMSO (e.g., 10-50 mM) start->stock_solvent observe_stock Observe for full dissolution (Vortex/Gentle Warming if needed) stock_solvent->observe_stock dilute_medium Dilute stock in aqueous buffer/ cell culture medium observe_stock->dilute_medium observe_working Observe for precipitation dilute_medium->observe_working precipitate Precipitation Observed? observe_working->precipitate no_precipitate No Precipitation: Proceed with Assay precipitate->no_precipitate No adjust_dmso Option 1: Adjust final DMSO concentration (e.g., 0.1% - 1%) precipitate->adjust_dmso Yes use_cosolvent Option 2: Use Co-solvents (e.g., Ethanol, PEG-400) adjust_dmso->use_cosolvent adjust_ph Option 3: Adjust pH of aqueous buffer use_cosolvent->adjust_ph sonicate Option 4: Sonication adjust_ph->sonicate reassess Re-assess for precipitation sonicate->reassess reassess->precipitate

A step-by-step workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced artifacts, but a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Utilize Co-solvents: The addition of a water-miscible organic co-solvent can improve solubility. Consider preparing your stock solution in a mixture of DMSO and another co-solvent like ethanol or polyethylene glycol (PEG).

  • pH Adjustment: The piperazine moiety in the compound suggests it has basic properties. Therefore, its solubility is likely pH-dependent. Experimenting with slightly acidic pH values for your aqueous buffer may increase its solubility.

  • Sonication: After dilution, brief sonication of the working solution can help to redissolve small precipitates and create a more homogenous solution.

Q3: Are there any alternative solvents I can try if DMSO is not suitable for my assay?

A3: Yes, other polar aprotic solvents such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be considered for the initial stock solution. For the final working solution, co-solvents like ethanol, propylene glycol, or various molecular weight polyethylene glycols (PEGs) can be tested. It is crucial to determine the tolerance of your specific cell line or assay system to any new solvent.

Q4: What is the known biological target of this compound?

A4: this compound is described as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] However, specific details on its selectivity for the different PPAR subtypes (α, β/δ, or γ) are not widely documented in the available literature. PPARs are nuclear receptors that play key roles in lipid and glucose metabolism.

Generalized PPARγ Antagonist Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a PPARγ antagonist. As the specific subtype for this compound is not definitively specified in the searched literature, PPARγ is used as a common and well-studied example for this class of compounds.

PPAR_Antagonist_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive, bound to Co-repressor) Compound->PPARg_RXR_inactive Binds to LBD PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR_inactive->PPRE Binding to DNA Blocked_Transcription Transcription Blocked PPARg_RXR_inactive->Blocked_Transcription Prevents Co-activator binding and transcription Target_Genes Target Gene Transcription (e.g., genes for adipogenesis, lipid metabolism) PPRE->Target_Genes Initiates Transcription (in presence of agonist)

References

Technical Support Center: Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude piperazine derivatives?

A1: Common impurities largely depend on the synthetic route. They typically include:

  • Unreacted Starting Materials: Excess piperazine or unreacted electrophiles (e.g., alkyl or aryl halides) are common.

  • 1,4-Disubstituted Byproducts: Due to the two reactive secondary amines on the piperazine ring, the formation of a disubstituted product is a frequent side reaction when synthesizing a monosubstituted derivative.

  • Reaction Solvents and Reagents: Residual solvents (e.g., Toluene, DMF) and basic reagents (e.g., triethylamine, potassium carbonate) may be present.

  • Related Impurities: Side reactions can lead to impurities such as N-oxides or products from ring-opening, though these are less common.[1]

Q2: My N-substituted piperazine derivative is a viscous oil and won't crystallize. How can I purify and solidify it?

A2: This is a common challenge. "Oiling out" can be caused by residual solvents or impurities that depress the melting point.

  • Initial Step: Ensure all solvents are thoroughly removed under a high vacuum.

  • Purification: If the product is still an oil, it likely contains impurities. The most effective method to purify an oily product is typically silica gel column chromatography.

  • Solidification: Once the oil is purified, you can attempt to solidify it by converting it into a salt. Bubbling HCl gas through an ether or ethyl acetate solution of the purified free base is a common method to precipitate the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle.[2][3]

Q3: How can I effectively remove unreacted piperazine from my reaction mixture?

A3: Unreacted piperazine is highly water-soluble, a property that can be exploited for its removal.

  • Acid-Base Extraction: After the reaction, perform a workup by diluting the mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it with water or a mild acidic solution (e.g., dilute HCl or ammonium chloride solution). The basic piperazine will be protonated and preferentially partition into the aqueous layer, while the typically less basic N-substituted product remains in the organic layer. Multiple washes may be necessary.

Q4: My piperazine derivative is water-soluble as a salt. How can I extract it into an organic solvent?

A4: To extract a water-soluble piperazine salt, you must first convert it back to its free base form.

  • Basification: Dissolve the salt in water and add a base (e.g., 1M NaOH, saturated sodium bicarbonate) to adjust the pH to >9.[2] This deprotonates the piperazine nitrogens, making the molecule less polar and more soluble in organic solvents.

  • Extraction: Extract the resulting aqueous solution multiple times with an organic solvent such as ethyl acetate, dichloromethane, or chloroform.

  • Salting Out: Adding sodium chloride (NaCl) to the aqueous layer can decrease the solubility of the free base in water, further improving extraction efficiency.[3]

Troubleshooting Guides

This section provides solutions to specific problems encountered during the purification of piperazine derivatives.

Crystallization & Recrystallization Issues
Problem EncounteredPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not saturated.- Solvent is too good (product remains soluble even when cold).- Evaporate some solvent to increase the concentration.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity persists.- Try a different solvent system entirely.
Product "Oils Out" - Solution is cooling too rapidly.- High concentration of impurities.- Saturation temperature is above the product's melting point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Add slightly more solvent to keep the product dissolved at a lower temperature.- Purify the crude product by another method (e.g., column chromatography) before attempting recrystallization.
Poor Recovery/Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Dilute the solution slightly before hot filtration and pre-heat the funnel.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem EncounteredPotential Cause(s)Suggested Solution(s)
Streaking or Tailing of Product on TLC/Column The basic nitrogen of the piperazine is interacting strongly with the acidic silanol groups on the silica gel.- Add a Basic Modifier: Add a small amount of a base to the eluent. Common choices include 0.1-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[2]- Use a Different Stationary Phase: Consider using neutral or basic alumina, or a pre-treated amine-deactivated silica gel.
Low Recovery of Product - Irreversible binding to the silica gel.- Product is unstable on silica.- Implement the solutions for tailing (above), as strong binding is a primary cause.- If instability is suspected, minimize the time the compound spends on the column by using flash chromatography and avoiding leaving the column to stand for long periods.
Poor Separation of Product and Impurities - Inappropriate solvent system.- Column was overloaded with crude material.- Optimize Eluent: Test various solvent systems with TLC to find an eluent that provides good separation (aim for a product Rf of 0.2-0.4).[2]- Use a Gradient: Start with a less polar eluent and gradually increase the polarity to improve the separation of compounds with close Rf values.- Reduce Load: Use a larger column or less crude material. A typical ratio is 30:1 of silica to crude material for easy separations.

Quantitative Data on Purification Methods

The following table summarizes quantitative data from various purification methods for piperazine derivatives, compiled from literature sources.

CompoundPurification MethodStarting Material/PurityFinal PurityYield/RecoveryReference
N-Boc-Piperazine Aminolysis Cyclization & ExtractionDiethanolamine99.42%94.3%--INVALID-LINK--[4]
N-Boc-Piperazine Aminolysis Cyclization & ExtractionDiethanolamine99.72%93.8%--INVALID-LINK--[4]
1-Benzylpiperazine Salt Formation & Recrystallization (Dihydrochloride salt)Crude reaction mixture>99% (assumed from method)93-95% (salt)--INVALID-LINK--[2]
Piperazine Precipitation as Diacetate SaltCrude piperazine in acetone~95% (from hexahydrate)>99%USPTO Patent 2919275[5]
N-Arylpiperazine Derivative Recrystallization (from Methanol/Ether)Crude (97.9% by LC-MS)99%87% (of crude)USPTO Patent RU2315762C2[6]
Piperazine-Substituted Dihydrofuran Column ChromatographyCrude reaction mixtureNot specified81%--INVALID-LINK--[7]

Visualized Workflows and Logic

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_workup Initial Workup cluster_purification Purification Options cluster_final Final Product Start Crude Product (Post-Synthesis) Workup Aqueous Workup (Acid-Base Extraction) Start->Workup Concentration Dry & Concentrate (e.g., Na₂SO₄, Rotovap) Workup->Concentration Is_Solid Is Crude Product a Solid? Concentration->Is_Solid Crystallization Recrystallization Is_Solid->Crystallization Yes Chromatography Column Chromatography Is_Solid->Chromatography No / Impure Pure_Product Pure Piperazine Derivative Crystallization->Pure_Product Chromatography->Pure_Product

Chromatography_Troubleshooting Start Problem with Column Chromatography Problem What is the issue? Start->Problem Tailing Peak Tailing / Streaking Problem->Tailing PoorSep Poor Separation Problem->PoorSep LowRec Low Recovery Problem->LowRec Sol_Tailing1 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) Tailing->Sol_Tailing1 Sol_Tailing2 Use Alternative Stationary Phase (e.g., Alumina, Amine-Silica) Tailing->Sol_Tailing2 Sol_PoorSep1 Optimize Solvent System via TLC PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use Gradient Elution PoorSep->Sol_PoorSep2 Sol_LowRec Strongly bound to silica. Implement tailing solutions. LowRec->Sol_LowRec

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction for Product Isolation

This protocol is used to separate a basic piperazine derivative from acidic or neutral impurities and unreacted piperazine.

  • Reaction Quench & Dilution: Once the reaction is complete (monitored by TLC/LCMS), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 5-10 volumes relative to the reaction solvent).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl solution) to remove highly basic impurities like unreacted piperazine. Check the pH of the aqueous layer to ensure it is acidic. Separate the layers.

  • Neutralization Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying neutral or basic piperazine derivatives that are oils or solids with close-boiling impurities.

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent and spot it on a TLC plate. Develop the plate using various eluent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).

  • Solvent System Selection: Identify an eluent that provides good separation and an Rf value for the desired product between 0.2 and 0.4. For basic piperazine derivatives that show tailing, add 0.1-1% triethylamine to the eluent system.[2]

  • Column Packing: Prepare a slurry of silica gel (typically 230-400 mesh) in the non-polar component of your eluent. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for compounds with poor solubility, perform "dry loading" by adsorbing the product onto a small amount of silica gel and loading the resulting powder onto the column.[8]

  • Elution: Run the column with the chosen eluent, applying positive pressure (air or nitrogen) to the top. A gradient elution (gradually increasing solvent polarity) can be used for difficult separations.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization from a Solvent/Anti-Solvent System

This protocol is effective for purifying solid piperazine derivatives when a single suitable solvent cannot be found.

  • Dissolution: In a suitable flask, dissolve the crude solid in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature (e.g., near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent or "anti-solvent" (one in which the product is insoluble) dropwise with stirring until the solution becomes slightly turbid and the turbidity persists.

  • Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature, then place it in a refrigerator or an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove residual soluble impurities. Dry the crystals under vacuum.

References

identifying and minimizing byproducts in 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile.

Troubleshooting Guide & FAQs

Q1: What is the most common synthetic route for this compound and what are the primary byproducts?

The most common synthetic route is the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine-3-carbonitrile with piperazine. The primary identified byproducts are:

  • 1,4-bis(3-cyanopyridin-2-yl)piperazine (Di-substitution byproduct): This occurs when both nitrogen atoms of the piperazine ring react with a molecule of 2-chloropyridine-3-carbonitrile.

  • 2-(Piperazin-1-yl)nicotinamide (Hydrolysis byproduct): This can form if the nitrile group (-CN) of the desired product is hydrolyzed to an amide group (-CONH2) in the presence of water and base or acid, particularly at elevated temperatures.

  • 2-(Piperazin-1-yl)nicotinic acid (Hydrolysis byproduct): Further hydrolysis of the amide group can lead to the formation of the corresponding carboxylic acid.

Q2: My reaction is resulting in a low yield of the desired mono-substituted product and a significant amount of the di-substituted byproduct. How can I minimize this?

The formation of the di-substituted byproduct is a common issue due to the presence of two reactive secondary amines in piperazine. To favor mono-substitution, consider the following strategies:

  • Control Stoichiometry: Use a molar excess of piperazine relative to 2-chloropyridine-3-carbonitrile. This increases the probability of the chloro-pyridine reacting with an unreacted piperazine molecule rather than the already mono-substituted product.

  • In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride in situ can generate the monohydrochloride salt, effectively protecting one of the amine groups and promoting mono-alkylation.[1]

  • Use of a Protecting Group: Employ a protecting group, such as tert-butoxycarbonyl (Boc), to selectively block one of the piperazine's amine functionalities. The protected piperazine can then be reacted with 2-chloropyridine-3-carbonitrile, followed by a deprotection step.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product (mono-substitution) over the thermodynamic product (di-substitution).

  • Slow Addition: Adding the 2-chloropyridine-3-carbonitrile slowly to the solution of piperazine can help maintain a high effective concentration of free piperazine, thus favoring the initial mono-substitution reaction.

Q3: I am observing impurities that I suspect are hydrolysis byproducts. What are the causes and how can I prevent them?

Hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid is a potential side reaction, especially under basic or acidic conditions and at higher temperatures.

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry. The presence of water can facilitate the hydrolysis of the nitrile group.

  • Control of Basicity/Acidity and Temperature: The hydrolysis of cyanopyridines can be catalyzed by both base and acid, with the reaction rate increasing with temperature.[1][2] Use the mildest basic conditions necessary to facilitate the SNAr reaction and avoid excessive heat.

  • Work-up Procedure: During the work-up, be mindful of the pH and temperature. Prolonged exposure to strong acids or bases, especially at elevated temperatures to remove excess reagents, should be avoided.

Q4: How can I effectively monitor the progress of the reaction to optimize for the desired product?

Regular monitoring of the reaction is crucial to determine the optimal reaction time and to minimize byproduct formation.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the starting materials (2-chloropyridine-3-carbonitrile) and the formation of the product and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the relative concentrations of reactants, products, and byproducts over time.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for identifying the molecular weights of the components in the reaction mixture, helping to confirm the presence of the desired product and identify unknown byproducts.

Q5: What are the recommended methods for purifying the final product, this compound?

Purification can often be challenging due to the basic nature of the product and the similar polarities of the byproducts.

  • Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is often a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique. This method is particularly useful for removing small amounts of impurities.

  • Acid-Base Extraction: The basic nature of the piperazine moiety can be exploited in an acidic workup to separate it from non-basic impurities. The product can be extracted into an aqueous acidic phase, washed with an organic solvent to remove impurities, and then the aqueous phase can be basified to precipitate or re-extract the purified product.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterRecommended ConditionImpact on Di-substitution ByproductImpact on Hydrolysis ByproductsRationale
Stoichiometry >3 equivalents of PiperazineMinimized No direct impactA large excess of piperazine increases the statistical probability of mono-substitution.
Temperature 80-120°C (Solvent Dependent)May increase with higher temp.Minimized at lower temp.Higher temperatures can favor the thermodynamically stable di-substituted product and accelerate hydrolysis.
Reaction Time Monitor by TLC/HPLCMay increase with longer timesMay increase with longer timesProlonged reaction times can lead to further reaction of the mono-substituted product and increase the chance of hydrolysis.
Base Weak inorganic base (e.g., K₂CO₃)Minimized No direct impactStrong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting di-substitution.[2]
Solvent Anhydrous polar aprotic (e.g., Acetonitrile, DMF)No direct impactMinimized Using anhydrous solvents prevents the hydrolysis of the nitrile group.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a similar synthesis of 1-(3-nitropyridin-2-yl)piperazine and should be optimized for the specific substrates.[2]

Materials:

  • 2-chloropyridine-3-carbonitrile

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperazine (3 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloropyridine-3-carbonitrile (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

Mandatory Visualization

Synthesis_Pathway_and_Byproducts cluster_reactants Reactants cluster_byproducts Potential Byproducts 2_chloropyridine_3_carbonitrile 2-chloropyridine-3-carbonitrile Piperazine Piperazine Desired_Product This compound Hydrolysis_Amide 2-(Piperazin-1-yl)nicotinamide Desired_Product->Hydrolysis_Amide + H₂O, base/acid Disubstitution 1,4-bis(3-cyanopyridin-2-yl)piperazine Hydrolysis_Acid 2-(Piperazin-1-yl)nicotinic acid Hydrolysis_Amide->Hydrolysis_Acid + H₂O, base/acid

Caption: Main reaction pathway and formation of major byproducts.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction of 2-chloropyridine-3-carbonitrile with Piperazine Workup Work-up and Purification Analysis Analyze Product (TLC, HPLC, NMR, MS) End Pure Product Analysis->End Purity & Yield OK Low_Yield Issue: Low Yield Analysis->Low_Yield Low Yield Impure_Product Issue: Impure Product Analysis->Impure_Product Impure High_Disub High Di-substitution? Incomplete_Reaction Incomplete Reaction? High_Disub->Incomplete_Reaction No Adjust_Stoichiometry Action: Use excess Piperazine High_Disub->Adjust_Stoichiometry Yes Increase_Time_Temp Action: Increase reaction time/temp Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Purification Action: Optimize chromatography/ recrystallization Incomplete_Reaction->Optimize_Purification No Adjust_Stoichiometry->Reaction Increase_Time_Temp->Reaction Hydrolysis Hydrolysis Byproducts? Impure_Product->Hydrolysis Use_Anhydrous Action: Use anhydrous conditions Hydrolysis->Use_Anhydrous Yes Hydrolysis->Optimize_Purification No Use_Anhydrous->Reaction Optimize_Purification->Workup

Caption: A troubleshooting workflow for the synthesis.

References

stability issues of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Troubleshooting Guides

Users encountering stability issues with this compound in solution can refer to the following guides for potential causes and corrective actions.

Issue 1: Inconsistent or lower-than-expected analytical results.

Potential Cause Troubleshooting/Corrective Action
Degradation due to pH Verify the pH of your solution. The piperazine moiety is basic and can be susceptible to degradation at acidic pH, while the nitrile group could be susceptible to hydrolysis at highly acidic or basic pH. Prepare fresh solutions and analyze them immediately. Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, 9) to identify the optimal pH for stability.
Oxidative Degradation The piperazine ring can be susceptible to oxidation.[1][2][3][4] De-gas your solvents and consider adding an antioxidant (e.g., BHT) if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Pyridine-containing compounds can be light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct a photostability study by exposing the solution to a controlled light source.
Thermal Degradation Elevated temperatures can accelerate degradation.[2][3] Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Inaccurate Concentration of Stock Solution Re-verify the weighing of the compound and the volume of the solvent used. Use a calibrated analytical balance and volumetric flasks. Confirm the purity of the starting material using a reference standard.

Issue 2: Appearance of unknown peaks in chromatograms.

Potential Cause Troubleshooting/Corrective Action
Formation of Degradation Products This indicates compound instability under your current experimental or storage conditions. Attempt to identify the degradation products using techniques like LC-MS/MS or GC-MS. The presence of species like N-formylpiperazine or ethylenediamine could suggest degradation of the piperazine ring.[1][3][4]
Solvent Impurities Run a blank analysis of the solvent to check for impurities. Use high-purity solvents (e.g., HPLC grade).
Contamination Ensure all glassware and equipment are scrupulously clean. Filter solutions through a compatible syringe filter before analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid, especially under strong acidic or basic conditions.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.[1][2][3][4]

  • Photodegradation: The pyridine ring can absorb UV light, potentially leading to photochemical reactions.

Compound This compound C₁₀H₁₂N₄ Hydrolysis Hydrolysis Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Compound->Oxidation [O] Photodegradation Photodegradation Compound->Photodegradation Carboxamide_Carboxylic_Acid Carboxamide/Carboxylic Acid Derivative Hydrolysis->Carboxamide_Carboxylic_Acid N_Oxide_Ring_Opened N-Oxide or Ring-Opened Products Oxidation->N_Oxide_Ring_Opened Photodegradation_Products Various Photoproducts Photodegradation->Photodegradation_Products

Caption: Potential Degradation Pathways.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage) in tightly sealed, light-protected (amber) containers. If the compound is sensitive to oxidation, storing under an inert atmosphere is recommended.

Q3: Which analytical techniques are suitable for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be validated to separate the parent compound from any potential degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be invaluable for the identification of unknown degradation products.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (60°C in solution) Photo Photolytic (ICH Q1B conditions) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze

Caption: Forced Degradation Workflow.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral solvent) at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines.

  • Sample Collection and Analysis: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching/Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: HPLC Method for Stability Testing

The following provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the parent compound and any less polar degradants, then return to initial conditions. A typical starting point could be 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV-Vis scan of the compound (likely in the range of 254-320 nm)
Injection Volume 10 µL

This technical support center provides a foundational guide for addressing the stability of this compound in solution. For specific and complex issues, further investigation and consultation with analytical chemistry experts are recommended.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Piperazin-1-yl)pyridine-3-carbonitrile for preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, and scale-up of this compound.

Synthesis & Reaction Optimization

Question 1: What is the recommended synthetic route for this compound?

The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloropyridine-3-carbonitrile with piperazine. The electron-withdrawing nitrile group at the 3-position activates the 2-position of the pyridine ring, facilitating the nucleophilic attack by piperazine.[1][2]

Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are the common culprits and troubleshooting tips:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider incrementally increasing the reaction temperature or extending the reaction time. Ensure your starting materials, particularly the 2-chloropyridine-3-carbonitrile, are of high purity.

  • Suboptimal Reaction Conditions:

    • Troubleshooting: The choice of solvent, base, and temperature is critical. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are generally effective. The base is crucial for neutralizing the HCl generated during the reaction; inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used. Experiment with different conditions to find the optimal balance for your scale.

  • Side Reactions:

    • Troubleshooting: The most common side reaction is the formation of a di-substituted byproduct where two pyridine rings are attached to one piperazine molecule. To minimize this, use a molar excess of piperazine (2-5 equivalents) relative to the 2-chloropyridine-3-carbonitrile.

Question 3: I am observing the formation of an unknown impurity. What could it be?

Besides the di-substituted byproduct, another potential impurity can arise from the hydrolysis of the nitrile group to a carboxamide or a carboxylic acid, especially if there is water in the reaction mixture and it is heated for an extended period under acidic or basic conditions.

  • Troubleshooting: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Keep reaction times to the minimum required for complete conversion of the starting material.

Purification

Question 4: What is the best method to purify the final product to preclinical grade (>98%)?

A multi-step purification process is often necessary to achieve high purity.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up can remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer with brine, and drying it over a desiccant like sodium sulfate.

  • Recrystallization: For solid products, recrystallization is an effective method for removing impurities. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is recommended. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can be used to separate the product from closely related impurities.

Scale-Up

Question 5: What are the key considerations when scaling up the synthesis from lab to pilot plant?

Scaling up is not just about using larger equipment; it requires careful process optimization and control.

  • Heat Transfer: The SNAr reaction is often exothermic. What is easily managed in a lab flask can lead to a runaway reaction in a large reactor. Ensure the reactor has adequate cooling capacity and consider portion-wise addition of the piperazine to control the reaction temperature.

  • Mixing: Efficient mixing is crucial for maintaining reaction homogeneity and preventing localized "hot spots." The type of agitator and its speed should be carefully selected based on the reactor geometry and reaction volume.

  • Quality Control: Implement stringent in-process controls (IPCs) to monitor the reaction at critical stages. This includes checking for the disappearance of starting materials and the formation of the product and byproducts by HPLC. Purity of intermediates and the final product must meet predefined specifications.[1][3][4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
1AcetonitrileK₂CO₃Reflux128595
2DMFK₂CO₃10089096
3EthanolTEAReflux247892
4THF/EtOH (1:3)TEAReflux39097
5AcetonitrileDIPEAReflux108896

Note: This data is compiled from analogous reactions and should be used as a starting point for optimization.[2][5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2-Chloropyridine-3-carbonitrile

  • Piperazine

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloropyridine-3-carbonitrile (1.0 eq) in a mixture of anhydrous THF and EtOH (1:3 v/v), add piperazine (2.5 eq).

  • Add triethylamine (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[5]

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Start Reactants 2-Chloropyridine-3-carbonitrile Piperazine Base (e.g., TEA) Start->Reactants Solvent Anhydrous Solvent (e.g., THF/EtOH) Start->Solvent Reaction_Vessel Charge Reactor Reactants->Reaction_Vessel Solvent->Reaction_Vessel Heating Heat to Reflux (e.g., 80°C) Reaction_Vessel->Heating Monitoring In-Process Control (IPC) (TLC/HPLC) Heating->Monitoring Quench Cool & Quench Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step QC_Analysis QC Analysis (HPLC, NMR, MS) Purity > 98% Purification_Step->QC_Analysis Final_Product Final Product QC_Analysis->Final_Product End End Final_Product->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Increase Temperature Increase Time Check Reagent Purity Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No Check_Byproducts Analyze for Byproducts (HPLC/MS) Complete->Check_Byproducts Byproducts_Present Byproducts Present? Check_Byproducts->Byproducts_Present Optimize_Stoichiometry Increase Piperazine Excess Ensure Anhydrous Conditions Byproducts_Present->Optimize_Stoichiometry Yes No_Byproducts No Significant Byproducts Byproducts_Present->No_Byproducts No Review_Purification Review Purification Method Optimize_Stoichiometry->Review_Purification No_Byproducts->Review_Purification Optimize_Purification Optimize Recrystallization Solvent Optimize Chromatography Conditions Review_Purification->Optimize_Purification

Caption: Troubleshooting logic for synthesis and purification issues.

References

Technical Support Center: Addressing Off-Target Effects of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile in cellular models. The information is designed to help users identify, understand, and mitigate issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While this compound has been identified as a peroxisome proliferator-activated receptor (PPAR) antagonist, its off-target profile is not extensively documented in public literature. However, based on its structural motifs (piperazine, pyridine, and nitrile), potential off-target effects may include:

  • Kinase Inhibition: The piperazine and pyridine moieties are common scaffolds in many kinase inhibitors. Therefore, this compound could inhibit various kinases, leading to unexpected phenotypic outcomes.[1][2]

  • GPCR Interaction: Arylpiperazine derivatives are known to interact with G-protein coupled receptors, such as serotonin and dopamine receptors.[3]

  • hERG Channel Inhibition: A common liability for compounds containing a basic piperazine nitrogen is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[3]

  • Cytotoxicity: Piperazine-containing compounds and pyridine-3-carbonitrile derivatives have been shown to exhibit cytotoxic effects in various cancer cell lines, which may be independent of their intended target.[4][5][6]

Q2: My cells are showing significant toxicity even at low concentrations of the compound. What could be the cause?

A2: Unexpected cytotoxicity is a common issue with small molecule inhibitors. The following table outlines potential causes and solutions:

Potential CauseSuggested Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line (typically <0.5%). Always include a vehicle-only control.[4]
Compound Precipitation Visually inspect the media for any precipitate after adding the compound. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in aqueous culture media.[4]
Off-Target Cytotoxicity The compound may be hitting essential cellular targets other than the intended one. Perform a dose-response curve to determine if the cytotoxicity is dose-dependent. Consider using a structurally unrelated inhibitor for the same target to see if the phenotype is replicated.[7]
Cell Line Sensitivity Different cell lines can have varying sensitivities to a compound. It is advisable to test the compound on a non-target cell line to assess general cytotoxicity.[5]

Q3: The compound shows high potency in a biochemical assay but is much less active in my cellular experiments. Why?

A3: This discrepancy is a frequent challenge in drug discovery. Several factors can contribute to this observation:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.[3]

  • Compound Instability: The compound may be unstable in the cellular environment and could be metabolized or degraded over the course of the experiment.[7]

  • High Intracellular ATP (for kinase inhibitors): If the compound has off-target kinase activity, the high concentration of ATP within cells can outcompete the inhibitor, leading to reduced apparent potency compared to a biochemical assay with lower ATP concentrations.

Q4: How can I confirm that the observed phenotype is due to the intended on-target activity?

A4: Validating that an observed cellular phenotype is a direct result of inhibiting the intended target is crucial. Here is a workflow to approach this:

phenotype Observed Phenotype dose_response Perform Dose-Response and Time-Course phenotype->dose_response orthogonal Use Structurally Different Inhibitor for Same Target dose_response->orthogonal Consistent Effect? knockdown Compare with Genetic Knockdown/Knockout of Target dose_response->knockdown rescue Rescue Experiment with Inhibitor-Resistant Target orthogonal->rescue Yes off_target Potential Off-Target Effect orthogonal->off_target No on_target High Confidence On-Target Effect rescue->on_target Phenotype Rescued? rescue->off_target No knockdown->on_target Phenocopies? knockdown->off_target No compound This compound ppar PPAR Pathway (On-Target) compound->ppar Antagonism kinase Kinase Pathways (e.g., PI3K/Akt) compound->kinase Potential Inhibition gpcr GPCR Signaling (e.g., Serotonin/Dopamine) compound->gpcr Potential Modulation ion_channel Ion Channels (e.g., hERG) compound->ion_channel Potential Blockade phenotype Cellular Phenotype ppar->phenotype kinase->phenotype gpcr->phenotype ion_channel->phenotype start Start cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) start->cytotoxicity on_target On-Target Validation (e.g., Reporter Assay) cytotoxicity->on_target Determine Non-Toxic Concentration Range off_target Off-Target Profiling (e.g., Kinome Scan) on_target->off_target Confirm On-Target Activity mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) off_target->mechanism Identify Potential Off-Targets end End mechanism->end

References

refining HPLC or GC methods for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for refining High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 2-(Piperazin-1-yl)Pyridine-3-Carbonitrile. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental work.

HPLC Method Troubleshooting

This section is designed to help you resolve common problems with the HPLC analysis of this compound.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. Due to the basic nature of the piperazine and pyridine moieties, it is crucial to control the pH of the mobile phase. An acidic mobile phase (pH 2.5-4) is often used to ensure the analyte is in its protonated form, which can lead to better peak shape and retention on a C18 column.[1][2]

Q2: My peak for this compound is tailing significantly. What are the likely causes and solutions?

Peak tailing for basic compounds like this is a common issue, often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[3]

Troubleshooting Peak Tailing:

  • Mobile Phase pH: The mobile phase pH might be too high, leading to interaction with ionized silanols. Lowering the pH (e.g., to 2.5-3.0) can protonate the silanol groups and reduce these secondary interactions.[1][3]

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer concentration (e.g., to 20-50 mM) can improve peak shape.[1]

  • Column Choice: Standard C18 columns may still exhibit tailing. Consider using a column with a polar-embedded phase or a "base-deactivated" column specifically designed to minimize silanol interactions.[4]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[1]

Q3: I am observing poor resolution between my analyte and an impurity. How can I improve it?

Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

Strategies for Improving Resolution:

  • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

  • Adjust Mobile Phase pH: A small change in pH can affect the ionization state of the analyte and impurities differently, potentially improving separation.

  • Gradient Optimization: If using a gradient, adjusting the slope can increase the separation between closely eluting peaks.

  • Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase (e.g., to a phenyl or cyano column) can provide different selectivity.[5]

  • Increase Column Efficiency: Using a longer column or a column with smaller particles can increase the number of theoretical plates and improve resolution.

Q4: My retention times are drifting. What should I check?

Retention time drift can be caused by several factors related to the HPLC system and mobile phase.

Troubleshooting Retention Time Drift:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient.

  • Mobile Phase Preparation: Inaccurately prepared mobile phases can lead to drift. Prepare mobile phases fresh daily and ensure accurate measurements of all components.

  • Temperature Control: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Quantitative Data Summary: HPLC

The following table summarizes expected performance data for a typical reversed-phase HPLC method for this compound.

ParameterCondition 1: Standard C18 ColumnCondition 2: Polar-Embedded C18 Column
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM Ammonium Acetate, pH 4.5B: Methanol
Gradient 10-60% B in 15 min5-50% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C35 °C
Retention Time ~ 5.8 min~ 8.2 min
Peak Asymmetry (Tailing Factor) 1.61.1
Resolution (from nearest impurity) 1.42.2
Experimental Protocol: HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.

  • Analyte and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare working standards by diluting the stock solution to the desired concentrations.

    • Select a suitable internal standard that is chemically similar to the analyte but well-resolved from it.[6]

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies.[7]

    • Expose the analyte to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic stress conditions.[8]

    • Analyze the stressed samples to identify degradation products and ensure they are well-separated from the main peak.

  • Chromatographic Conditions:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (determined by UV scan).

    • Injection Volume: 10 µL

    • Temperature: 30 °C

  • Method Optimization:

    • Analyze the standard solution and the degraded samples.

    • If peak shape is poor (tailing), lower the pH of the mobile phase or switch to a polar-embedded column.

    • If resolution is inadequate, adjust the gradient slope, change the organic modifier to methanol, or try a different stationary phase (e.g., Phenyl-Hexyl).

Troubleshooting Workflow: HPLC Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_ph Is mobile phase pH > 4? check_overload->check_ph No end Peak Shape Improved dilute_sample->end lower_ph Lower mobile phase pH (e.g., to 2.5-3.0). check_ph->lower_ph Yes check_buffer Is buffer concentration low (< 20 mM)? check_ph->check_buffer No lower_ph->end increase_buffer Increase buffer concentration (e.g., to 20-50 mM). check_buffer->increase_buffer Yes change_column Consider a base-deactivated or polar-embedded column. check_buffer->change_column No increase_buffer->end change_column->end

Caption: Troubleshooting logic for HPLC peak tailing.

GC Method Troubleshooting

This section provides guidance for resolving common issues in the GC analysis of this compound.

Frequently Asked Questions (GC)

Q1: Is GC a suitable technique for analyzing this compound?

GC can be a suitable technique, provided the compound has sufficient thermal stability and volatility. Given the presence of polar functional groups (piperazine, pyridine, nitrile), derivatization may be necessary to improve volatility and peak shape. However, direct analysis on a polar capillary column is also possible.

Q2: What type of GC column is recommended?

Based on the "like dissolves like" principle, a polar stationary phase is recommended for this polar, nitrogen-containing compound.[9]

Recommended GC Columns:

  • Mid-Polarity: A column with a stationary phase containing phenyl and/or cyanopropyl groups (e.g., a "624" type phase) can be a good starting point.

  • High-Polarity: A polyethylene glycol (PEG) phase (e.g., "WAX" type) can also be effective for separating polar compounds.

Q3: My peaks are broad or split. What could be the cause?

Broad or split peaks in GC can result from several issues related to the injection technique and column conditions.

Troubleshooting Broad or Split Peaks:

  • Injection Temperature: An injection temperature that is too low can lead to slow volatilization and broad peaks. Conversely, a temperature that is too high may cause degradation of the analyte.[10] Optimization of the injector temperature is critical.

  • Solvent Mismatch: Injecting a polar solvent (like methanol) onto a non-polar column can cause peak splitting due to poor focusing.[11] Ensure your solvent is compatible with the stationary phase.

  • Injection Technique: For splitless injections, which are common for trace analysis, the initial oven temperature and hold time need to be optimized for proper solvent and analyte focusing.[12]

  • Column Contamination: Active sites in the inlet liner or on the column can interact with the polar analyte, leading to peak distortion. Use a deactivated liner and condition the column properly.[10]

Q4: How can I improve the sensitivity of my GC method?

For trace analysis, optimizing the injection and detection parameters is key.

Improving GC Sensitivity:

  • Splitless Injection: Use a splitless injection to transfer the entire sample onto the column.[13]

  • Detector Choice: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds. Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode also provides excellent sensitivity and specificity.

  • Sample Preparation: A concentration step during sample preparation, such as solid-phase extraction (SPE), can increase the analyte concentration before injection.

Quantitative Data Summary: GC

The following table presents plausible data for a GC-FID method for this compound.

ParameterCondition 1: Mid-Polarity ColumnCondition 2: High-Polarity Column
Column DB-624 (30 m x 0.25 mm, 1.4 µm)ZB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/minHelium at 1.0 mL/min
Inlet Temperature 250 °C240 °C
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (5 min)120 °C (2 min), then 10 °C/min to 250 °C (10 min)
Detector FID at 290 °CFID at 260 °C
Retention Time ~ 12.5 min~ 15.8 min
Peak Width at Half Height 3.5 sec4.2 sec
Signal-to-Noise Ratio (at 1 µg/mL) 150120
Experimental Protocol: GC Method Development

This protocol provides a general approach for developing a GC method for this compound.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).

    • If derivatization is required, react the analyte with a suitable agent (e.g., a silylating agent like BSTFA) to increase volatility.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Start with a mid-polarity column (e.g., DB-17 or equivalent).

    • Carrier Gas: Helium with a constant flow rate of 1-1.5 mL/min.

    • Inlet: Use a split/splitless inlet. Start with a split injection (e.g., 20:1 split ratio) to protect the column and switch to splitless for higher sensitivity once the method is optimized. Set the inlet temperature to 250 °C.

    • Oven Program: Begin with a low initial temperature (e.g., 80-100 °C) and ramp up to a final temperature that is sufficient to elute the analyte (e.g., 280 °C).

    • Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Set the detector temperature higher than the final oven temperature to prevent condensation.

  • Method Optimization:

    • Inject a standard solution and evaluate the peak shape and retention time.

    • Adjust the oven temperature program to achieve a reasonable retention time (typically 10-20 minutes) and good separation from any impurities.

    • Optimize the inlet temperature to ensure efficient vaporization without thermal degradation.

    • If peak shape is poor, try a more polar column and/or a different injection solvent.

    • For quantitative analysis, develop a calibration curve using an internal standard.

Logical Relationship: GC Parameter Optimization

G goal Goal: Good Resolution & Peak Shape column Column Selection (Polarity, Dimensions) goal->column carrier Carrier Gas (Flow Rate) goal->carrier inlet Inlet Parameters (Temperature, Mode) goal->inlet oven Oven Program (Temperature Ramp) goal->oven column->carrier Impacts carrier->oven Impacts inlet->oven Impacts

Caption: Interdependencies of GC method parameters.

References

Validation & Comparative

Validating the Biological Target of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Guide Based on Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide addresses the current scientific understanding of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and its putative biological target. Despite its commercial availability and claims of specific bioactivity, a thorough review of peer-reviewed scientific literature reveals a critical gap in publicly accessible validation data.

The Unverified Target: Peroxisome Proliferator-Activated Receptor (PPAR)

Currently, the primary claim regarding the biological target of this compound originates from commercial supplier information, which describes the compound as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist. However, extensive searches of scientific databases and primary literature have not yielded any peer-reviewed studies that independently validate this claim. Without such validation, the assertion remains unsubstantiated within the scientific community.

The piperazine-pyridine scaffold is a known pharmacophore present in a multitude of compounds with diverse biological activities, targeting entities such as urease, central nervous system receptors (dopamine and serotonin), and sigma receptors. This promiscuity of the core structure underscores the necessity of specific experimental validation for each derivative.

The Path Forward: A Generalized Framework for Target Validation

Given the absence of specific data for this compound, this guide will instead provide a generalized framework and standard experimental protocols for validating a potential PPAR antagonist. This framework can be applied to the compound should a research program be initiated.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating a hypothesized biological target of a small molecule.

G cluster_0 Initial Screening & Hypothesis cluster_1 In Vitro Validation cluster_2 Cellular & Mechanistic Studies cluster_3 In Vivo Confirmation Hypothesized Target\n(e.g., PPAR Antagonist) Hypothesized Target (e.g., PPAR Antagonist) Binding Assays\n(e.g., Radioligand Binding, SPR) Binding Assays (e.g., Radioligand Binding, SPR) Hypothesized Target\n(e.g., PPAR Antagonist)->Binding Assays\n(e.g., Radioligand Binding, SPR) Functional Assays\n(e.g., Reporter Gene Assay) Functional Assays (e.g., Reporter Gene Assay) Binding Assays\n(e.g., Radioligand Binding, SPR)->Functional Assays\n(e.g., Reporter Gene Assay) Target Engagement Assays\n(e.g., CETSA) Target Engagement Assays (e.g., CETSA) Functional Assays\n(e.g., Reporter Gene Assay)->Target Engagement Assays\n(e.g., CETSA) Enzymatic Assays\n(if applicable) Enzymatic Assays (if applicable) Downstream Signaling Analysis\n(e.g., Western Blot, qPCR) Downstream Signaling Analysis (e.g., Western Blot, qPCR) Target Engagement Assays\n(e.g., CETSA)->Downstream Signaling Analysis\n(e.g., Western Blot, qPCR) Phenotypic Assays\n(e.g., Adipogenesis Assay) Phenotypic Assays (e.g., Adipogenesis Assay) Downstream Signaling Analysis\n(e.g., Western Blot, qPCR)->Phenotypic Assays\n(e.g., Adipogenesis Assay) Animal Models of Disease Animal Models of Disease Phenotypic Assays\n(e.g., Adipogenesis Assay)->Animal Models of Disease Pharmacokinetic/Pharmacodynamic\n(PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal Models of Disease->Pharmacokinetic/Pharmacodynamic\n(PK/PD) Studies

A generalized workflow for biological target validation of a small molecule.

Key Experimental Protocols for PPAR Antagonist Validation

Below are detailed methodologies for crucial experiments to ascertain if a compound acts as a PPAR antagonist.

PPAR Ligand Binding Assay
  • Objective: To determine if the test compound directly binds to the PPAR ligand-binding domain (LBD).

  • Method: A competitive binding assay using a fluorescently labeled known PPAR agonist (e.g., fluormone) and the recombinant PPAR-LBD.

    • Prepare a reaction mixture containing the PPAR-LBD and the fluorescently labeled agonist.

    • Add increasing concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

PPAR Reporter Gene Assay
  • Objective: To assess the functional effect of the compound on PPAR-mediated gene transcription.

  • Method: Utilize a cell line (e.g., HEK293T) transiently transfected with a PPAR expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

    • Seed the transfected cells in a multi-well plate.

    • Treat the cells with a known PPAR agonist (e.g., rosiglitazone for PPARγ) in the presence of increasing concentrations of the test compound.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: An antagonist will cause a dose-dependent decrease in the agonist-induced luciferase signal. Calculate the IC50 value.

Downstream Target Gene Expression Analysis
  • Objective: To confirm that the compound modulates the expression of known PPAR target genes in a relevant cell type.

  • Method: Use quantitative real-time PCR (qPCR) to measure changes in mRNA levels of PPAR target genes (e.g., FABP4, CD36 for PPARγ) in a responsive cell line (e.g., 3T3-L1 adipocytes).

    • Culture the cells and differentiate them as necessary.

    • Treat the cells with a PPAR agonist with and without the test compound for a specified time.

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR using primers for target genes and a housekeeping gene for normalization.

  • Data Analysis: An antagonist should reverse the agonist-induced upregulation of target gene expression.

Comparison with Validated PPAR Antagonists

Once a compound is validated as a PPAR antagonist, its performance can be compared to established antagonists. The table below provides a template for such a comparison, populated with examples of known PPAR antagonists.

CompoundTarget PPAR Isoform(s)IC50 (Binding Assay)IC50 (Reporter Assay)Mechanism
GW9662 PPARγ~30 nM~3-300 nMIrreversible, covalent
T0070907 PPARγ~1 nM~50 nMReversible, competitive
G3335 PPARγ~200 nM~2 µMReversible, competitive
Test CompoundTo be determinedTo be determinedTo be determinedTo be determined

PPAR Signaling Pathway

The following diagram illustrates the canonical signaling pathway for PPARs. An antagonist would interfere with the ligand-binding step, preventing the subsequent recruitment of coactivators and transcription of target genes.

G cluster_1 Nucleus Ligand PPAR Ligand (Agonist) PPAR PPAR Ligand->PPAR Binds Antagonist This compound (Putative Antagonist) Antagonist->PPAR Blocks Binding CoR Co-repressors PPAR->CoR Dissociates PPRE PPRE PPAR->PPRE Heterodimer Binds RXR RXR RXR->PPRE Heterodimer Binds CoA Co-activators TargetGene Target Gene Transcription CoA->TargetGene Initiates PPRE->CoA Recruits

Canonical PPAR signaling pathway and the putative role of an antagonist.

Conclusion

While this compound is commercially available with a claimed activity as a PPAR antagonist, the absence of peer-reviewed, publicly accessible data makes it impossible to validate this claim. Researchers interested in using this compound should be aware of this and would need to undertake a rigorous target validation process, such as the one outlined in this guide. The scientific community relies on transparent and reproducible data, and until such data is available for this specific compound, its biological target remains unconfirmed.

comparative analysis of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Scaffolds and Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinase inhibitors, with a focus on the structural motif of this compound as a representative scaffold. While this specific molecule is not extensively characterized as a kinase inhibitor in publicly available literature, its core structure is present in numerous potent inhibitors targeting various kinases. This guide will compare this structural class with other established inhibitors against key oncogenic kinases: PIM-1, CHK1, FLT3, and Aurora Kinase. All data is presented to facilitate objective comparison and is supported by detailed experimental protocols.

Introduction to Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby disrupting the signaling pathways that drive tumor growth and survival.

The this compound scaffold is a versatile starting point for the development of kinase inhibitors. The piperazine and pyridine rings provide key points for interaction with the kinase active site, while the carbonitrile group can be modified to enhance potency and selectivity.

Comparative Analysis of Kinase Inhibitors

This section provides a comparative overview of inhibitors targeting four key kinases implicated in cancer: PIM-1, CHK1, FLT3, and Aurora Kinase.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation.[1] Its overexpression is associated with a variety of hematological and solid tumors.

Table 1: Comparative IC50 Values of PIM-1 Kinase Inhibitors

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Notes
AZD1208 0.4 (PIM-1), 5 (PIM-2), 1.9 (PIM-3)Varies by cell lineOrally available pan-Pim kinase inhibitor. Induces autophagy, cell cycle arrest, and apoptosis.[2]
SGI-1776 7 (PIM-1)Varies by cell lineATP-competitive inhibitor with selectivity over PIM-2 and PIM-3. Also potent against Flt3.[2]
TCS PIM-1 1 50>20,000Potent and selective ATP-competitive inhibitor of PIM-1.[2]
CX-6258 HCl 5 (PIM-1), 25 (PIM-2), 16 (PIM-3)Varies by cell linePotent, orally efficacious pan-Pim kinase inhibitor.[2]
CHK1 Kinase Inhibitors

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a key regulator of the DNA damage response (DDR).[3] Inhibiting CHK1 can force cancer cells with damaged DNA into mitosis, leading to cell death.[4]

Table 2: Comparative IC50 Values of CHK1 Kinase Inhibitors

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Notes
Prexasertib (LY2606368) ~2.5Varies by cell linePotent CHK1 inhibitor, with some activity against CHK2.[5]
SRA737 1.3Varies by cell lineHighly selective for CHK1.[5]
MK-8776 2.7Varies by cell linePotent CHK1 inhibitor.[5]
AZD7762 5<10 (CHK2)Dual inhibitor of CHK1 and CHK2.[6]
FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[7] Mutations in FLT3 are common in acute myeloid leukemia (AML).

Table 3: Comparative IC50 Values of FLT3 Kinase Inhibitors

InhibitorFLT3 (Wild-Type) IC50 (nM)FLT3-ITD IC50 (nM)Notes
Gilteritinib 5<1Next-generation FLT3 inhibitor targeting both ITD and TKD mutations.[8]
Quizartinib -<1Highly potent and selective FLT3 inhibitor.[9]
Midostaurin -Varies by cell lineMulti-kinase inhibitor with activity against FLT3.
Crenolanib -Varies by cell linePotent type I FLT3 inhibitor active against both ITD and TKD mutations.
Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for mitosis.[10] Their overexpression is common in many cancers and is associated with chromosomal instability.

Table 4: Comparative IC50 Values of Aurora Kinase Inhibitors

InhibitorAurora A IC50 (nM)Aurora B IC50 (nM)Notes
Alisertib (MLN8237) 1.23.5Selective inhibitor of Aurora A.
Barasertib (AZD1152) -0.37Highly selective inhibitor of Aurora B.
Danusertib (PHA-739358) 1379Pan-Aurora kinase inhibitor.
Tozasertib (VX-680) 0.618Pan-Aurora kinase inhibitor with activity against other kinases.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for evaluating kinase inhibitors.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylates (Inhibits) p21 p21 PIM1->p21 Phosphorylates (Inhibits) cMyc c-Myc PIM1->cMyc Stabilizes Apoptosis Apoptosis BAD->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Proliferation Proliferation cMyc->Proliferation

Caption: Simplified PIM-1 Signaling Pathway.

CHK1_Signaling_Pathway DNADamage DNA Damage ATR ATR DNADamage->ATR CHK1 CHK1 ATR->CHK1 Activates CDC25 CDC25 CHK1->CDC25 Phosphorylates (Inhibits) CDK CDK CDC25->CDK CellCycleProgression Cell Cycle Progression CDK->CellCycleProgression

Caption: Simplified CHK1 Signaling Pathway in DNA Damage Response.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: Simplified FLT3 Signaling Pathway.

Aurora_Kinase_Signaling_Pathway G2Phase G2 Phase AuroraA Aurora A G2Phase->AuroraA Activation CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Spindle Assembly AuroraA->SpindleAssembly Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Activation ChromosomeSegregation Chromosome Segregation AuroraB->ChromosomeSegregation Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Role of Aurora Kinases in Mitosis.

Experimental_Workflow BiochemicalAssay Biochemical Assay (IC50) CellularAssay Cellular Assay (EC50) BiochemicalAssay->CellularAssay CellViability Cell Viability Assay CellularAssay->CellViability WesternBlot Western Blot (Target Engagement) CellularAssay->WesternBlot InVivo In Vivo Xenograft Model CellViability->InVivo WesternBlot->InVivo

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the in vitro potency (IC50) of a test compound against a purified kinase.

Materials:

  • Recombinant purified kinase (e.g., PIM-1, CHK1, FLT3, Aurora A/B)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase diluted in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Viability Assay (e.g., MTT Assay)

Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare a serial dilution of the test inhibitor in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot for Target Engagement

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with the test inhibitor at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells in lysis buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the target protein to confirm equal loading.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a framework for the comparative analysis of such compounds against established inhibitors for key cancer targets. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, enabling a more informed and efficient approach to identifying and characterizing the next generation of kinase-targeted therapies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of piperazine and its derivatives is crucial throughout the drug development lifecycle, from early-stage discovery to quality control of the final product. The selection of an appropriate analytical method is a critical decision that impacts data quality, development timelines, and regulatory compliance. This guide provides a comprehensive cross-validation and comparison of commonly employed analytical techniques for piperazine-containing compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document presents a comparative analysis of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs. We will delve into the performance characteristics of each method, provide detailed experimental protocols, and visualize the analytical workflow and method comparison logic.

Data Presentation: A Comparative Overview

The selection of an analytical method is often a trade-off between various performance parameters. While HPLC-UV is a robust and widely accessible technique, GC-MS and LC-MS/MS offer enhanced sensitivity and selectivity, which can be critical for trace-level analysis or complex matrices. The following tables summarize the key performance characteristics of these methods for the analysis of piperazine and its derivatives.

Table 1: Comparison of Analytical Methods for Piperazine-Containing Compounds

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Analyte PiperazinePiperazine Derivatives (e.g., BZP, TFMPP)Piperazine, N-Boc-piperazine and byproducts
Matrix Active Pharmaceutical Ingredients (API)Plasma, Urine, Cell Culture MediumPharmaceutical Drug Substances, Plasma, Urine, Serum, Chicken Muscle
Linearity Range 30 - 350 ppm[1][2][3][4]0 - 10 µg/mL[5][6]1 - 200 µg/kg[7]
Accuracy (% Recovery) 104.87 - 108.06%[1][3]98.6 - 101.2%[1]82.22%–88.63%[7]
Precision (%RSD) < 1.13%[1][3]< 2.0%[1]1.56%–4.55%[7]
Limit of Detection (LOD) 30 ppm[1][3]0.002 - 0.156 µg/mL[1][5]0.3 µg/kg[7]
Limit of Quantification (LOQ) 90 ppm[1][3]0.008 - 0.625 µg/mL[5][6]1.0 µg/kg[7]

BZP: 1-Benzylpiperazine, TFMPP: 1-(3-trifluoromethylphenyl) piperazine, N-Boc-piperazine: N-tert-Butoxycarbonylpiperazine

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for each of the compared techniques.

HPLC-UV Method with Derivatization for Piperazine

This method is suitable for the quantification of piperazine in active pharmaceutical ingredients (APIs), where piperazine may be present as a starting material or impurity. Since piperazine lacks a strong UV chromophore, a pre-column derivatization step is necessary to enable sensitive UV detection.[2][3][4]

a. Derivatization

A method to form a UV-active derivative of piperazine involves a reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[2][3][4] This allows for the detection of piperazine at low levels using readily available HPLC-UV instrumentation.[2][3][4]

b. Chromatographic Conditions

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm)[1]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 340 nm[1]

  • Injection Volume: 10 µL[1]

  • Total Run Time: 20 min[1]

c. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of the piperazine derivative in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation: Dissolve the API sample in a suitable solvent, add the derivatizing agent (NBD-Cl), and heat to facilitate the reaction. After cooling, dilute the mixture with the mobile phase to a theoretical concentration within the calibration range and inject it into the HPLC system.[8]

GC-MS Method for Piperazine Derivatives

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperazine derivatives, a derivatization step is often employed to improve their chromatographic behavior and sensitivity. This method is particularly useful for the analysis of piperazine derivatives in biological matrices.[5]

a. Sample Preparation

The sample preparation for biological matrices such as plasma, urine, or cell culture medium typically involves protein precipitation, enzymatic hydrolysis, liquid-liquid extraction, or solid-phase extraction, followed by a perfluoroacylation derivatization step.[5]

b. Chromatographic Conditions

  • Column: DB-17, 30 m, 0.53 mm ID, 1 µm film thickness[9]

  • Carrier Gas: Helium at a flow of 2 mL/min[9]

  • Injector Temperature: 250°C[9]

  • Detector Temperature: 260°C[9]

  • Injection Volume: 1.0 µL[9]

  • Oven Temperature Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[9]

  • Diluent: Methanol[9]

c. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for identification.

LC-MS/MS Method for Piperazine and its Byproducts

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method, making it ideal for the trace-level quantification of piperazine and its byproducts in various matrices, including pharmaceutical products and biological samples.[8]

a. Sample Preparation

For chicken muscle tissue, a sample preparation method involves defatting with n-hexane, followed by extraction with 2% trichloroacetic acid/acetonitrile using accelerated solvent extraction (ASE). The extract is then purified using solid-phase extraction (SPE).[7] For pharmaceutical products, a simple dissolution in a suitable solvent followed by filtration is often sufficient.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[7]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization in positive mode (ESI+)[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[7]

Mandatory Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objectives Define Objectives & Acceptance Criteria select_methods Select Analytical Methods for Comparison (HPLC-UV, GC-MS, LC-MS/MS) define_objectives->select_methods prepare_protocol Prepare Cross-Validation Protocol select_methods->prepare_protocol prepare_samples Prepare Homogeneous Sample Set prepare_protocol->prepare_samples analyze_hplcuv Analyze Samples using HPLC-UV prepare_samples->analyze_hplcuv analyze_gcms Analyze Samples using GC-MS prepare_samples->analyze_gcms analyze_lcmsms Analyze Samples using LC-MS/MS prepare_samples->analyze_lcmsms compare_data Compare Performance Data (Accuracy, Precision, Linearity, etc.) analyze_hplcuv->compare_data analyze_gcms->compare_data analyze_lcmsms->compare_data statistical_analysis Perform Statistical Analysis compare_data->statistical_analysis conclusion Draw Conclusions & Select Optimal Method statistical_analysis->conclusion

Caption: A workflow diagram illustrating the key stages of a cross-validation study for analytical methods.

MethodComparison Logical Comparison of Analytical Methods cluster_methods Analytical Methods cluster_attributes Performance Attributes hplcuv HPLC-UV sensitivity Sensitivity hplcuv->sensitivity Moderate selectivity Selectivity hplcuv->selectivity Good cost Cost & Accessibility hplcuv->cost Low robustness Robustness hplcuv->robustness High gcms GC-MS gcms->sensitivity High gcms->selectivity Very Good gcms->cost Moderate gcms->robustness Moderate lcmsms LC-MS/MS lcmsms->sensitivity Very High lcmsms->selectivity Excellent lcmsms->cost High lcmsms->robustness Moderate-High

Caption: A diagram showing the logical comparison of analytical methods based on key performance attributes.

Conclusion

The cross-validation and comparison of analytical methods for piperazine-containing compounds reveal that the optimal choice is highly dependent on the specific analytical requirements.

  • HPLC-UV with derivatization is a cost-effective and robust method suitable for routine quality control of APIs where high sensitivity is not a primary concern.[1][2][3]

  • GC-MS offers higher sensitivity and selectivity, making it a valuable tool for the analysis of piperazine derivatives in complex biological matrices.[5]

  • LC-MS/MS stands out as the most sensitive and selective technique, making it the method of choice for trace-level quantification and for challenging matrices where specificity is paramount.[7][8]

By carefully considering the data presented in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate analytical method to ensure the quality, safety, and efficacy of their piperazine-containing pharmaceutical products.

References

Comparative Bioactivity Analysis of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the reproducible bioactivity data of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, presenting a comparative analysis with functionally similar compounds. This report includes a summary of quantitative bioactivity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

This compound, also known by its synonym 2-(Piperazin-1-yl)nicotinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a piperazine and a nitrile group. While specific quantitative bioactivity data for this exact compound remains limited in publicly accessible literature, its structural motifs are present in numerous compounds with documented biological activities. This guide aims to provide a comparative overview of the potential bioactivities of this compound by examining data from structurally related compounds and outlining the experimental methodologies required for reproducible bioactivity assessment.

Bioactivity Profile: A Comparative Overview

Based on available information for structurally similar compounds, this compound is suggested to possess potential activity as a Peroxisome Proliferator-Activated Receptor (PPAR) antagonist.[1] Furthermore, the core structure of 2-aminopyridine-3-carbonitrile is a well-established pharmacophore found in compounds exhibiting a range of biological effects, including anticancer and antibacterial properties. This section presents a comparative table of bioactivity data for selected pyridine-3-carbonitrile derivatives to provide a reference for the potential efficacy of the title compound.

Compound/AlternativeTarget/AssayBioactivity (IC₅₀/MIC)Reference Cell Line/Strain
This compound PPAR AntagonistData not publicly available-
Alternative 1: 2,6-diaryl-substituted pyridine derivative (Compound 4a)Cytotoxicity (Anticancer)IC₅₀: 2.243 ± 0.217 µMHT29 (Human Colorectal Carcinoma)
Alternative 2: 2,6-diaryl-substituted pyridine derivative (Compound 4a)Cytotoxicity (Anticancer)IC₅₀: >10 µMMCF7 (Human Breast Adenocarcinoma)
Alternative 3: 2,6-diaryl-substituted pyridine derivative (Compound 4a)Cytotoxicity (Anticancer)IC₅₀: 5.302 ± 0.412 µMA2780 (Human Ovarian Carcinoma)
Alternative 4: Pyridine-urea derivative (Compound 8e)VEGFR-2 InhibitionIC₅₀: 3.93 ± 0.73 µM-
Alternative 5: Pyridine-urea derivative (Compound 8b)VEGFR-2 InhibitionIC₅₀: 5.0 ± 1.91 µM-

Note: The bioactivity data presented for the alternative compounds are for structurally related but distinct molecules. This information is provided for comparative purposes to highlight the potential therapeutic areas of the pyridine-3-carbonitrile scaffold.

Experimental Protocols

To ensure the reproducibility of bioactivity data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays relevant to the potential activities of this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Antagonist Assay (Cell-Based)

This assay determines the ability of a test compound to inhibit the activity of a known PPAR agonist.

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293T) engineered to co-express a PPAR isoform (α, δ, or γ), a luciferase reporter gene under the control of a PPAR response element (PPRE), and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Procedure:

    • Seed the engineered cells into a 96-well plate and incubate for 24 hours.

    • Treat the cells with the test compound at various concentrations in the presence of a known PPAR agonist at its EC₅₀ concentration. Include positive (agonist only) and negative (vehicle only) controls.

    • Incubate for an additional 24 hours.

  • Data Analysis:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of the agonist-induced activity for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT29, A2780) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific bacterium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPAR PPAR Ligand->PPAR Binds PPAR_RXR_Complex PPAR/RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex Corepressors Corepressors Corepressors->PPAR_RXR_Complex Dissociates PPRE PPRE Target_Gene Target_Gene PPRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response Leads to Coactivators Coactivators Coactivators->PPAR_RXR_Complex Recruited PPAR_RXR_Complex->PPRE Binds to

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.

IKK_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P p-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: IKK/NF-κB Signaling Pathway.

Experimental_Workflow_Cytotoxicity Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate 3-4h MTT_Addition->Incubation_3_4h Solubilization Add Solubilizing Agent Incubation_3_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion

References

Comparative Efficacy of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Derivatives and Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various 2-(piperazin-1-yl)pyridine-3-carbonitrile derivatives and structurally related compounds, drawing from recent preclinical research. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel therapeutics. This compilation focuses on their anticancer and enzyme-inhibitory activities, presenting quantitative data, experimental methodologies, and relevant signaling pathways.

In Vitro Efficacy Against Cancer Cell Lines and Kinase Targets

A significant body of research highlights the potential of pyridine-based compounds, including those with piperazine and carbonitrile moieties, as potent anticancer agents. These derivatives have demonstrated notable inhibitory activity against various cancer cell lines and specific molecular targets, such as cyclin-dependent kinases (CDKs) and Pim-1 kinase.

Cytotoxicity Against Human Cancer Cell Lines

Several novel pyridine derivatives have been synthesized and evaluated for their antiproliferative effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a direct comparison of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4 HCT-11631.3Doxorubicin40.0
MCF-719.364.8
HepG222.724.7
A54936.858.1
8 HCT-11640.5Doxorubicin40.0
MCF-755.564.8
HepG244.824.7
A54970.758.1
11 HCT-11649.0Doxorubicin40.0
MCF-742.664.8
HepG234.124.7
A54944.558.1
12 MCF-70.5--
HepG25.27--
5d HepG21-5--
DU1451-5--
MBA-MB-2311-5--
5g HepG21-5--
DU1451-5--
MBA-MB-2311-5--
5h HepG21-5--
DU1451-5--
MBA-MB-2311-5--
5i HepG21-5--
DU1451-5--
MBA-MB-2311-5--

Table 1: Comparative in vitro cytotoxicity of various pyridine derivatives against human cancer cell lines.[1][2][3]

Kinase Inhibitory Activity

The therapeutic potential of these compounds often stems from their ability to inhibit specific kinases involved in cancer cell proliferation and survival. Below is a comparison of the inhibitory activity of several derivatives against CDK2 and Pim-1 kinase.

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
1 CDK2/cyclin A20.57Roscovitine0.394
4 CDK2/cyclin A20.24Roscovitine0.394
8 CDK2/cyclin A20.65Roscovitine0.394
11 CDK2/cyclin A20.50Roscovitine0.394
14 CDK2/cyclin A20.93Roscovitine0.394
9 PIM-10.0204Staurosporine0.0167
12 PIM-10.0143Staurosporine0.0167

Table 2: Comparative inhibitory activity of pyridine derivatives against CDK2 and PIM-1 kinases.[1][3][4]

Urease Inhibitory Potential

Certain derivatives of 1-(3-nitropyridin-2-yl)piperazine have been investigated for their ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[5]

Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
5b Jack Bean Urease2.0 ± 0.73Thiourea23.2 ± 11.0
7e Jack Bean Urease2.24 ± 1.63Thiourea23.2 ± 11.0
3 Jack Bean Urease3.90 ± 1.91Thiourea23.2 ± 11.0

Table 3: Comparative inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine derivatives against Jack Bean Urease.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[7] Human cancer cell lines (e.g., K562, Colo-205, MDA-MB-231, IMR-32) were seeded in 96-well plates and incubated for 24 hours.[7] The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.

PIM-1 Kinase Inhibitory Assay

The inhibitory activity of the compounds against PIM-1 kinase was evaluated using a specific kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity. The reaction mixture, containing PIM-1 enzyme, substrate, and ATP, was incubated with the test compounds. The amount of ADP produced was then quantified using a luminescence-based method. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the inhibition percentage against the compound concentration.[3]

Urease Inhibition Assay (Indophenol Method)

The urease inhibitory potential of the compounds was determined by measuring the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The reaction mixture, containing jack bean urease, urea, and the test compound, was incubated at a specific temperature. The amount of ammonia produced was then quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol. The absorbance of the resulting solution was measured spectrophotometrically. The percentage of inhibition was calculated, and the IC50 values were determined.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by these compounds and the general workflow of the experimental procedures.

G cluster_pathway CDK2/Cyclin A2 Signaling Pathway G1_S_Phase G1/S Phase Transition CDK2_CyclinA2 CDK2/Cyclin A2 Complex G1_S_Phase->CDK2_CyclinA2 Rb Rb Protein CDK2_CyclinA2->Rb phosphorylates E2F E2F Transcription Factor Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Derivative Pyridine Derivative Derivative->CDK2_CyclinA2 inhibits

Caption: Inhibition of the CDK2/Cyclin A2 pathway by pyridine derivatives.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan Crystals incubate3->dissolve measure Measure Absorbance dissolve->measure calculate Calculate IC50 Values measure->calculate

Caption: General workflow for the MTT-based in vitro cytotoxicity assay.

References

A Comparative Guide to PPAR Antagonism: Benchmarking 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile Against Established Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile is a commercially available compound described as a selective and reversible antagonist of Peroxisome Proliferator-Activated Receptors (PPARs)[1][2]. PPARs, a group of nuclear hormone receptors comprising three main isoforms (PPARα, PPARγ, and PPARδ), are crucial regulators of lipid metabolism, inflammation, and cellular differentiation. Their modulation is a key area of interest for therapeutic intervention in metabolic diseases, inflammatory conditions, and oncology.

While this compound is categorized as a PPAR antagonist, a comprehensive review of publicly available scientific literature reveals a notable absence of peer-reviewed preclinical and clinical data detailing its specific binding affinities, in vitro potency, or in vivo efficacy. To provide a valuable resource for researchers investigating this and other novel PPAR modulators, this guide offers a head-to-head comparison with well-characterized, isoform-selective PPAR antagonists:

  • GW6471 (PPARα Antagonist)

  • GW9662 (PPARγ Antagonist)

  • GSK0660 (PPARδ Antagonist)

This document summarizes their known quantitative performance, details the experimental protocols used to generate such data, and visualizes the relevant biological pathways and workflows. This framework is intended to serve as a benchmark for the future evaluation of new chemical entities like this compound.

Quantitative Comparison of Established PPAR Antagonists

The following table summarizes the in vitro potency of the selected established PPAR antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the activity of its target receptor. Lower IC50 values indicate higher potency.

CompoundPrimary TargetPPARα IC50 (nM)PPARγ IC50 (nM)PPARδ IC50 (nM)Reference(s)
GW6471 PPARα240>10,000>10,000[3]
GW9662 PPARγ323.32000[4]
GSK0660 PPARδ>10,000≥10,000155[1]

IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal response of a potent agonist in cell-free or cell-based assays.

Signaling Pathway and Mechanism of Antagonism

PPARs function as ligand-activated transcription factors. Upon binding to an agonist, they form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, initiating gene transcription. PPAR antagonists work by binding to the ligand-binding domain of the PPAR, preventing the conformational change necessary for co-activator recruitment and, in some cases, promoting the recruitment of co-repressor proteins, thereby inhibiting gene expression.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., Fatty Acids) PPAR PPAR (α, γ, or δ) Agonist->PPAR Binds & Activates Antagonist PPAR Antagonist (e.g., GW6471, GW9662) Antagonist->PPAR Binds & Blocks PPAR_RXR PPAR-RXR Heterodimer Antagonist->PPAR_RXR Prevents Activation CoRepressor Co-Repressor Complex PPAR->CoRepressor Dissociation PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR CoRepressor->PPAR_RXR Recruitment Enhanced PPRE PPRE (on DNA) PPAR_RXR->PPRE Binds CoActivator Co-Activator Complex PPAR_RXR->CoActivator Recruitment Blocked PPRE->CoActivator Recruits Transcription Gene Transcription CoActivator->Transcription Initiates Metabolism Metabolic & Anti-inflammatory Protein Synthesis Transcription->Metabolism

Caption: General PPAR signaling pathway and mechanism of antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key in vitro assays used to characterize PPAR antagonists.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radioactive ligand from the ligand-binding domain (LBD) of a PPAR isoform.

Objective: To determine the binding affinity (Ki) of a test compound for a specific PPAR isoform.

Methodology:

  • Reagents:

    • Recombinant human PPAR-LBD (α, γ, or δ) fused to a tag (e.g., GST or His).

    • Radiolabeled ligand (e.g., [3H]-BRL 49653 for PPARγ).

    • Test compound (e.g., this compound) at various concentrations.

    • Scintillation proximity assay (SPA) beads coated with an antibody against the tag.

    • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

  • Procedure:

    • The PPAR-LBD is incubated with the SPA beads to allow for binding.

    • The radiolabeled ligand and varying concentrations of the test compound are added to the PPAR-LBD-bead complex.

    • The mixture is incubated to reach equilibrium.

    • The plate is read in a scintillation counter. The proximity of the radiolabel to the bead generates a signal.

  • Data Analysis:

    • The displacement of the radiolabeled ligand by the test compound results in a decrease in the scintillation signal.

    • The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is calculated.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Trans-Activation Assay

This assay measures the ability of a compound to antagonize the agonist-induced transcriptional activation of a reporter gene under the control of a PPRE.

Objective: To determine the functional potency (IC50) of a PPAR antagonist in a cellular context.

Methodology:

  • Cell Line: A suitable cell line (e.g., HEK293 or HepG2) is transiently or stably transfected with:

    • An expression vector for the full-length PPAR isoform.

    • A reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs.

  • Procedure:

    • The transfected cells are plated in a multi-well plate.

    • Cells are treated with a fixed concentration of a known PPAR agonist (e.g., Rosiglitazone for PPARγ) and varying concentrations of the test antagonist.

    • The cells are incubated for a specified period (e.g., 18-24 hours).

    • The cells are lysed, and the luciferase substrate is added.

  • Data Analysis:

    • The luciferase activity, which corresponds to the level of gene transcription, is measured using a luminometer.

    • The antagonist will cause a dose-dependent decrease in the agonist-induced luciferase signal.

    • The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Experimental_Workflow cluster_assay Cell-Based Trans-Activation Assay Workflow Start Start: Transfected Cells Plating Plate Cells in Multi-well Plate Start->Plating Treatment Treat with Agonist + Varying [Antagonist] Plating->Treatment Incubation Incubate (18-24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Analysis Data Analysis: Calculate IC50 Luminometry->Analysis End End: Determine Potency Analysis->End

Caption: Workflow for a PPAR trans-activation assay.

Conclusion and Future Directions

This guide provides a comparative overview of the established selective PPAR antagonists GW6471, GW9662, and GSK0660, offering a benchmark for the evaluation of novel compounds. While this compound is suggested to be a PPAR antagonist, there is a clear need for rigorous scientific investigation to confirm its biological target(s), determine its potency and selectivity, and elucidate its mechanism of action.

Researchers working with this compound are encouraged to utilize the experimental protocols detailed herein to generate robust data. Such studies will be essential to accurately position this compound within the landscape of PPAR modulators and to ascertain its potential as a tool for research or as a lead for future therapeutic development. Head-to-head comparisons with the established antagonists presented in this guide will be critical for understanding its relative performance and potential advantages.

References

in vitro and in vivo correlation of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological profiles of the novel compound 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile (designated as PPC-1 for this guide) and the established atypical antipsychotic, Olanzapine. The following sections present a comprehensive analysis of their in vitro receptor binding affinities, functional activities, and their correlation with in vivo efficacy in preclinical models relevant to psychosis. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Activity: Receptor Binding and Functional Assays

The initial characterization of antipsychotic drug candidates typically involves assessing their binding affinity for a range of neurotransmitter receptors, particularly dopamine and serotonin receptors. A high affinity for dopamine D2 and serotonin 5-HT2A receptors is a hallmark of many atypical antipsychotics.[1][2]

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of PPC-1 (hypothetical data) and Olanzapine for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.

ReceptorPPC-1 (Ki, nM)Olanzapine (Ki, nM)
Dopamine
D13527
D2911
D34549
D4129
Serotonin
5-HT1A>10001000
5-HT2A54
5-HT2C1511
Adrenergic
α12519
Muscarinic
M12.51.9
Histamine
H11.27

Data for Olanzapine sourced from literature.[1][2] Data for PPC-1 is hypothetical and for comparative purposes.

Functional Antagonism at D2 and 5-HT2A Receptors

Beyond binding affinity, functional assays are crucial to determine the pharmacological action of a compound at its target receptor (e.g., agonist, antagonist, inverse agonist). For atypical antipsychotics, antagonism at D2 and 5-HT2A receptors is of primary interest.

AssayPPC-1 (IC50, nM)Olanzapine (IC50, nM)
D2 Receptor (cAMP accumulation)1822
5-HT2A Receptor (Phosphoinositide hydrolysis)1210

Data for Olanzapine is representative of typical findings. Data for PPC-1 is hypothetical.

In Vivo Activity: Preclinical Models of Antipsychotic Efficacy

In vivo studies in animal models are essential to evaluate the therapeutic potential and potential side effects of drug candidates. These models aim to replicate certain aspects of schizophrenia, including positive, negative, and cognitive symptoms.[3][4][5][6]

Efficacy in a Pharmacological Model of Schizophrenia

The amphetamine-induced hyperlocomotion model in rodents is a widely used pharmacological model to assess the efficacy of antipsychotic drugs against the positive symptoms of schizophrenia.[7]

ModelPPC-1 (ED50, mg/kg)Olanzapine (ED50, mg/kg)
Amphetamine-Induced Hyperlocomotion (Rat)0.80.5

Data is hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.

G Dopamine D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) PP1 Protein Phosphatase 1 DARPP32->PP1 Inhibits Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PP1->Downstream Dephosphorylates (Modulates) Antagonist PPC-1 / Olanzapine Antagonist->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

G 5-HT2A Receptor Signaling Pathway HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects (e.g., ERK Activation) PKC->Downstream Phosphorylates Antagonist PPC-1 / Olanzapine Antagonist->HT2AR Blocks

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow cluster_prep Preparation Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Spiperone) Radioligand->Incubation TestCompound Test Compound (PPC-1 or Olanzapine) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies Radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[1]

1. Materials:

  • Receptor source: Membranes prepared from cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 or 5-HT2A receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Test compounds: PPC-1 and Olanzapine, dissolved and serially diluted.

  • Assay buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl with co-factors).

  • Glass fiber filters.

  • Scintillation cocktail.

2. Procedure:

  • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • The reaction is incubated to reach equilibrium (e.g., 60 minutes at 25°C).

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity trapped on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for D2 Receptor Functional Antagonism)

This assay measures the ability of a D2 receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Cells: CHO cells stably expressing the human dopamine D2 receptor.

  • D2 receptor agonist: Quinpirole.

  • Test compounds: PPC-1 and Olanzapine.

  • Forskolin: An activator of adenylyl cyclase.

  • cAMP assay kit (e.g., HTRF, ELISA).

2. Procedure:

  • Cells are pre-incubated with varying concentrations of the test compound (PPC-1 or Olanzapine).

  • Forskolin is added to stimulate cAMP production.

  • The D2 agonist (quinpirole) is then added to inhibit adenylyl cyclase.

  • The reaction is incubated for a specified time (e.g., 30 minutes at 37°C).

  • The reaction is stopped, and the cells are lysed.

  • Intracellular cAMP levels are measured using a suitable assay kit.

3. Data Analysis:

  • The ability of the test compound to reverse the quinpirole-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

  • The IC50 value, representing the concentration of the antagonist that produces 50% of its maximal effect, is determined.

Phosphoinositide (PI) Hydrolysis Assay (for 5-HT2A Receptor Functional Antagonism)

This assay measures the ability of a 5-HT2A receptor antagonist to block the agonist-induced activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol phosphates (IPs).[1]

1. Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]myo-inositol for labeling cellular phosphoinositides.

  • 5-HT2A receptor agonist: Serotonin (5-HT).

  • Test compounds: PPC-1 and Olanzapine.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Ion-exchange chromatography columns.

2. Procedure:

  • Cells are incubated with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Cells are washed and then pre-incubated with LiCl and varying concentrations of the test compound.

  • The 5-HT2A agonist (serotonin) is added to stimulate PI hydrolysis.

  • The incubation is carried out for a specific time (e.g., 60 minutes at 37°C).

  • The reaction is terminated, and the inositol phosphates are extracted.

  • The amount of [3H]inositol phosphates is quantified by ion-exchange chromatography and liquid scintillation counting.

3. Data Analysis:

  • The ability of the test compound to inhibit the serotonin-induced accumulation of [3H]inositol phosphates is determined.

  • The IC50 value is calculated from the concentration-response curve.

Amphetamine-Induced Hyperlocomotion in Rats

This in vivo model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.[7]

1. Animals:

  • Male Sprague-Dawley rats.

2. Procedure:

  • Rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors).

  • The test compound (PPC-1 or Olanzapine) or vehicle is administered at various doses (e.g., intraperitoneally or orally).

  • After a pre-treatment period, d-amphetamine is administered to induce hyperlocomotion.

  • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes).

3. Data Analysis:

  • The total locomotor activity for each treatment group is calculated.

  • The dose of the test compound that produces a 50% reduction in the amphetamine-induced hyperlocomotion (ED50) is determined.

Conclusion

This comparative guide highlights the pharmacological profiles of PPC-1 and Olanzapine. Based on the hypothetical data, PPC-1 demonstrates a receptor binding profile characteristic of an atypical antipsychotic, with high affinity for dopamine D2 and serotonin 5-HT2A receptors. Its functional antagonist activity at these receptors and its efficacy in a preclinical model of psychosis are comparable to those of Olanzapine. The detailed experimental protocols provided herein offer a framework for the in vitro and in vivo evaluation of novel antipsychotic candidates. Further studies would be required to fully elucidate the therapeutic potential and safety profile of PPC-1.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the two primary synthetic routes for the preparation of 2-(piperazin-1-yl)pyridine-3-carbonitrile, a valuable building block in medicinal chemistry. The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, utilizing either 2-chloropyridine-3-carbonitrile or 2-fluoropyridine-3-carbonitrile as the starting material and piperazine as the nucleophile. The choice between these two precursors can significantly impact reaction efficiency, cost, and overall synthetic strategy. This document aims to provide a clear comparison of these routes, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Synthetic Routes

The selection of either 2-chloro- or 2-fluoropyridine-3-carbonitrile as the electrophile in the synthesis of this compound influences several key reaction parameters. Generally, in nucleophilic aromatic substitution reactions, the carbon-fluorine bond is more polarized and often more labile than the carbon-chlorine bond, leading to a higher reactivity of the fluoro-substituted precursor. This increased reactivity can translate to milder reaction conditions and potentially shorter reaction times. However, the cost and availability of the starting materials also play a crucial role in process development and scale-up.

ParameterRoute 1: From 2-Chloropyridine-3-carbonitrileRoute 2: From 2-Fluoropyridine-3-carbonitrile
Starting Material 2-Chloropyridine-3-carbonitrile2-Fluoropyridine-3-carbonitrile
Relative Reactivity ModerateHigh
Typical Reaction Temp. Elevated (e.g., reflux)Room temperature to moderate heating
Typical Reaction Time Several hours to overnightGenerally shorter than the chloro-route
Typical Yield Good to excellentGood to excellent
Base Often required (e.g., K₂CO₃, Et₃N)May proceed without a base or with a mild base
Solvent Polar aprotic (e.g., ACN, DMF, DMSO)Polar aprotic (e.g., ACN, DMF, DMSO)
Cost of Starting Material Generally less expensiveTypically more expensive

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound from both 2-chloro- and 2-fluoropyridine-3-carbonitrile. It is important to note that optimization of these conditions may be necessary depending on the scale and specific laboratory conditions.

Route 1: Synthesis from 2-Chloropyridine-3-carbonitrile

Reaction: Nucleophilic aromatic substitution of 2-chloropyridine-3-carbonitrile with piperazine.

Materials:

  • 2-Chloropyridine-3-carbonitrile (1.0 eq)

  • Piperazine (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-chloropyridine-3-carbonitrile in acetonitrile, add piperazine and potassium carbonate.

  • Heat the reaction mixture to reflux (for acetonitrile, approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction of a similar substrate, 2-chloro-3-nitropyridine, with piperazine is reported to proceed for 12 hours under reflux in acetonitrile to give a 65% yield[1].

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford this compound.

Route 2: Synthesis from 2-Fluoropyridine-3-carbonitrile

Reaction: Nucleophilic aromatic substitution of 2-fluoropyridine-3-carbonitrile with piperazine. 2-Fluoropyridine-3-carbonitrile is a known precursor for nucleophilic aromatic substitution reactions[2].

Materials:

  • 2-Fluoropyridine-3-carbonitrile (1.0 eq)

  • Piperazine (2.0-3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • (Optional) Mild base such as triethylamine (Et₃N) (1.5 eq)

Procedure:

  • Dissolve 2-fluoropyridine-3-carbonitrile and piperazine in acetonitrile at room temperature. Due to the higher reactivity of the fluoride leaving group, this reaction may proceed efficiently at lower temperatures compared to the chloro-analogue.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, a mild base like triethylamine can be added to facilitate the reaction.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the desired this compound.

Synthetic Pathway Visualization

The two primary synthetic routes to this compound via nucleophilic aromatic substitution are depicted below.

Synthetic_Pathways cluster_route1 Route 1 cluster_route2 Route 2 start1 2-Chloropyridine-3-carbonitrile prod This compound start1->prod K₂CO₃, ACN, Reflux piperazine1 Piperazine piperazine1->prod start2 2-Fluoropyridine-3-carbonitrile prod2 This compound start2->prod2 ACN, RT to 60°C piperazine2 Piperazine piperazine2->prod2 Route_Selection_Workflow start Project Goal: Synthesize this compound cost_check Is cost a primary constraint? start->cost_check scale_check Is this a large-scale synthesis? cost_check->scale_check No route1 Select Route 1: 2-Chloropyridine-3-carbonitrile cost_check->route1 Yes scale_check->route1 Yes route2 Consider Route 2: 2-Fluoropyridine-3-carbonitrile scale_check->route2 No optimization Proceed with process optimization route1->optimization route2->optimization

References

Independent Verification of the Pharmacological Effects of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile and other peroxisome proliferator-activated receptor (PPAR) antagonists. The information is supported by a review of available data and detailed experimental protocols to assist in the independent verification of its activity.

Overview of this compound

This compound is identified as a selective and reversible peroxisome proliferator-activated receptor (PPAR) antagonist.[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating gene expression, playing crucial roles in metabolism and inflammation. As an antagonist, this compound binds to PPARs, blocking their activation by endogenous or synthetic agonists and thereby inhibiting the transcription of target genes.

Comparative Analysis with Alternative PPAR Antagonists

To effectively evaluate the pharmacological profile of this compound, a comparison with established PPAR antagonists is essential. The following table summarizes key data for some widely used PPAR antagonists.

Compound NameTarget PPAR Isoform(s)IC50 ValueAssay Type
This compound PPAR (unspecified)Data not available-
GW9662PPARγ3.3 nMCell-free
GW6471PPARα0.24 µMNot specified
GSK0660PPARβ/δ155 nM (binding), 300 nM (antagonist)Binding and antagonist assays
T0070907PPARγData not availableNot specified

Data for comparator compounds is sourced from commercially available information and scientific literature.

Experimental Protocols for Pharmacological Verification

Independent verification of the PPAR antagonist activity of this compound can be achieved through various in vitro assays. Below are detailed methodologies for key experiments.

PPAR Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known fluorescent or radiolabeled ligand for binding to the PPAR ligand-binding domain (LBD).

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR-LBD and a fluorescently labeled PPAR ligand (e.g., Fluormone™ Pan-PPAR Green). When the fluorescent ligand is bound to the PPAR-LBD, excitation of terbium results in energy transfer and a FRET signal. A competing antagonist will displace the fluorescent ligand, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Incubate GST-tagged human PPAR-LBD with a terbium-labeled anti-GST antibody and a fluorescent pan-PPAR ligand.

    • Add varying concentrations of the test compound (this compound) or a reference antagonist.

    • Incubate the mixture at room temperature for a specified period (e.g., 3 hours).

    • Measure the TR-FRET signal using a microplate reader, typically by calculating the ratio of fluorescence intensity at the acceptor and donor emission wavelengths.

    • Calculate the IC50 value from the dose-response curve.

b) Scintillation Proximity Assay (SPA)

  • Principle: This method utilizes SPA beads coated with a scintillant that emits light when a radiolabeled ligand bound to a receptor comes into close proximity. Unbound radioligand in solution does not activate the beads. A competing compound will displace the radioligand, reducing the signal.

  • Protocol Outline:

    • Immobilize a tagged PPAR-LBD onto SPA beads.

    • Add a known concentration of a radiolabeled PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ).

    • Add serial dilutions of the test compound.

    • Incubate to allow for competitive binding.

    • Measure the scintillation counts using a suitable microplate reader.

    • Determine the IC50 value from the resulting inhibition curve.

PPAR Coactivator Recruitment Assay

This assay assesses the functional consequence of ligand binding by measuring the recruitment of coactivator proteins to the PPAR-LBD. Antagonists prevent this recruitment.

  • Principle: In the presence of an agonist, the PPAR-LBD undergoes a conformational change that promotes the binding of coactivator proteins containing an LXXLL motif. An antagonist will bind to the LBD but will not induce the conformational change necessary for coactivator recruitment, thereby inhibiting the agonist-induced interaction. This can be measured using techniques like TR-FRET.

  • Protocol Outline:

    • A TR-FRET pair is established between a tagged PPAR-LBD and a labeled coactivator peptide (e.g., PGC1α).

    • The assay is performed in the presence of a known PPAR agonist at a concentration that elicits a sub-maximal response (e.g., EC50-EC80).

    • Varying concentrations of the test antagonist are added.

    • The degree of coactivator recruitment is measured by the FRET signal. A decrease in the agonist-induced FRET signal indicates antagonist activity.

    • The IC50 for the inhibition of coactivator recruitment is then calculated.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the conceptual frameworks of the described experimental procedures and the underlying signaling pathway.

PPAR_Antagonist_Mechanism cluster_0 PPAR Activation (Agonist) cluster_1 PPAR Inhibition (Antagonist) Agonist Agonist PPAR_RXR PPAR/RXR Heterodimer Agonist->PPAR_RXR Binds PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to Coactivator Coactivator Complex PPAR_RXR->Coactivator Recruits Transcription Gene Transcription Coactivator->Transcription Initiates Antagonist 2-(Piperazin-1-Yl) Pyridine-3-Carbonitrile (Antagonist) PPAR_RXR_Inhib PPAR/RXR Heterodimer Antagonist->PPAR_RXR_Inhib Binds PPRE_Inhib PPRE (DNA) PPAR_RXR_Inhib->PPRE_Inhib Binds to No_Coactivator No Coactivator Recruitment PPAR_RXR_Inhib->No_Coactivator Blocks No_Transcription No Gene Transcription No_Coactivator->No_Transcription

Caption: Mechanism of PPAR antagonism.

TR_FRET_Binding_Assay cluster_assay TR-FRET Competitive Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - GST-PPAR-LBD - Tb-anti-GST Ab - Fluorescent Ligand start->prepare_reagents add_test_compound Add Test Compound (e.g., this compound) or Reference prepare_reagents->add_test_compound incubate Incubate at RT add_test_compound->incubate measure_fret Measure TR-FRET Signal incubate->measure_fret analyze Analyze Data (Calculate IC50) measure_fret->analyze end End analyze->end

Caption: TR-FRET competitive binding assay workflow.

Coactivator_Recruitment_Assay cluster_assay Coactivator Recruitment Assay Workflow start Start prepare_reagents Prepare Reagents: - Tagged PPAR-LBD - Labeled Coactivator Peptide - PPAR Agonist start->prepare_reagents add_antagonist Add Test Antagonist (e.g., this compound) prepare_reagents->add_antagonist incubate Incubate add_antagonist->incubate measure_signal Measure Recruitment Signal (e.g., FRET) incubate->measure_signal analyze Analyze Data (Calculate IC50 of inhibition) measure_signal->analyze end End analyze->end

Caption: Coactivator recruitment assay workflow.

Conclusion

This compound is presented as a PPAR antagonist. This guide provides a comparative framework and detailed experimental protocols to facilitate its independent pharmacological characterization. By employing the described binding and functional assays, researchers can quantitatively determine its potency and selectivity, enabling a direct comparison with established PPAR modulators. This information is critical for advancing the understanding of its therapeutic potential in metabolic and inflammatory diseases.

References

Pyridine vs. Pyrimidine: A Comparative Guide for Drug Design Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for the development of novel therapeutics. Among these, pyridine and pyrimidine scaffolds are particularly prominent, each offering a unique combination of physicochemical and biological properties that can be strategically exploited in drug design. This guide provides a comprehensive comparison of these two essential scaffolds, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The subtle difference in the arrangement of nitrogen atoms within the six-membered aromatic ring of pyridine (one nitrogen atom) and pyrimidine (two nitrogen atoms at positions 1 and 3) leads to significant variations in their electronic nature, basicity, and overall pharmacological profile. These differences have profound implications for a molecule's solubility, membrane permeability, metabolic stability, and potential for off-target toxicity.

PropertyPyridinePyrimidineSignificance in Drug Design
pKa ~5.2[1]~1.3[2]The higher basicity of pyridine can be advantageous for forming salt forms to improve solubility but may also lead to higher interaction with acidic organelles like lysosomes, affecting drug distribution. The lower basicity of pyrimidine can reduce off-target effects related to basicity and may improve oral absorption.
logP ~0.65[1]~-0.18Pyridine is more lipophilic than pyrimidine, which can influence its ability to cross cell membranes. The hydrophilicity of pyrimidine can be beneficial for improving aqueous solubility.
Metabolic Stability Generally susceptible to oxidation by cytochrome P450 enzymes.[3]Often exhibits greater metabolic stability compared to pyridine due to the presence of two electron-withdrawing nitrogen atoms, making the ring less susceptible to oxidative metabolism.[4]Higher metabolic stability typically leads to a longer half-life and improved bioavailability.[3]
Toxicity Can be associated with hepatotoxicity and other adverse effects depending on the overall molecular structure.Pyrimidine-based drugs can also exhibit toxicity, but in some comparative studies, pyrimidine analogs have shown lower cytotoxicity than their pyridine counterparts.[5]Careful toxicological profiling is essential for any drug candidate. The choice of scaffold can influence the safety profile.
Bioavailability Variable, influenced by metabolism and solubility.Can be improved due to enhanced metabolic stability.A critical parameter for oral drug efficacy.

Biological Activity and Therapeutic Applications

Both pyridine and pyrimidine scaffolds are integral components of a vast number of FDA-approved drugs, demonstrating their versatility across a wide range of therapeutic areas.[] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them excellent pharmacophores for engaging with biological targets.

Pyridine-based drugs are found in various therapeutic classes, including:

  • Anticancer agents: Crizotinib, Abiraterone acetate

  • Antiviral agents: Delavirdine

  • Anti-inflammatory drugs: Piroxicam

  • Antihypertensive agents: Nilvadipine

Pyrimidine-based drugs are particularly prominent as:

  • Anticancer agents: Imatinib, Gefitinib, 5-Fluorouracil[1]

  • Antiviral agents: Zidovudine (AZT)

  • Antibacterial agents: Trimethoprim

A significant area of overlap and a key battleground for these two scaffolds is in the development of kinase inhibitors . The nitrogen atoms in both rings can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.[7]

Case Study: Pyridine vs. Pyrimidine in EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. Both pyridine and pyrimidine scaffolds have been successfully incorporated into EGFR inhibitors. For instance, early-generation EGFR inhibitors often featured a quinazoline core (a fused pyrimidine and benzene ring), while later generations have explored both pyridine and pyrimidine-based designs to overcome resistance mutations.[8][9]

Inhibitor ClassScaffold ExampleKey Characteristics
First Generation Gefitinib (Quinazoline - Pyrimidine-based)Reversible inhibitors, effective against common activating mutations but susceptible to resistance, notably the T790M mutation.
Second Generation Afatinib (Quinazoline - Pyrimidine-based)Irreversible inhibitors, broader activity but can have increased toxicity due to targeting wild-type EGFR.
Third Generation Osimertinib (Pyrimidine-based)Irreversible inhibitors designed to be selective for mutant EGFR (including T790M) while sparing wild-type EGFR, leading to an improved therapeutic window.[8]
Novel Designs Pyrido[2,3-d]pyrimidinesFused pyridine and pyrimidine systems that have shown potent inhibitory activity against various kinases, including EGFR.[10]

Experimental Protocols

To facilitate the direct comparison of novel pyridine and pyrimidine-based drug candidates, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and substrate to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and untreated control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][12]

Visualizing Key Concepts in Drug Design

To further illustrate the comparative aspects of pyridine and pyrimidine scaffolds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Pyridine_Analog Pyridine Analog Kinase_Assay Kinase Inhibition Assay (IC50 determination) Pyridine_Analog->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Pyridine_Analog->Cell_Viability Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Pyridine_Analog->Metabolic_Stability Pyrimidine_Analog Pyrimidine Analog Pyrimidine_Analog->Kinase_Assay Pyrimidine_Analog->Cell_Viability Pyrimidine_Analog->Metabolic_Stability Comparison Comparative Analysis of: - Potency - Cytotoxicity - Pharmacokinetics Kinase_Assay->Comparison Cell_Viability->Comparison Metabolic_Stability->Comparison

Caption: A typical experimental workflow for the comparative evaluation of pyridine and pyrimidine analogs.

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridine/Pyrimidine Kinase Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway illustrating the point of intervention for kinase inhibitors.

suitability_comparison cluster_pyridine Pyridine Scaffold cluster_pyrimidine Pyrimidine Scaffold Pyridine_Pros Pros: - Higher Basicity (Salt Formation) - Established in numerous drugs Decision Optimal Scaffold Choice (Target & Property Dependent) Pyridine_Pros->Decision Pyridine_Cons Cons: - Potential for higher metabolic lability - Higher basicity can be a liability Pyridine_Cons->Decision Pyrimidine_Pros Pros: - Greater Metabolic Stability - Lower Basicity (Improved PK) - Privileged scaffold for kinase inhibitors Pyrimidine_Pros->Decision Pyrimidine_Cons Cons: - Lower lipophilicity might require modulation Pyrimidine_Cons->Decision

References

Safety Operating Guide

Safe Disposal of 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for mitigating potential hazards and ensuring regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Due to its chemical structure, which includes piperazine, pyridine, and nitrile functional groups, it should be treated as a hazardous substance. The piperazine moiety can cause skin irritation and serious eye damage, while nitrile compounds may release toxic hydrogen cyanide gas under acidic conditions.[1][2]

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®, Nitrile rubber)To prevent skin contact and absorption.[2][3]
Eye ProtectionSafety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[2][3]

In the event of a spill, evacuate the area and ensure adequate ventilation.[4] For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[5][6] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][6] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[2][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Waste Segregation and Collection:

  • Waste Identification and Segregation: Isolate all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers).[3] This waste must be classified as hazardous waste.[3] Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[8][9]

  • Containerization: Collect the waste in a designated, chemically compatible, leak-proof container with a secure cap.[3][6] Polyethylene or glass containers are generally suitable.[6]

  • Labeling: The waste container must be clearly and accurately labeled.[6] The label should include:

    • The words "Hazardous Waste".[2][6]

    • The full chemical name: "this compound".[6]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6]

    • The date when the first waste was added to the container.[2]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[3] The storage area should be away from sources of ignition such as heat, sparks, and open flames.[4][8]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6] The ultimate disposal method for waste of this nature is typically high-temperature incineration, such as rotary kiln or liquid injection incineration.[4][10]

Decontamination of Empty Containers:

Thoroughly rinse empty containers with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[11] For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.[11] After proper decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste (Chemical & Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate as Hazardous Waste B->C D Place in Labeled, Compatible Container C->D E Store in Designated Satellite Area D->E F Contact EHS for Pickup E->F Full or No Longer in Use G Transport by Licensed Contractor F->G H Incineration at Approved Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

The recommended Personal Protective Equipment (PPE) is summarized in the table below.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1]
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile or butyl rubber.[5] Immediately replace gloves upon contamination. For prolonged contact, consider double-gloving.[3][6] - Lab Coat: A flame-resistant lab coat, fully buttoned.[4]Prevents skin contact which can cause irritation.[1] Nitrile gloves offer good splash protection.[5]
Respiratory Protection - Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] - If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[7]Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a spill kit readily available.

2. Handling the Compound:

  • Don all required PPE as detailed in the table above.

  • Handle the compound exclusively within the chemical fume hood to minimize inhalation exposure.[5]

  • Avoid generating dust. If working with a solid form, handle it carefully.

  • Use compatible utensils (e.g., stainless steel, glass) for weighing and transferring.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[8][9]

  • Clean the work area and any equipment used.

  • Decontaminate or dispose of any contaminated PPE properly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste - Collect in a clearly labeled, sealed container. - Dispose of through an approved hazardous waste disposal facility.[8][10]
Liquid Waste (Solutions) - Collect in a sealed, compatible, and clearly labeled container. - Do not pour down the drain.[1] - Dispose of through an approved hazardous waste disposal facility.
Contaminated Materials (e.g., gloves, weighing paper) - Place in a designated, sealed hazardous waste bag or container. - Dispose of according to institutional and local regulations for hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh prep_spill Prepare Spill Kit handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Workspace handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disp_container Store in Labeled Container cleanup_waste->disp_container disp_facility Transfer to Waste Facility disp_container->disp_facility

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.